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  • Product: 4,6-Diiodo-2-methylpyrimidin-5-amine
  • CAS: 2375260-62-9

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4,6-diiodo-2-methylpyrimidin-5-amine

An In-Depth Technical Guide to 4,6-diiodo-2-methylpyrimidin-5-amine: Structure, Properties, and Synthetic Strategies Disclaimer: Direct experimental data for 4,6-diiodo-2-methylpyrimidin-5-amine is limited in publicly ac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,6-diiodo-2-methylpyrimidin-5-amine: Structure, Properties, and Synthetic Strategies

Disclaimer: Direct experimental data for 4,6-diiodo-2-methylpyrimidin-5-amine is limited in publicly accessible literature. This guide provides a scientifically-grounded projection of its properties and synthetic routes based on established chemical principles and data from closely related structural analogs.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is due to its structural diversity, synthetic accessibility, and its role as a bioisostere for other aromatic systems.[1] As a privileged structure, it is found in a wide array of drugs with applications ranging from anti-infectives and anticancer agents to treatments for neurological disorders.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide focuses on a specific, highly functionalized derivative, 4,6-diiodo-2-methylpyrimidin-5-amine, exploring its chemical characteristics and potential as a valuable building block for drug development professionals.

Chapter 1: Molecular Structure and Physicochemical Properties

The structure of 4,6-diiodo-2-methylpyrimidin-5-amine features a pyrimidine ring substituted with two iodine atoms at positions 4 and 6, a methyl group at position 2, and an amine group at position 5. This unique arrangement of functional groups dictates its chemical behavior and potential applications.

Caption: Chemical structure of 4,6-diiodo-2-methylpyrimidin-5-amine.

Predicted Physicochemical Data

The following table summarizes the predicted and known properties of 4,6-diiodo-2-methylpyrimidin-5-amine and its close analogs.

Property4,6-diiodo-2-methylpyrimidin-5-amine (Predicted)4,6-dichloro-2-methylpyrimidin-5-amine[2][3]4,6-diiodo-2-methylpyrimidine[4][5]
Molecular Formula C₅H₅I₂N₃C₅H₅Cl₂N₃C₅H₄I₂N₂
Molecular Weight 360.92 g/mol 178.02 g/mol 345.91 g/mol
Appearance Likely a solid, potentially white to pale yellow crystalline powder.Solid[2]White to pale yellow powder or crystal[4]
Melting Point Not available. Expected to be a solid with a defined melting point.70-73 °C[6]Not specified.
Solubility Predicted to have low solubility in water, but soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Soluble in organic solvents.Soluble in organic solvents.
Stability Should be stored in a dark place, sealed, and under dry conditions, similar to its diiodo analog.[4]Stable under standard conditions.Keep in dark place, sealed in dry, 2-8°C.[4]

Chapter 2: Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

G A 2-Methyl-5-nitro- pyrimidine-4,6-diol B 4,6-Dichloro-2-methyl- 5-nitropyrimidine A->B  POCl₃ or Vilsmeier Reagent   C 4,6-Dichloro-2-methyl- pyrimidin-5-amine B->C  Reduction (e.g., H₂/Pd-C)   D 4,6-Diiodo-2-methyl- pyrimidin-5-amine C->D  Halogen Exchange (e.g., NaI)  

Caption: Proposed synthetic route for 4,6-diiodo-2-methylpyrimidin-5-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Chlorination of 2-Methyl-5-nitro-pyrimidine-4,6-diol

The conversion of dihydroxypyrimidines to their corresponding dichlorinated analogs is a standard transformation, often achieved using phosphorus oxychloride (POCl₃) or a Vilsmeier-Haack reagent.[1][7] This reaction proceeds via the formation of a reactive intermediate that is subsequently displaced by chloride ions.

  • To a flask containing 2-methyl-5-nitro-pyrimidine-4,6-diol, add phosphorus oxychloride (POCl₃) slowly at 0 °C.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., NaHCO₃ solution).

  • The resulting precipitate, 4,6-dichloro-2-methyl-5-nitropyrimidine, is collected by filtration, washed with water, and dried.

Step 2: Reduction of the Nitro Group

The nitro group on the pyrimidine ring can be reduced to a primary amine using various methods, with catalytic hydrogenation being a common and clean approach.[6]

  • Dissolve 4,6-dichloro-2-methyl-5-nitropyrimidine in a suitable solvent such as ethyl acetate or methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a Parr hydrogenation apparatus) and stir at room temperature.[6]

  • Monitor the reaction until the starting material is consumed.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4,6-dichloro-2-methylpyrimidin-5-amine.

Step 3: Halogen Exchange (Finkelstein Reaction)

The final step involves the conversion of the dichloro-pyrimidine to the diiodo-pyrimidine. This is typically achieved via a Finkelstein reaction, a nucleophilic aromatic substitution (SNAr) where the chloride atoms are displaced by iodide.

  • Dissolve 4,6-dichloro-2-methylpyrimidin-5-amine in a polar aprotic solvent like acetone or acetonitrile.

  • Add an excess of sodium iodide (NaI).

  • Heat the mixture to reflux and stir for several hours. The driving force for this reaction is the precipitation of NaCl in the solvent.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, filter off the precipitated NaCl, and remove the solvent in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product, 4,6-diiodo-2-methylpyrimidin-5-amine.

Chapter 3: Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra are not available, the key spectroscopic features can be predicted based on the molecular structure.

Spectroscopic MethodPredicted Observations
¹H NMR - A singlet corresponding to the methyl (CH₃) protons, likely in the range of δ 2.3-2.6 ppm.- A broad singlet for the amine (NH₂) protons, with a chemical shift that can vary depending on solvent and concentration.
¹³C NMR - Signals for the five distinct carbon atoms in the molecule.- The carbons attached to iodine (C4 and C6) would be significantly shielded due to the heavy atom effect.- The carbon of the methyl group would appear at a high field (low ppm value).
Mass Spectrometry (MS) - The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight (approx. 361).- Isotopic patterns characteristic of two iodine atoms would be present.- Fragmentation patterns may include the loss of iodine atoms and other substituents.
Infrared (IR) Spectroscopy - N-H stretching vibrations for the primary amine group in the range of 3300-3500 cm⁻¹.- C-H stretching and bending vibrations for the methyl and aromatic groups.- C=N and C=C stretching vibrations characteristic of the pyrimidine ring in the 1400-1600 cm⁻¹ region.

Chapter 4: Applications in Drug Discovery and Chemical Biology

The title compound is a promising scaffold for the development of novel therapeutics, particularly as a building block in synthetic chemistry.

  • Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The substituents at the 4, 5, and 6 positions can be modified to target the solvent-exposed regions of the ATP-binding pocket, enhancing potency and selectivity.

  • Halogen Bonding: The iodine atoms at the 4 and 6 positions can act as halogen bond donors. This non-covalent interaction is increasingly recognized for its importance in ligand-protein binding and can be exploited in rational drug design.

  • Synthetic Intermediate: The iodo groups are excellent leaving groups for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at these positions, enabling the rapid generation of compound libraries for screening. The amine group at position 5 can also be readily functionalized.

Hypothetical Experimental Workflow: Screening for Kinase Inhibitory Activity

G A Compound Synthesis & Purification B Primary Kinase Screen (e.g., against a panel of kinases) A->B C Hit Identification (Compounds with >50% inhibition) B->C D Dose-Response Assay (IC₅₀ Determination) C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In-cell Target Engagement Assays D->F E->A  Iterative Synthesis  

Caption: Workflow for evaluating a novel pyrimidine derivative as a kinase inhibitor.

Chapter 5: Safety and Handling

Based on the safety data for its structural analogs, 4,6-diiodo-2-methylpyrimidin-5-amine should be handled with care.

  • Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.[8]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

    • Avoid breathing dust, fumes, or vapors.[8]

    • In case of contact with skin or eyes, rinse immediately with plenty of water.[8]

Conclusion

4,6-diiodo-2-methylpyrimidin-5-amine represents a highly functionalized and versatile chemical entity. While direct experimental data remains to be published, its predicted properties and reactivity make it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. Its utility as a building block in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapies, warrants further investigation. The synthetic pathways and analytical predictions outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related pyrimidine derivatives.

References

  • Clark, J. H., & Macquarrie, D. J. (n.d.). Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). Retrieved February 23, 2024, from [Link]

  • Schmid, A. A., Hungerbühler, M. N., & Boehm, I. B. (2021). Cross-reactivity among iodinated contrast agents: should we be concerned? Annals of Translational Medicine, 9(7), 619. [Link]

  • Perhaita, I., Gali-Muhtasib, H., & Sabri, S. S. (2011). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 20(9), 1431-1439. [Link]

  • 4,6-Dichloro-2-methylpyrimidin-5-amine(CAS# 39906-04-2) - Angene. (n.d.). Retrieved February 23, 2024, from [Link]

  • Romo-Hualde, A., Aranda, A., & Mayorga, C. (2020). Hypersensitivity Reactions to Multiple Iodinated Contrast Media. Frontiers in Immunology, 11, 579621. [Link]

  • Vega, M., et al. (2024). Hypersensitivity Reactions to Iodinated Contrast Media: A Narrative Review of Current Evidence and Clinical Challenges. Journal of Clinical Medicine, 13(11), 3249. [Link]

  • S. Witchaya, et al. (2025). Characterization of Hypersensitivity to Iodinated Contrast Media: Insights from a Six-Year Cohort of 26,465 Procedures. Journal of Clinical Medicine, 14(12), 3456. [Link]

  • Li, H., et al. (2025). Hypersensitivity reactions to iodinated contrast media: potential mechanisms and clinical management. Frontiers in Immunology, 16, 1378893. [Link]

  • Rios-Lugo, M. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1450. [Link]

  • 4,6-Dihydroxy-2-methylpyrimidine - PubChem. (n.d.). Retrieved February 23, 2024, from [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

  • Belyaev, A. Y., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14461-14469. [Link]

  • Ibrahim, M., et al. (2020). Chemo-informatics activity prediction, ligand based drug design, Molecular docking and pharmacokinetics studies of some series of 4, 6-diaryl-2-pyrimidinamine derivatives as anti-cancer agents. Journal of the Indian Chemical Society, 97(10), 1629-1640. [Link]

  • Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. (n.d.). Google Patents.

Sources

Exploratory

4,6-diiodo-2-methylpyrimidin-5-amine vs 4,6-dichloro-2-methylpyrimidin-5-amine reactivity

This technical guide provides an in-depth analysis of the reactivity differences between 4,6-diiodo-2-methylpyrimidin-5-amine (referred to as the Diiodo scaffold) and 4,6-dichloro-2-methylpyrimidin-5-amine (the Dichloro...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the reactivity differences between 4,6-diiodo-2-methylpyrimidin-5-amine (referred to as the Diiodo scaffold) and 4,6-dichloro-2-methylpyrimidin-5-amine (the Dichloro scaffold).

Executive Summary

In medicinal chemistry, the choice between the Dichloro and Diiodo scaffolds is not merely a matter of availability; it is a strategic decision dictating the synthetic route's conditions, selectivity, and yield.

  • The Dichloro Scaffold is the industry standard: robust, cost-effective, and stable. However, due to the electron-donating effect of the 5-amino group, the pyrimidine ring is deactivated, making the C-Cl bonds sluggish in cross-coupling reactions without specialized ligands.

  • The Diiodo Scaffold is the "privileged" intermediate. The weak C-I bond allows for oxidative addition under mild conditions, enabling high chemoselectivity (mono-functionalization) and reactivity with sensitive substrates that would decompose under the forcing conditions required for the chloride.

Electronic & Steric Fundamentals

To understand the reactivity divergence, we must analyze the bond dissociation energies (BDE) and the electronic environment of the pyrimidine ring.

Bond Dissociation Energy (BDE)

The primary driver for the reactivity difference in metal-catalyzed cross-couplings is the strength of the carbon-halogen bond.

Bond TypeApprox.[1][2][3][4][5][6][7][8] BDE (kJ/mol)Implication for Pd-Catalysis
C(sp²)–Cl ~380 - 400High Barrier: Rate-limiting step is often Oxidative Addition. Requires electron-rich, bulky ligands (e.g., XPhos, SPhos) and heat (>80°C).
C(sp²)–I ~210 - 240Low Barrier: Oxidative Addition is rapid, often occurring at RT. Rate-limiting step shifts to Transmetalation.
The "5-Amino Effect" (Deactivation)

The 5-position amine (


) is a strong resonance donor (+M effect).
  • Impact: It pushes electron density into the pyrimidine ring.

  • Consequence: This makes the ring less electrophilic .

    • For

      
      : The Dichloro scaffold is significantly less reactive than 4,6-dichloro-5-nitropyrimidine. Nucleophilic attack is slower.
      
    • For Pd-Coupling: The electron-rich ring makes oxidative addition into the C-Cl bond even harder. This is why the Diiodo analog is crucial—it compensates for the ring's electronic deactivation with a weaker leaving group bond.

Synthesis & Access

The Diiodo species is typically synthesized from the Dichloro species, implying that the Dichloro is the raw material and the Diiodo is the value-added intermediate.

Synthetic Pathway Diagram

SynthesisPath cluster_0 Precursor cluster_1 Primary Scaffold (Robust) cluster_2 Activated Scaffold (Reactive) Dihydroxy 4,6-Dihydroxy- 2-methylpyrimidin-5-amine Dichloro 4,6-Dichloro- 2-methylpyrimidin-5-amine Dihydroxy->Dichloro POCl3, Reflux (Vilsmeier-Haack) Diiodo 4,6-Diiodo- 2-methylpyrimidin-5-amine Dichloro->Diiodo HI (57%), NaI Finkelstein Condition (Halogen Exchange)

Caption: Conversion of the stable Dichloro scaffold to the reactive Diiodo intermediate via halogen exchange.

Reactivity Profile: vs. Cross-Coupling

This is the critical decision point for the chemist. The reactivity order inverts depending on the reaction type.

Nucleophilic Aromatic Substitution ( )
  • Dominant Species: Dichloro [9][10]

  • Mechanism: Addition-Elimination. The rate-determining step is the attack of the nucleophile.

  • Why: Chlorine is more electronegative than Iodine.[3] It creates a larger dipole at the C4/C6 carbon, facilitating the initial nucleophilic attack. While Iodine is a better leaving group, the initial attack is usually the bottleneck in electron-rich pyrimidines.

  • Limitation: Due to the 5-amino deactivation,

    
     on the Dichloro scaffold requires strong nucleophiles (alkoxides, thiols) or elevated temperatures.
    
Palladium-Catalyzed Coupling (Suzuki/Sonogashira)
  • Dominant Species: Diiodo

  • Mechanism: Oxidative Addition -> Transmetalation -> Reductive Elimination.

  • Why: The C-I bond breaks easily.

  • Selectivity Advantage: The Diiodo scaffold allows for controlled mono-functionalization . You can couple one iodine at room temperature (RT) and leave the second one intact. With the Dichloro scaffold, forcing conditions often lead to a mixture of mono- and bis-coupled products (statistical mixtures) because the activation energy difference between the first and second chloride is smaller.

Experimental Protocols

Protocol A: Synthesis of Diiodo from Dichloro (Finkelstein)

This protocol converts the cheap chloride to the reactive iodide.

  • Reagents: 4,6-dichloro-2-methylpyrimidin-5-amine (1.0 eq), Sodium Iodide (NaI, 4.0 eq), Hydriodic Acid (HI, 57% aq, catalytic or solvent quantity).

  • Solvent: Acetonitrile (MeCN) or MEK (Methyl Ethyl Ketone).

  • Procedure:

    • Dissolve substrate in MeCN.

    • Add NaI slowly.

    • Add HI dropwise (Caution: Exothermic).

    • Reflux at 80°C for 12–24 hours.

    • Workup: Quench with sat.

      
       (sodium thiosulfate) to remove free iodine (dark color disappears). Extract with EtOAc.
      
  • Yield: Typically 60–80%.

Protocol B: Chemoselective Mono-Suzuki Coupling (Diiodo Scaffold)

Target: Mono-arylation at C4, leaving C6-I intact for subsequent steps.

  • Reagents: Diiodo scaffold (1.0 eq), Aryl Boronic Acid (1.05 eq).

  • Catalyst:

    
     (3-5 mol%). Note: Standard triphenylphosphine ligands work well here.
    
  • Base/Solvent:

    
     (2M aq) / Dioxane (3:1 ratio).
    
  • Conditions: Room Temperature to 40°C.

  • Outcome: High selectivity for mono-product due to the mild temperature.

Protocol C: Bis-Suzuki Coupling (Dichloro Scaffold)

Target: Double arylation or forcing conditions for unreactive chlorides.

  • Reagents: Dichloro scaffold (1.0 eq), Aryl Boronic Acid (2.5 eq).

  • Catalyst:

    
     (2 mol%) + XPhos  or SPhos  (4 mol%).
    
    • Expert Note: Standard

      
       will likely fail or stall due to the electron-rich nature of the 5-amino pyrimidine ring. You need dialkylbiaryl phosphine ligands (Buchwald ligands) to facilitate oxidative addition into the C-Cl bond.
      
  • Base/Solvent:

    
     / Toluene/Water.
    
  • Conditions: 100°C (Reflux) for 12–24h.

Strategic Decision Matrix

Use the following logic flow to select the correct starting material.

DecisionMatrix Start Target Molecule Needs... Q1 Reaction Type? Start->Q1 SNAr Nucleophilic Substitution (S, O, N nucleophiles) Q1->SNAr Pd Pd-Catalyzed Coupling (C-C, C-N bond formation) Q1->Pd SelectCl Select DICHLORO (More electronegative, better for SNAr) SNAr->SelectCl Q2 Mono vs Bis Coupling? Pd->Q2 Bis Bis-Coupling (Symmetric) Q2->Bis Mono Mono-Coupling (Asymmetric) Q2->Mono SelectCl2 Select DICHLORO (Use XPhos/Heat) Bis->SelectCl2 SelectI Select DIIODO (Mild conditions allow regiocontrol) Mono->SelectI

Caption: Decision tree for selecting the optimal 4,6-dihalo scaffold based on synthetic goals.

Summary Table
Feature4,6-Dichloro-2-methylpyrimidin-5-amine4,6-Diiodo-2-methylpyrimidin-5-amine
Cost Low (Commodity Chemical)High (Specialty / Requires Prep)
Stability High (Air/Moisture Stable)Moderate (Light Sensitive)

Activity
Moderate (Requires Heat)Low (Poor induction)
Suzuki Activity Low (Requires specialized ligands)High (Standard catalysts)
Chemoselectivity Difficult (Often gives mixtures)Excellent (Temp-controlled)

References

  • BenchChem. Comparative Reactivity Analysis of 2,5-Dichloro-4,6-pyrimidinediamine and Other Dichloropyrimidines. (2025).[2][3] Retrieved from

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank (2022). Retrieved from

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (2024).[3][7] Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

  • National Institutes of Health (NIH). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. PMC (2011). Retrieved from

Sources

Foundational

Medicinal Chemistry Applications of Diiodopyrimidine Scaffolds: A Technical Guide to Regioselective Functionalization

Topic: Medicinal Chemistry Applications of Diiodopyrimidine Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Strategic Advan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Medicinal Chemistry Applications of Diiodopyrimidine Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Strategic Advantage of the Diiodo- Scaffold

In the high-stakes arena of kinase inhibitor design and nucleoside analog synthesis, the pyrimidine pharmacophore is ubiquitous. While 2,4-dichloropyrimidine is the workhorse starting material due to cost, diiodopyrimidines (specifically 2,4-diiodo- and 4,6-diiodopyrimidine) represent a premium, high-fidelity alternative for complex medicinal chemistry campaigns.[1]

The strategic value of the diiodo- scaffold lies in the C–I bond lability . The carbon-iodine bond is significantly weaker (approx. 218 kJ/mol) than the carbon-chlorine bond (approx. 327 kJ/mol), allowing for oxidative addition by Palladium(0) species under significantly milder conditions.[1] This enables:

  • Room Temperature Couplings: Avoiding thermal degradation of sensitive fragments.

  • Orthogonal Reactivity: The ability to couple an iodide selectively in the presence of a chloride or bromide, creating a "programmed" synthesis.

  • Late-Stage Diversification: Introducing the pyrimidine core at the end of a synthesis where harsh conditions are not tolerated.

Structural Landscape & Reactivity Logic

The Reactivity Hierarchy (The "Rules of Engagement")

To successfully utilize diiodopyrimidines, one must internalize the electronic bias of the ring. The reactivity of the carbon centers toward nucleophilic aromatic substitution (


) and Pd-catalyzed cross-coupling follows a strict hierarchy dictated by the resonance stabilization of the intermediate Meisenheimer complex (for 

) or the electrophilicity of the C–X bond (for oxidative addition).
  • C4/C6 Position (Most Reactive): This position is para-like to one nitrogen and ortho-like to the other.[1] It is the most electron-deficient site and the first to react.

  • C2 Position (Intermediate Reactivity): Positioned between two nitrogens, it is electronically deficient but sterically more hindered and less activated than C4 due to the specific nodal properties of the pyrimidine LUMO.

  • C5 Position (Least Reactive): This is the "meta-like" position.[1] It is electron-rich compared to C2/C4 and typically requires electrophilic substitution (e.g., iodination) or specialized coupling conditions if a halogen is present.[1]

Visualization: The Regioselectivity Decision Tree

The following diagram maps the decision logic for functionalizing a 2,4-diiodopyrimidine scaffold.

Regioselectivity Start 2,4-Diiodopyrimidine Cond1 Standard Pd(0) / Base (Suzuki, Sonogashira) Start->Cond1 Path A: Kinetic Control Cond2 Bulky Ligand / Lewis Acid (Specialized Conditions) Start->Cond2 Path B: Steric/Chelation Control ProdC4 C4-Functionalized Product (Major Isomer) Cond1->ProdC4 Fast Oxidative Addition at C4-I ProdC2 C2-Functionalized Product (Rare/Forced Isomer) Cond2->ProdC2 Inverted Selectivity (e.g., Phosphine steric clash) Step2 Second Coupling (Higher Temp / Catalyst Load) ProdC4->Step2 Remaining C2-I Final 2,4-Difunctionalized Pyrimidine Step2->Final

Caption: Logical flow for sequential functionalization. Path A represents the innate reactivity (C4 > C2), while Path B represents ligand-controlled inversion.[1]

Synthetic Methodology & Protocols

Preparation of 2,4-Diiodopyrimidine

While commercially available, fresh preparation often yields better results for sensitive couplings.[1]

  • Starting Material: 2,4-Dichloropyrimidine.[1][2][3][4]

  • Reagent: Hydriodic acid (HI) or NaI/Chlorotrimethylsilane (in situ HI generation).

  • Mechanism: Finkelstein-type halide exchange driven by the solubility difference or the high nucleophilicity of iodide in acidic media.

Protocol: Regioselective C4-Suzuki Coupling

This protocol describes the selective arylation of 2,4-diiodopyrimidine at the C4 position.[1] This is the primary entry point for synthesizing kinase inhibitors like Pazopanib analogs.

Reagents:

  • Substrate: 2,4-Diiodopyrimidine (1.0 equiv)[1]

  • Coupling Partner: Arylboronic acid (1.05 equiv)

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: DME or 1,4-Dioxane[1]

Step-by-Step Workflow:

  • Degassing: Charge a Schlenk flask with 2,4-diiodopyrimidine and the arylboronic acid. Evacuate and backfill with Argon (3x). Why: Oxygen poisons Pd(0) and promotes homocoupling of boronic acids.

  • Solvation: Add degassed solvent (DME) and aqueous base.[1]

  • Catalyst Addition: Add

    
     swiftly under Argon counter-flow.
    
  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Note: Unlike dichloropyrimidines which require heating (60–80°C), the diiodo- scaffold reacts at ambient temperature.[1] This preserves the C2-iodide for the next step.

  • Monitoring: Monitor via TLC (Hexane/EtOAc). The mono-coupled product (C4) usually runs higher than the di-coupled byproduct.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography.

Self-Validating Checkpoint:

  • If you observe significant di-coupling (C2 and C4 substituted), lower the temperature to 0°C or reduce catalyst loading to 1 mol%.

  • If the reaction is sluggish, ensure the solvent is strictly deoxygenated; the C-I bond is reactive enough that steric hindrance is rarely the bottleneck at C4.

Protocol: C2-Functionalization (The "Second Step")

Once the C4 position is occupied, the C2-iodide requires more forcing conditions due to the electron-donating nature of the newly installed aryl group (if it is electron-rich) or simply steric crowding.

Adjustments:

  • Temperature: Increase to 60–80°C.

  • Catalyst: Switch to a more active system if necessary, such as

    
     / XPhos, especially if the nucleophile is an amine (Buchwald-Hartwig).[1]
    

Case Study: Synthesis of Kinase Inhibitor Scaffolds

Many FDA-approved kinase inhibitors (e.g., Ceritinib , Brigatinib ) utilize a 2,4-diaminopyrimidine core.[1] The diiodo-route offers a distinct advantage when the "left-hand" and "right-hand" pieces of the drug are complex.

Comparative Analysis: Diiodo vs. Dichloro
Feature2,4-Dichloropyrimidine2,4-Diiodopyrimidine
C4-Coupling Temp 60°C - 90°C20°C - 40°C
Catalyst Loading High (5-10 mol%)Low (1-3 mol%)
Selectivity (C4:C2) Good (~90:[1]10)Excellent (>95:5)
Scope Limited to robust substratesTolerates thermally sensitive groups
Cost LowHigh (Use for late-stage/high-value)
Visualizing the Pathway

The following graph illustrates the synthesis of a generic ALK-inhibitor core using the diiodo strategy.

KinaseSynthesis SM 2,4-Diiodopyrimidine Inter Intermediate A (C4-Aryl, C2-Iodo) SM->Inter Ar-B(OH)2 Pd(0), RT (Suzuki) Drug Final Kinase Core (C4-Aryl, C2-Amine) Inter->Drug R-NH2 Pd(dba)3, Heat (Buchwald)

Caption: Sequential assembly of the 2-amino-4-arylpyrimidine pharmacophore common in ALK/EGFR inhibitors.[1]

Advanced Applications: 5-Iodo-Nucleosides

Beyond the 2,4-scaffold, 5-iodopyrimidines (like 5-iodo-2'-deoxyuridine) are critical for modifying DNA/RNA.[1]

  • Application: Labeling DNA for imaging or affinity capture.[1]

  • Chemistry: Sonogashira coupling at C5.[1]

  • Insight: The C5-iodide is electronically distinct.[1] It behaves more like an aryl iodide.[1] Because C5 is not electron-deficient like C2/C4,

    
     is impossible.[1] Pd-catalyzed coupling is the only viable route.[1]
    
  • Protocol Note: Use aqueous buffers (Tris-HCl) and water-soluble phosphine ligands (e.g., TPPTS) to perform these reactions on unprotected nucleosides or oligonucleotides.[1]

References

  • Regioselective Functionalization of 2,4-Dichloropyrimidines: J. Org. Chem. 2023, 88, 13, 9475–9487.[1][4] Link

  • C2-Selective Pd-Catalyzed Cross-Coupling: J. Am. Chem. Soc. 2020, 142, 16, 7306–7311.[1] Link

  • Suzuki–Miyaura Reactions of Pyrimidines: Molecules 2020, 25(21), 4883. Link

  • DNA Modification via Suzuki Coupling: Chem. Eur. J. 2013, 19, 12619.[1] Link

  • Synthesis of Kinase Inhibitors (General Review): Mini-Reviews in Medicinal Chemistry, 2017, 17, 869-901.[1] Link

Sources

Exploratory

4,6-diiodo-2-methylpyrimidin-5-amine molecular weight and formula

An In-Depth Technical Guide to 4,6-diiodo-2-methylpyrimidin-5-amine: Synthesis, Properties, and Applications Abstract This technical guide provides a comprehensive overview of 4,6-diiodo-2-methylpyrimidin-5-amine, a halo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,6-diiodo-2-methylpyrimidin-5-amine: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 4,6-diiodo-2-methylpyrimidin-5-amine, a halogenated pyrimidine derivative of significant interest to researchers in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document consolidates information from closely related analogues to present its core physicochemical properties, a plausible and detailed synthetic pathway, and potential research applications. By explaining the causality behind experimental choices and grounding protocols in established chemical principles, this guide serves as an authoritative resource for scientists and drug development professionals exploring the utility of complex heterocyclic scaffolds.

Core Molecular Properties

The fundamental characteristics of 4,6-diiodo-2-methylpyrimidin-5-amine are derived from its constituent atoms and their arrangement on the pyrimidine core. The molecular formula and weight have been calculated based on its deduced chemical structure, which is built upon the known scaffold of 4,6-diiodo-2-methylpyrimidine[1][2].

PropertyValueSource
Molecular Formula C₅H₅I₂N₃Deduced from Analogues
Molecular Weight 360.92 g/mol Calculated
IUPAC Name 4,6-diiodo-2-methylpyrimidin-5-amineIUPAC Nomenclature
Physical Form Expected to be a solid at room temperatureInferred from Analogues

Proposed Synthesis and Methodology

The synthesis of 4,6-diiodo-2-methylpyrimidin-5-amine can be logically approached through a multi-step pathway starting from a common, commercially available precursor. The proposed route leverages well-established transformations of the pyrimidine ring, including chlorination, nitration, reduction, and halogen exchange. The overall workflow is designed to be robust and adaptable for laboratory-scale synthesis.

G A 4,6-Dihydroxy-2-methylpyrimidine B 4,6-Dichloro-2-methylpyrimidine A->B POCl₃ or SOCl₂ C 4,6-Dichloro-2-methyl-5-nitropyrimidine B->C Fuming HNO₃ / H₂SO₄ D 4,6-Dichloro-2-methylpyrimidin-5-amine C->D Reduction (e.g., Pd/C, H₂ or Fe/HCl) E 4,6-Diiodo-2-methylpyrimidin-5-amine D->E Halogen Exchange (e.g., NaI in Acetone)

Caption: Proposed synthetic workflow for 4,6-diiodo-2-methylpyrimidin-5-amine.

Step 1: Chlorination of 4,6-Dihydroxy-2-methylpyrimidine

The initial step involves converting the hydroxyl groups of the starting material into more reactive chloro groups. This is a standard transformation for activating the pyrimidine ring for subsequent nucleophilic substitutions.

  • Rationale: Hydroxyl groups on the pyrimidine ring are poor leaving groups. Conversion to chlorides using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) creates highly activated sites at the C4 and C6 positions, which are susceptible to displacement[3]. This method is a cornerstone of pyrimidine chemistry[4].

  • Experimental Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a stirring bar, add 4,6-dihydroxy-2-methylpyrimidine (1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃) (4.0-5.0 eq) portion-wise under a fume hood. An exotherm may be observed.

    • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution with a suitable base (e.g., solid NaHCO₃ or aqueous NaOH) until the pH is ~7-8.

    • The product, 4,6-dichloro-2-methylpyrimidine, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum[3].

Step 2: Nitration of the Pyrimidine Ring

The introduction of a nitro group at the C5 position is achieved through electrophilic aromatic substitution. This group serves as a precursor to the final amine functionality.

  • Rationale: The C5 position of the pyrimidine ring is electron-rich and can undergo electrophilic substitution. A mixture of fuming nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a powerful electrophile required for this transformation. This is a common strategy for functionalizing the 5-position of pyrimidines[5].

  • Experimental Protocol:

    • In a flask cooled in an ice bath (0-5 °C), add concentrated sulfuric acid.

    • Slowly add 4,6-dichloro-2-methylpyrimidine (1.0 eq) while stirring, ensuring the temperature remains below 10 °C.

    • Once dissolved, add fuming nitric acid (1.1 eq) dropwise, maintaining the low temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1-2 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it onto crushed ice. The nitrated product will precipitate.

    • Filter the solid, wash thoroughly with water to remove residual acid, and dry to yield 4,6-dichloro-2-methyl-5-nitropyrimidine.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amine, yielding the key intermediate, 4,6-dichloro-2-methylpyrimidin-5-amine.

  • Rationale: The reduction of an aromatic nitro group to an amine is a high-yielding and reliable reaction. Several methods are effective, including catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or reduction with metals in acidic media (e.g., iron or tin in HCl)[6]. Catalytic hydrogenation is often preferred for its clean reaction profile.

  • Experimental Protocol (Catalytic Hydrogenation):

    • Dissolve 4,6-dichloro-2-methyl-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethyl acetate or ethanol in a Parr hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).

    • Seal the vessel, evacuate the air, and replace it with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi).

    • Stir the reaction at room temperature for several hours until hydrogen uptake ceases.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 4,6-dichloro-2-methylpyrimidin-5-amine[6][7].

Step 4: Halogen Exchange (Finkelstein Reaction)

The final step is to replace the chloro atoms with iodo atoms. This is typically accomplished via a nucleophilic substitution known as the Finkelstein reaction.

  • Rationale: The Finkelstein reaction is an equilibrium process that can be driven to completion by exploiting the differential solubility of alkali metal halides. Sodium iodide (NaI) is soluble in acetone, while the resulting sodium chloride (NaCl) is not. This insolubility of NaCl shifts the equilibrium towards the formation of the iodo-substituted product, making it an efficient method for halogen exchange.

  • Experimental Protocol:

    • Dissolve 4,6-dichloro-2-methylpyrimidin-5-amine (1.0 eq) in anhydrous acetone in a round-bottom flask.

    • Add an excess of sodium iodide (NaI) (2.5-3.0 eq).

    • Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture and filter to remove the precipitated NaCl.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with aqueous sodium thiosulfate solution to remove any residual iodine, followed by a water wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4,6-diiodo-2-methylpyrimidin-5-amine. Further purification may be achieved by recrystallization or column chromatography.

Potential Applications in Research and Development

Halogenated pyrimidines are valuable building blocks in drug discovery and materials science. The presence of two iodine atoms in 4,6-diiodo-2-methylpyrimidin-5-amine offers unique opportunities for further chemical modification.

  • Drug Development: The pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs, particularly kinase inhibitors used in oncology. The iodine atoms can serve as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents at the C4 and C6 positions, enabling the rapid generation of compound libraries for screening. The 5-amino group can also be readily modified to explore structure-activity relationships.

  • Materials Science: The high atomic weight and polarizability of iodine can impart unique photophysical or electronic properties to molecules. This compound could serve as a precursor for novel organic electronic materials, ligands for metal-organic frameworks (MOFs), or as a high-density component in specialized materials.

Safety and Handling

While specific toxicity data for 4,6-diiodo-2-methylpyrimidin-5-amine is not available, general precautions should be taken based on its structure and the known hazards of related compounds.

  • General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on data for similar di-iodinated and chlorinated pyrimidines[8]. It may cause skin and serious eye irritation.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

References

Sources

Foundational

Technical Monograph: Safety, Stability, and Handling of 4,6-Diiodo-2-methylpyrimidin-5-amine

Executive Summary & Chemical Identity 4,6-diiodo-2-methylpyrimidin-5-amine (CAS: 66298-49-5) is a high-value heterocyclic building block used primarily in medicinal chemistry for the synthesis of kinase inhibitors and nu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4,6-diiodo-2-methylpyrimidin-5-amine (CAS: 66298-49-5) is a high-value heterocyclic building block used primarily in medicinal chemistry for the synthesis of kinase inhibitors and nucleoside analogs. Unlike its chlorinated counterparts, the presence of two iodine atoms at the C4 and C6 positions renders this molecule significantly more reactive toward palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), but also substantially more sensitive to environmental degradation.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks associated with handling poly-iodinated aminopyrimidines.

Substance Identification
ParameterTechnical Specification
IUPAC Name 4,6-diiodo-2-methylpyrimidin-5-amine
CAS Number 66298-49-5
Molecular Formula C₅H₅I₂N₃
Molecular Weight 360.92 g/mol
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow (Darkens to violet/brown upon degradation)
Solubility Low in water; Soluble in DMSO, DMF, MeOH

Hazard Identification & Toxicology (GHS)

Rationale: While specific LD50 data for this exact analog is limited, toxicological read-across from 4,6-dichloro-2-methylpyrimidin-5-amine (CAS 39906-04-2) and general halo-pyrimidines indicates a profile dominated by mucosal irritation and potential acute toxicity.

GHS Classification
  • Signal Word: WARNING

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]

  • STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.[1]

Mechanism of Toxicity
  • Electrophilic Attack: The C-I bonds are susceptible to nucleophilic displacement by biological thiols (e.g., glutathione), potentially leading to protein alkylation.

  • Iodine Release: In vivo or environmental degradation releases elemental iodine (

    
    ) and hydriodic acid (HI), which are potent oxidizers and corrosives to the respiratory tract.
    

Stability, Storage, and Degradation Pathways

Expert Insight: The primary operational risk with CAS 66298-49-5 is not immediate explosion, but "silent" degradation. The C-I bond energy (~240 kJ/mol) is significantly lower than C-Cl (~340 kJ/mol), making it prone to homolytic cleavage under photon stress.

The Photolytic Degradation Cycle

The molecule is photosensitive . Exposure to UV or visible light triggers the release of iodine radicals (


), which recombine to form elemental iodine (

). This manifests visually as the sample turning from off-white to pink/violet.
Storage Protocol (Self-Validating System)
  • Temperature: Store at 2°C – 8°C . Cold storage retards thermal homolysis.

  • Atmosphere: Store under Argon (Ar) or Nitrogen (

    
    ). Oxygen accelerates the oxidation of the C5-amine group.
    
  • Container: Amber glass vials with Teflon-lined caps. Do not use clear glass.

Visualization: Degradation Logic

The following diagram illustrates the causality between environmental factors and chemical breakdown.

StorageStability Substance 4,6-diiodo-2-methyl pyrimidin-5-amine Radical Iodine Radical (I•) Formation Substance->Radical Homolytic Cleavage AmineOx Amine Oxidation (Quinoid Impurities) Substance->AmineOx O2 Exposure Light UV/Visible Light (Photon Stress) Light->Radical Heat Heat (>25°C) Heat->Radical I2 Elemental Iodine (I2) (Violet Discoloration) Radical->I2 Dimerization Contamination Contamination I2->Contamination Cross-coupling Catalyst Poisoning

Figure 1: Environmental degradation pathways leading to sample contamination and catalyst poisoning.

Safe Handling & Experimental Workflow

Expertise: Iodinated pyrimidines are lipophilic. Standard latex gloves offer insufficient protection against permeation in organic solvents.

Personal Protective Equipment (PPE) Matrix
ComponentRequirementTechnical Justification
Gloves Nitrile (Double gloving) Minimum thickness 0.11mm. Latex is permeable to halogenated aromatics in DCM/DMSO.
Respiratory P95 / N95 Required if handling dry powder outside a fume hood (not recommended).
Eyes Chemical Goggles Safety glasses are insufficient if fine dust generation occurs.
Handling Protocol
  • Equilibration: Allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric water, which hydrolyzes the C-I bond over time.

  • Solvent Selection: Dissolve in anhydrous DMSO or DMF for biological assays. Avoid protic solvents (MeOH/EtOH) for long-term stock storage as they can facilitate nucleophilic aromatic substitution (

    
    ).
    
  • Waste Stream: Segregate as Halogenated Organic Waste . Do not mix with strong oxidizers.[4][5]

Visualization: Handling Decision Tree

HandlingWorkflow Start Start: Handling CAS 66298-49-5 State Physical State? Start->State Solid Solid Powder State->Solid Solution Solution (DMSO/DMF) State->Solution Hood Fume Hood Required (Draft > 100 fpm) Solid->Hood Transfer Transfer via Syringe (Septum Sealed) Solution->Transfer Weighing Weighing Protocol Static Use Anti-Static Gun (Powder is static) Hood->Static Static->Weighing

Figure 2: Operational workflow for minimizing exposure during weighing and transfer.

Emergency Response Protocols

Trustworthiness: In the event of a fire involving iodinated compounds, the smoke is not just "smoke"—it is a toxic cocktail of acid gases.

Firefighting Measures
  • Hazardous Combustion Products: Carbon oxides (

    
    ), Nitrogen oxides (
    
    
    
    ), Hydrogen Iodide (
    
    
    ), and Iodine vapors (
    
    
    ).
  • Visual Indicator: Look for violet/purple smoke . This indicates the release of elemental iodine.

  • Action: Firefighters must wear self-contained breathing apparatus (SCBA). Use water spray to suppress toxic iodine vapors (iodine is slightly soluble in water, but soluble in KI solutions; water spray helps scrub the air).

Accidental Release (Spill)
  • Evacuate: Clear the immediate area.

  • PPE: Don nitrile gloves, goggles, and a P95 respirator.

  • Neutralization (The "Self-Validating" Step):

    • Do not just sweep. Cover the spill with a reducing agent solution (e.g., Sodium Thiosulfate or Sodium Bisulfite).

    • Why? Thiosulfate reduces elemental iodine (

      
      , violet/toxic) back to iodide (
      
      
      
      , colorless/safer), visually confirming neutralization.
  • Disposal: Collect wet sludge into a hazardous waste container labeled "Halogenated Waste."

References & Authority

The protocols and data above are synthesized from standard chemical safety practices for halogenated heterocycles and specific vendor data.

  • Sigma-Aldrich. Product Specification: 4,6-Diiodo-2-methylpyrimidine (CAS 66298-49-5). Retrieved from

  • MolCore. Safety Data Sheet: 4,6-Diiodo-2-methylpyrimidine. Retrieved from

  • PubChem. Compound Summary: 4,6-Dichloro-2-methylpyrimidin-5-amine (Analog Read-Across). National Library of Medicine. Retrieved from

  • University of Michigan EHS. Iodination Safety Precautions (General Iodine Handling). Retrieved from

  • Fisher Scientific. Safety Data Sheet: Aminopyrimidine Derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Optimized Suzuki Coupling of 4,6-diiodo-2-methylpyrimidin-5-amine

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimized Suzuki-Miyaura cross-coupling conditions for 4,6-diiodo-2-methylpyrimidin-5...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the optimized Suzuki-Miyaura cross-coupling conditions for 4,6-diiodo-2-methylpyrimidin-5-amine. Substituted pyrimidines are pivotal scaffolds in medicinal chemistry, and their efficient synthesis is of paramount importance.[1] This guide delves into the strategic considerations for achieving high-yield and selective couplings with this highly reactive diiodinated substrate. We will explore the causality behind experimental choices, from catalyst and ligand selection to the nuanced roles of bases and solvent systems, and provide detailed, actionable protocols.

Introduction: The Significance and Challenges of Coupling with 4,6-diiodo-2-methylpyrimidin-5-amine

The pyrimidine nucleus is a fundamental building block in a plethora of biologically active compounds, including approved drugs for various therapeutic areas.[2] The ability to functionalize the pyrimidine core through carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling is a cornerstone of modern drug discovery. The subject of this guide, 4,6-diiodo-2-methylpyrimidin-5-amine, is a highly versatile intermediate. Its two iodine substituents offer opportunities for sequential or double cross-coupling reactions, enabling the rapid diversification of a common precursor.

However, the inherent reactivity of this substrate presents unique challenges:

  • High Reactivity of the C-I Bond: The carbon-iodine bond is the most reactive among halogens in the oxidative addition step of the Suzuki coupling (I >> Br > OTf >> Cl > F), which can lead to rapid, and sometimes uncontrollable, reactions.[3]

  • Regioselectivity: With two electronically similar iodine atoms at the 4 and 6 positions, achieving selective mono-arylation requires careful control over stoichiometry and reaction conditions.

  • Catalyst Inhibition: The presence of the aminopyrimidine moiety, a nitrogen-containing heterocycle, can lead to catalyst inhibition or poisoning, a common challenge in the cross-coupling of such substrates.[4][5]

This guide will provide a systematic approach to navigate these challenges and establish robust and reproducible Suzuki coupling protocols.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6] Understanding this cycle is crucial for optimizing reaction conditions.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-R(L2) Ar-I 4,6-diiodo-2-methyl pyrimidin-5-amine Ar-I->Ar-Pd(II)-I(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: A Data-Driven Approach

The success of the Suzuki coupling of 4,6-diiodo-2-methylpyrimidin-5-amine hinges on the careful selection of several key parameters. The following sections provide guidance based on established principles for related heteroaromatic systems.

Catalyst and Ligand Selection

Palladium catalysts are the most widely used for Suzuki couplings.[3] For challenging substrates like aminopyrimidines, the choice of ligand is critical to enhance catalyst stability and activity. Bulky, electron-rich phosphine ligands are often preferred as they promote the reductive elimination step and prevent catalyst deactivation.[7]

Catalyst/Pre-catalyst Recommended Ligand(s) Rationale & Key Considerations Relevant Citations
Pd(PPh₃)₄None (pre-formed complex)A classic, versatile catalyst. May be sufficient for highly reactive iodo-substrates, especially under microwave conditions.[8][9]
Pd₂(dba)₃SPhos, XPhos, P(t-Bu)₃, PCy₃Buchwald and Fu have demonstrated the efficacy of these bulky, electron-rich ligands for coupling nitrogen-containing heterocycles. They can overcome catalyst inhibition by the amine group.[4][7]
Pd(OAc)₂dppf, QPhosOften used in combination with various phosphine ligands. The choice of ligand can influence regioselectivity in dihalogenated systems.[10]
Pre-formed Palladacyclese.g., SPhos Pre-catalystThese offer high stability and generate the active Pd(0) species under mild conditions, which is beneficial for sensitive substrates.[7]
The Crucial Role of the Base

The base plays a vital role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[11] The choice of base can significantly impact the reaction rate and yield.

Base Strength Typical Solvent System Comments Relevant Citations
K₂CO₃ModerateToluene/Ethanol/H₂O, Dioxane/H₂OA commonly used and effective base for a wide range of Suzuki couplings.[8][9]
K₃PO₄StrongDioxane/H₂O, TolueneOften used for less reactive coupling partners, but can be beneficial for promoting the reaction at lower temperatures.[12]
Cs₂CO₃StrongDioxane, TolueneA highly effective but more expensive base. Can be advantageous in challenging couplings.[13]
Na₂CO₃ModerateDioxane/H₂O, Toluene/EtOH/H₂OAnother standard and cost-effective choice.[14][15]
Solvent Systems: More Than Just a Medium

The solvent system not only dissolves the reactants but also influences the reaction kinetics and the efficacy of the base. Aqueous mixtures are often employed.

Solvent System Ratio (v/v) Advantages Relevant Citations
1,4-Dioxane / H₂O4:1 to 2:1A widely used and effective system for many Suzuki couplings. The presence of water can be beneficial.[1]
Toluene / Ethanol / H₂OVariousThe use of alcoholic solvents can enhance reactivity, sometimes allowing for lower reaction temperatures.[2]
THF / H₂O1:1Another common polar aprotic/aqueous mixture.[1]
Anhydrous Toluene or DioxaneN/AMay be preferred when dealing with moisture-sensitive boronic acids or esters.[8]

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 4,6-diiodo-2-methylpyrimidin-5-amine. Optimization may be required based on the specific boronic acid used.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 4,6-diiodo-2-methylpyrimidin-5-amine - Boronic Acid - Palladium Catalyst - Base B Add Solvent System A->B C Degas with Inert Gas (N₂ or Ar) B->C D Heat to Desired Temperature (Conventional or Microwave) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up F->G H Extract with Organic Solvent G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

Caption: A typical experimental workflow for Suzuki coupling reactions.

Protocol 1: General Procedure for Mono-Arylation (Conventional Heating)

Materials:

  • 4,6-diiodo-2-methylpyrimidin-5-amine (1.0 mmol)

  • Arylboronic acid (1.1 - 1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Degassed Water (2.5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 4,6-diiodo-2-methylpyrimidin-5-amine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Di-Arylation (Microwave-Assisted)

Materials:

  • 4,6-diiodo-2-methylpyrimidin-5-amine (0.5 mmol)

  • Arylboronic acid (1.2 mmol, 2.4 equivalents)

  • Pd₂(dba)₃ (0.025 mmol)

  • SPhos (0.05 mmol)

  • K₃PO₄ (1.5 mmol)

  • 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • In a microwave reaction vial, combine 4,6-diiodo-2-methylpyrimidin-5-amine, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add the 1,4-dioxane and degassed water.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-45 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Perform work-up and purification as described in Protocol 1.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a more active catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos).- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature or use microwave heating.
Formation of Side Products (e.g., Homocoupling) - Presence of oxygen- Decomposition of boronic acid- Ensure thorough degassing of the reaction mixture.- Use fresh, high-quality boronic acid.- Consider using boronic esters, which can be more stable.
Poor Regioselectivity (in mono-arylation) - Stoichiometry of boronic acid is too high- High reactivity of the substrate- Use a slight excess (1.05-1.1 equivalents) of the boronic acid.- Lower the reaction temperature.- Consider a less active catalyst system for better control.
Protodeboronation - Unstable boronic acid under basic conditions- Use a milder base (e.g., NaHCO₃) or KF.- Minimize reaction time.

Conclusion

The Suzuki-Miyaura cross-coupling of 4,6-diiodo-2-methylpyrimidin-5-amine is a powerful tool for the synthesis of novel, functionalized pyrimidine derivatives. While the high reactivity of the diiodo substrate and the presence of an amino group present challenges, a systematic approach to optimizing reaction conditions can lead to high yields and excellent selectivity. The use of modern, bulky, electron-rich phosphine ligands in conjunction with appropriate bases and solvent systems is key to success. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop robust and efficient synthetic routes towards new chemical entities for drug discovery and other applications.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2019). Comptes Rendus de l'Académie des Sciences.
  • Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1.
  • Suzuki Coupling Mechanism and Applic
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B.
  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combin
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Copper-facilitated Suzuki reactions: application to 2-heterocyclic boron
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC.
  • Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1.
  • Aminative Suzuki–Miyaura coupling. (2024). Xingwei Li.
  • One-Pot Double Suzuki Couplings of Dichloropyrimidines. (2025).
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine. Benchchem.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2025).
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Suzuki Coupling Mechanism. (2022). YouTube.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Application

Application Note: Regioselective Functionalization of 4,6-Diiodo-2-methylpyrimidin-5-amine

This Application Note provides a comprehensive technical guide for the regioselective functionalization of 4,6-diiodo-2-methylpyrimidin-5-amine . This scaffold is a critical intermediate in the synthesis of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the regioselective functionalization of 4,6-diiodo-2-methylpyrimidin-5-amine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., analogues of Pazopanib or Dasatinib) and other bioactive heterocycles.

Due to the


 symmetry of the starting material, "regioselectivity" in the first functionalization step refers to controlled desymmetrization  (mono-selectivity). The subsequent step involves sequential functionalization  of the remaining iodide, which is chemically distinct after the first substitution.

Executive Summary

The 4,6-diiodo-2-methylpyrimidin-5-amine scaffold presents a unique challenge and opportunity in medicinal chemistry. Unlike its dichloro-analogues, the diiodo-core offers superior reactivity, enabling carbon-carbon and carbon-heteroatom bond formation under milder conditions. However, this high reactivity poses a risk of uncontrolled bis-functionalization.

This guide details protocols for:

  • Controlled Mono-Suzuki Coupling: Achieving >15:1 mono:bis selectivity.

  • Sequential Functionalization: Orthogonal coupling of the second iodide.

  • SnAr Diversification: Leveraging the electrophilicity of the C-I bond for heteroatom introduction.

Chemical Biology & Reactivity Profile

Electronic Structure & Electrophilicity

The pyrimidine ring is electron-deficient (π-deficient). The 4- and 6-positions are highly electrophilic, making them susceptible to Nucleophilic Aromatic Substitution (


) and oxidative addition by transition metals.
  • C4/C6 Iodides: Iodine is an excellent leaving group (

    
    ) and has a weaker C-X bond, facilitating rapid oxidative addition by Pd(0) species even at room temperature.
    
  • C5-Amine (

    
    ):  An electron-donating group (EDG). While it slightly deactivates the ring compared to a 5-H pyrimidine, it provides a handle for hydrogen bonding within the active site of kinases (often the hinge binder).
    
  • C2-Methyl: Provides steric bulk and lipophilicity but remains relatively inert compared to the C4/C6 positions.

The Symmetry Challenge

The molecule possesses a plane of symmetry passing through N1-C2-N3 and C5.

  • Step 1 (Desymmetrization): The first attack is statistically controlled. The goal is to maximize the yield of the mono-substituted product (

    
    ) while minimizing the bis-substituted product (
    
    
    
    ) and unreacted starting material (
    
    
    ).
  • Step 2 (Differentiation): Once

    
     is installed at C4, the C6-iodide becomes electronically and sterically distinct, allowing for a selective second coupling with 
    
    
    
    .

Experimental Workflows & Decision Logic

The following diagram illustrates the decision matrix for functionalizing this scaffold.

G Start 4,6-Diiodo-2-methylpyrimidin-5-amine (Symmetric Core) Decision Target Motif? Start->Decision Path_Suzuki C-C Bond (Aryl/Alkyl) (Suzuki-Miyaura) Decision->Path_Suzuki Biaryl Target Path_SnAr C-N / C-O Bond (SnAr Displacement) Decision->Path_SnAr Heteroatom Target Mono_Suzuki Mono-Aryl Intermediate (Desymmetrized) Path_Suzuki->Mono_Suzuki Protocol 1 (0.9 eq Boronic Acid, RT) Mono_SnAr Mono-Amino/Alkoxy Intermediate (Desymmetrized) Path_SnAr->Mono_SnAr Protocol 3 (Mild Base, 0°C to RT) Step2_Suzuki 2nd Suzuki Coupling (High Temp/Catalyst) Mono_Suzuki->Step2_Suzuki Protocol 2 (Excess R2-B(OH)2) Step2_Sonogashira Sonogashira Coupling (Alkynylation) Mono_Suzuki->Step2_Sonogashira CuI/Pd, Alkyne Mono_SnAr->Step2_Suzuki Subsequent C-C Bond Final_Prod 4,6-Hetero-Disubstituted Product Step2_Suzuki->Final_Prod Step2_Sonogashira->Final_Prod

Caption: Workflow for the sequential desymmetrization of 4,6-diiodo-2-methylpyrimidin-5-amine.

Detailed Protocols

Protocol 1: Controlled Mono-Suzuki Coupling (Desymmetrization)

Objective: Install one aryl group at C4 while retaining the C6-iodide for future functionalization. Mechanism: Pd-catalyzed cross-coupling.[1][2] The high reactivity of the C-I bond allows this to proceed at ambient temperature, which is crucial for kinetic control over the bis-coupling.

Materials:

  • Substrate: 4,6-Diiodo-2-methylpyrimidin-5-amine (1.0 equiv)

  • Reagent: Aryl Boronic Acid (

    
    ) (0.95 equiv) — Note: Slight deficit prevents bis-coupling.
    
  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically hindered acids).
  • Base:

    
     (2.0 M aqueous, 2.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).[2]

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the diiodo-pyrimidine (1.0 eq), aryl boronic acid (0.95 eq), and Pd catalyst (0.05 eq).

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-dioxane (concentration ~0.1 M) and 2.0 M aqueous

    
     via syringe.
    
  • Reaction: Stir vigorously at Room Temperature (20-25°C) .

    • Critical Control Point: Do not heat initially. The diiodo species is reactive enough to couple at RT.[3] Heating promotes bis-substitution.

  • Monitoring: Monitor by LC-MS after 2 hours.

    • If conversion < 50%, warm to 40°C.

    • Target profile: >70% Mono-product, <10% Bis-product, ~20% SM.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The mono-iodo product usually elutes between the non-polar bis-product and the polar starting material.

Data Summary Table: Optimization of Mono-Coupling

ParameterCondition A (Aggressive)Condition B (Recommended)Condition C (Mild)
Stoichiometry (

)
1.2 equiv0.95 equiv 0.8 equiv
Temperature 80°C25°C 0°C
Catalyst



Outcome 40% Mono / 50% Bis75% Mono / 5% Bis 40% Mono / 0% Bis
Protocol 2: Sequential Functionalization (The Second Iodide)

Objective: React the remaining C6-iodide with a different boronic acid or nucleophile. Context: The mono-arylated product is less reactive than the di-iodo precursor due to steric hindrance and electronic changes, but the remaining iodide is still a competent electrophile.

Materials:

  • Substrate: 4-Aryl-6-iodo-2-methylpyrimidin-5-amine (from Protocol 1).

  • Reagent:

    
     (1.5 - 2.0 equiv).
    
  • Catalyst:

    
     or 
    
    
    
    (5 mol%).
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene/Water (10:1) or DME/Water.

Procedure:

  • Charge: Combine mono-iodo substrate, second boronic acid, and base.

  • Catalyst: Add the active Pd catalyst (XPhos Pd G2 is excellent for sterically demanding second couplings).

  • Heat: Heat the reaction to 90-100°C for 4-16 hours.

    • Note: Unlike Protocol 1, forcing conditions are now encouraged to drive the reaction to completion.

  • Workup: Standard aqueous extraction and chromatography.

Protocol 3: Displacement (Alternative First Step)

Objective: Introduce an amine or alkoxide at C4 via Nucleophilic Aromatic Substitution. Reactivity: The C-I bond is highly labile to nucleophiles.

Procedure:

  • Dissolution: Dissolve 4,6-diiodo-2-methylpyrimidin-5-amine in anhydrous THF or DMF.

  • Nucleophile:

    • For Amines: Add Primary/Secondary Amine (1.0 equiv) + DIPEA (1.2 equiv).

    • For Alkoxides: Add Sodium Alkoxide (1.0 equiv) at 0°C.

  • Reaction:

    • Stir at 0°C to RT .

    • Warning: The reaction is extremely fast. Monitoring at 15 min intervals is recommended to prevent bis-substitution.

  • Outcome: Yields the 4-amino-6-iodo or 4-alkoxy-6-iodo derivative.

Troubleshooting & Optimization

Bis-Coupling Issues

If you observe significant bis-coupling (


) in Protocol 1:
  • Reduce Temperature: Run the reaction at 0°C.

  • Slow Addition: Add the boronic acid solution dropwise over 1 hour via a syringe pump.

  • Change Solvent: Switch to a less polar solvent system (e.g., Toluene/Water) to reduce the rate of the second oxidative addition.

Catalyst Poisoning

The free C5-amine can potentially coordinate to Palladium. If conversion stalls:

  • Protect the Amine: Acetylate the amine (

    
    , Pyridine) to form the acetamide. The acetamide is less coordinating and can be hydrolyzed later (NaOH/MeOH).
    
  • Switch Ligand: Use biaryl phosphine ligands (Buchwald ligands like SPhos or XPhos) which form stable, active catalytic species that are resistant to amine coordination.

References

  • Regioselective Synthesis of 2,4,6-Trisubstituted Pyrimidines. Journal of Organic Chemistry. Describes the fundamental reactivity of 4,6-dihalopyrimidines in Pd-catalyzed couplings.

  • Suzuki-Miyaura Cross-Coupling of 4,6-Dichloropyrimidines. Tetrahedron Letters. Establishes the precedence for mono-selectivity in symmetric pyrimidines.

  • Synthesis of Kinase Inhibitors via Pyrimidine Scaffolds. Journal of Medicinal Chemistry. Contextualizes the 2-methyl-5-amino-pyrimidine core in drug discovery.

  • Practical Guide to Chan-Lam Coupling. Organic Chemistry Portal. Relevant for potential side-reactions of the 5-amine.

  • Nucleophilic Aromatic Substitution of Halopyrimidines. Chemical Reviews. Detailed mechanism of SnAr on electron-deficient heterocycles.

Sources

Method

Application Note: Palladium-Catalyzed Amination of 4,6-diiodo-2-methylpyrimidin-5-amine

Introduction: Significance and Synthetic Challenge The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antiviral to anticancer dru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Synthetic Challenge

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antiviral to anticancer drugs.[1][2] The specific precursor, 4,6-diiodo-2-methylpyrimidin-5-amine, offers a versatile platform for the synthesis of novel, densely functionalized pyrimidine derivatives. The two iodine atoms serve as reactive handles for introducing diverse substituents via cross-coupling chemistry, while the existing amino group provides a key hydrogen-bond donor and a point for further derivatization.

The introduction of new amino groups onto this scaffold via carbon-nitrogen (C-N) bond formation is of paramount importance for modulating the pharmacological properties of the resulting molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as the preeminent method for this transformation due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions.[3][4]

However, the amination of 4,6-diiodo-2-methylpyrimidin-5-amine presents a distinct synthetic challenge: chemoselectivity . The presence of two electronically similar C-I bonds raises the critical question of how to control the reaction to favor either mono-amination or di-amination. This application note provides a comprehensive guide to navigating this challenge, detailing the mechanistic underpinnings of the reaction and providing two distinct, validated protocols for achieving selective mono- and double amination.

Mechanistic Rationale: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a specific substrate. The cycle is generally accepted to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the pyrimidine ring. This is typically the rate-determining step. Aryl iodides are highly reactive towards oxidative addition, which allows for milder reaction conditions compared to aryl bromides or chlorides.[7][8]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[9] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8][10]

  • Reductive Elimination: This final step involves the formation of the new C-N bond and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are known to accelerate this step and are often essential for the successful coupling of challenging substrates.[11]

Buchwald_Hartwig_Cycle Figure 1: The Buchwald-Hartwig Catalytic Cycle cluster_cycle cluster_reagents pd0 L-Pd(0) Active Catalyst pdII_aryl L-Pd(II)(Ar)(I) Oxidative Adduct pd0->pdII_aryl Oxidative Addition pdII_amido L-Pd(II)(Ar)(NR'R") Amido Complex pdII_aryl->pdII_amido Amine Coordination & Deprotonation pdII_amido->pd0 Reductive Elimination product Ar-NR'R" (Aminated Product) pdII_amido->product aryl_halide Ar-I (Diiodopyrimidine) aryl_halide->pdII_aryl amine R'R"NH (Amine) amine->pdII_amido base Base base->pdII_amido

A simplified representation of the key steps in the catalytic cycle.

Controlling Selectivity: Mono- vs. Di-Amination

The primary factor dictating the reaction outcome is the stoichiometry of the amine nucleophile.

  • For Mono-amination: Sub-stoichiometric amounts of the amine (typically 0.9-1.0 equivalents relative to the diiodopyrimidine) are used. This ensures that, on average, there is not enough amine present to react with both iodine sites on every pyrimidine molecule. The reaction must be carefully monitored and stopped once the starting material is consumed to prevent the formation of the di-substituted product.

  • For Di-amination: A stoichiometric excess of the amine (typically 2.2-2.5 equivalents) is employed. This provides a sufficient concentration of the nucleophile to drive the reaction to completion, substituting both iodine atoms.

Experimental Protocols

The following protocols are designed as a robust starting point for researchers. Optimization of temperature, catalyst loading, and reaction time may be necessary for specific amine substrates.

General Considerations & Reagent Preparation
  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or in a glovebox.[12]

  • Solvent Degassing: The reaction solvent must be anhydrous and thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.

  • Reagent Purity: Use high-purity reagents and catalysts. The palladium precursor, ligand, and base should be handled under an inert atmosphere.

Workflow Overview

Workflow arrow arrow start Start: Prepare Glassware (Oven-dried Schlenk flask) add_solids 1. Add Solids to Flask (Diiodopyrimidine, Pd Source, Ligand, Base) start->add_solids inert 2. Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) add_solids->inert add_liquids 3. Add Degassed Solvent and Liquid Amine via Syringe inert->add_liquids heat 4. Heat and Stir Reaction (Monitor by TLC or LC-MS) add_liquids->heat workup 5. Cooldown & Workup (Quench, Extract, Wash, Dry) heat->workup purify 6. Purify Product (Flash Column Chromatography) workup->purify end End: Characterize Product (NMR, HRMS) purify->end

A general experimental workflow for the palladium-catalyzed amination.
Protocol 1: Selective Mono-Amination

Objective: To synthesize 4-amino-6-iodo-2-methylpyrimidin-5-amine derivatives.

ReagentMWStoichiometry (eq.)Amount (for 1 mmol scale)
4,6-diiodo-2-methylpyrimidin-5-amine376.911.0377 mg
Amine (Nucleophile)-0.950.95 mmol
Pd₂(dba)₃915.720.02 (4 mol% Pd)18.3 mg
XPhos476.610.08 (8 mol%)38.1 mg
Sodium tert-butoxide (NaOtBu)96.101.3125 mg
Anhydrous, Degassed Toluene--5 mL

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4,6-diiodo-2-methylpyrimidin-5-amine (377 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and NaOtBu (125 mg, 1.3 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • If the amine is a liquid, add it (0.95 mmol) via syringe. If it is a solid, add it in step 1 with the other solids.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is complete when the starting diiodopyrimidine spot is consumed (typically 2-4 hours). Avoid prolonged heating to minimize di-substitution.

  • Once complete, cool the reaction to room temperature and quench by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to isolate the mono-aminated product.

Protocol 2: Double Amination

Objective: To synthesize 4,6-diamino-2-methylpyrimidin-5-amine derivatives.

ReagentMWStoichiometry (eq.)Amount (for 1 mmol scale)
4,6-diiodo-2-methylpyrimidin-5-amine376.911.0377 mg
Amine (Nucleophile)-2.22.2 mmol
Pd₂(dba)₃915.720.02 (4 mol% Pd)18.3 mg
XPhos476.610.08 (8 mol%)38.1 mg
Sodium tert-butoxide (NaOtBu)96.102.6250 mg
Anhydrous, Degassed Toluene--5 mL

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4,6-diiodo-2-methylpyrimidin-5-amine (377 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and NaOtBu (250 mg, 2.6 mmol).

  • If the amine is a solid, add it (2.2 mmol) at this stage.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • If the amine is a liquid, add it (2.2 mmol) via syringe.

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is complete when the mono-aminated intermediate is fully consumed (typically 6-12 hours).

  • Cool the reaction to room temperature and quench by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the di-aminated product.

Safety and Handling

  • Palladium Compounds: Palladium catalysts can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Bases: Sodium tert-butoxide is a strong, corrosive base. Avoid contact with skin and eyes. It is also moisture-sensitive and should be handled under an inert atmosphere.

  • Solvents: Toluene is a flammable and volatile organic solvent. Work in a fume hood away from ignition sources.

Conclusion

The palladium-catalyzed amination of 4,6-diiodo-2-methylpyrimidin-5-amine is a powerful and flexible method for the synthesis of valuable nitrogen-containing heterocyclic compounds. By carefully controlling the stoichiometry of the amine nucleophile and monitoring the reaction progress, researchers can selectively achieve either mono- or di-amination with high efficiency. The protocols provided herein serve as a validated starting point for the development of novel pyrimidine-based molecules for applications in drug discovery and materials science.

References

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Gao, Y., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. [Link]

  • Ali, M. H., & Buchwald, S. L. (2001). An improved method for the palladium-catalyzed amination of aryl iodides. The Journal of Organic Chemistry. [Link]

  • Ali, M. H., & Buchwald, S. L. An improved method for the palladium-catalyzed amination of aryl iodides. University of Memphis Digital Commons. [Link]

  • Grokipedia. Buchwald–Hartwig amination. Grokipedia. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Cerna, I., et al. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]

  • Fors, B. P., et al. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]

  • Rasayan J. Chem. SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry. [Link]

  • MDPI. 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI. [Link]

  • Choi, J., et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. [Link]

  • Jensen, K. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • European Patent Office. Novel synthesis of substituted 4-amino-pyrimidines. EPO. [Link]

  • Mardani, H., et al. (2023). 4,6-Diamino-2-thiopyrimidine-based Cobalt Metal Organic Framework (Co-DAT‐MOF): green, efficient, novel and reusable nanocatalyst for synthesis of multicomponent reactions. Scientific Reports. [Link]

  • Hartwig, J. F. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. SciSpace. [Link]

  • ResearchGate. Palladium-Catalyzed Double Amination Reactions of 8 under Various Conditions. ResearchGate. [Link]

  • ResearchGate. General procedure for the synthesis of Pd–4,6-diamino-2-pyrimidinethiol.... ResearchGate. [Link]

  • Ren, H., & Knochel, P. (2006). Oxidative Amination of Cuprated Pyrimidine and Purine Derivatives. Organic Letters. [Link]

  • Lindhardt, A. T., et al. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]

  • Kinzel, T., et al. (2010). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. [Link]

  • Carlier, P. R., et al. (2011). Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. Beilstein Journal of Organic Chemistry. [Link]

  • Vantourout, J. C., et al. (2017). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis. [Link]

  • Henderson, J. A., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. [Link]

Sources

Application

Solvent Selection for Nucleophilic Substitution on Diiodopyrimidines: A Detailed Guide for Researchers

Introduction Diiodopyrimidines are pivotal building blocks in medicinal chemistry and materials science, offering two reactive sites for the introduction of diverse functionalities through nucleophilic substitution. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diiodopyrimidines are pivotal building blocks in medicinal chemistry and materials science, offering two reactive sites for the introduction of diverse functionalities through nucleophilic substitution. The strategic selection of a solvent is arguably one of the most critical parameters in dictating the success of these reactions, profoundly influencing reaction rates, yields, and, crucially, regioselectivity. This guide provides an in-depth exploration of the principles and practicalities of solvent selection for nucleophilic substitution reactions on diiodopyrimidine scaffolds, empowering researchers to optimize their synthetic strategies.

The pyrimidine nucleus is a core component of numerous biologically active compounds, including several approved drugs.[1] The ability to selectively functionalize diiodopyrimidines opens avenues for the rapid generation of compound libraries for drug discovery and the synthesis of novel materials with tailored electronic properties. This document will delve into the mechanistic underpinnings of these reactions, provide a comparative analysis of common solvents, and offer detailed protocols for practical application.

Theoretical Framework: Mechanism and Solvent Effects

Nucleophilic substitution on diiodopyrimidines typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This process involves the attack of a nucleophile on the electron-deficient pyrimidine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of an iodide leaving group.[2] The stability of this charged intermediate is heavily influenced by the surrounding solvent molecules.

The choice between protic and aprotic solvents is a primary consideration.

  • Polar Aprotic Solvents: These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), possess large dipole moments but lack acidic protons. They are generally the preferred choice for SNAr reactions.[2][3] Polar aprotic solvents effectively solvate the cation of the nucleophilic salt, leaving the anionic nucleophile "naked" and thus more reactive.[2] This enhanced nucleophilicity leads to a significant rate acceleration compared to protic solvents.[3]

  • Polar Protic Solvents: Solvents like water, methanol, and ethanol contain O-H or N-H bonds and can act as hydrogen bond donors. While they can dissolve ionic nucleophiles, they form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[3][4] This solvation effect significantly reduces the nucleophile's reactivity and slows down the reaction rate.[2][3]

The following diagram illustrates the general mechanism of an SNAr reaction on a diiodopyrimidine and the key role of the solvent in stabilizing the Meisenheimer complex.

SNAr_Mechanism cluster_0 Reaction Pathway cluster_1 Solvent Influence Diiodopyrimidine Diiodopyrimidine (Substrate) Meisenheimer Meisenheimer Complex (Intermediate) Diiodopyrimidine->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Pyrimidine (Product) Meisenheimer->Product - I⁻ Stabilization Stabilization of Intermediate Iodide Iodide (Leaving Group) Solvent Solvent Molecules Solvent->Meisenheimer Solvation

Caption: General SNAr mechanism on diiodopyrimidines.

Practical Considerations for Solvent Selection

The ideal solvent for a nucleophilic substitution on a diiodopyrimidine will not only facilitate a high reaction rate but also influence the regioselectivity of the substitution. The two iodine atoms on the pyrimidine ring are not electronically equivalent, and their reactivity can be modulated by the solvent.

Comparative Analysis of Common Solvents

The following table provides a summary of commonly used solvents for nucleophilic substitution reactions on diiodopyrimidines, highlighting their key properties and typical applications.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key AdvantagesCommon Applications & Considerations
Dimethylformamide (DMF) Polar Aprotic37153High dissolving power for a wide range of reactants; promotes high reaction rates.[2]Often used for challenging substitutions. Can be difficult to remove completely during workup.[2]
Dimethyl Sulfoxide (DMSO) Polar Aprotic49189Excellent solvent for salts; strongly accelerates SNAr reactions.[2]High boiling point can complicate product isolation.[2] Can react with some reagents.
Acetonitrile (MeCN) Polar Aprotic3882Good balance of polarity and volatility; easier to remove than DMF or DMSO.[2][5]May not be a strong enough solvent for all nucleophiles.
Tetrahydrofuran (THF) Polar Aprotic7.666Lower boiling point, easy to remove.Less polar than DMF, DMSO, or MeCN, which may result in slower reaction rates.
Toluene Nonpolar2.4111Useful for specific metal-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings.[6][7]Generally not suitable for standard SNAr reactions due to poor solubility of ionic nucleophiles.
Ethanol/Methanol Polar Protic24 / 3378 / 65Can be effective in some metal-catalyzed reactions and when the nucleophile is neutral.[1][2]Generally disfavored for SNAr with anionic nucleophiles due to hydrogen bonding.[3]
The Impact of Phase-Transfer Catalysis

When dealing with a reaction system where the nucleophile is soluble in an aqueous phase and the diiodopyrimidine substrate is in an organic phase, a phase-transfer catalyst (PTC) can be indispensable.[8][9] PTCs, such as quaternary ammonium salts or crown ethers, facilitate the transfer of the nucleophile from the aqueous to the organic phase, allowing the reaction to proceed.[8][10] This technique can eliminate the need for expensive and high-boiling polar aprotic solvents.[9]

The following diagram illustrates the workflow for selecting an appropriate solvent system.

Solvent_Selection start Start: Define Reaction reaction_type Reaction Type? start->reaction_type nucleophile_type Nature of Nucleophile? anionic Anionic nucleophile_type->anionic Anionic neutral Neutral nucleophile_type->neutral Neutral polar_aprotic Polar Aprotic Solvent (DMF, DMSO, MeCN) anionic->polar_aprotic polar_protic_or_aprotic Polar Protic or Aprotic (Alcohols, MeCN, THF) neutral->polar_protic_or_aprotic solubility_check Are reactants mutually soluble? polar_aprotic->solubility_check polar_protic_or_aprotic->solubility_check proceed Proceed with Reaction solubility_check->proceed Yes ptc Consider Phase-Transfer Catalysis (PTC) solubility_check->ptc No yes_soluble Yes no_insoluble No ptc->proceed snar SNAr reaction_type->snar Standard Nucleophilic Substitution metal_catalyzed Metal-Catalyzed (e.g., Suzuki, Buchwald-Hartwig) reaction_type->metal_catalyzed Cross-Coupling snar->nucleophile_type nonpolar_solvent Nonpolar/Less Polar Solvent (Toluene, Dioxane) metal_catalyzed->nonpolar_solvent nonpolar_solvent->solubility_check

Caption: Decision workflow for solvent selection.

Experimental Protocols

The following protocols provide a starting point for the nucleophilic substitution on a diiodopyrimidine. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates and nucleophiles.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile in a Polar Aprotic Solvent

This protocol describes a typical reaction between a diiodopyrimidine and a primary or secondary amine.

Materials:

  • Diiodopyrimidine (1.0 eq)

  • Amine nucleophile (1.1 - 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • A suitable non-nucleophilic base (e.g., K2CO3 or DIPEA, 2.0 - 3.0 eq)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, water, brine, silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the diiodopyrimidine and the base.

  • Add anhydrous DMF via syringe to dissolve the solids.

  • Add the amine nucleophile to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired substituted pyrimidine.

Protocol 2: Suzuki Cross-Coupling of a Diiodopyrimidine

For the introduction of aryl or heteroaryl groups, a palladium-catalyzed Suzuki cross-coupling is often employed.

Materials:

  • Diiodopyrimidine (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)[6]

  • Base (e.g., K2CO3 or Na2CO3, 2.0 - 3.0 eq)[6]

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)[1][6]

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask, add the diiodopyrimidine, boronic acid, palladium catalyst, and base.

  • Degas the solvent mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the degassed solvent to the reaction flask under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor by TLC or LC-MS.[6]

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The judicious selection of a solvent is a cornerstone of successful synthetic chemistry involving diiodopyrimidines. By understanding the underlying mechanistic principles and the distinct properties of different solvent classes, researchers can effectively control reaction outcomes. Polar aprotic solvents are generally the workhorses for standard SNAr reactions, while less polar solvents find their niche in metal-catalyzed cross-coupling reactions. The use of phase-transfer catalysis offers a practical solution for biphasic reaction systems. The protocols provided herein serve as a robust starting point for the exploration of the rich chemistry of diiodopyrimidines, paving the way for the discovery of novel molecules with significant potential in various scientific disciplines.

References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.).
  • How to increase the efficiency of nucleophilic aromatic substitution reactions - Benchchem. (n.d.).
  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (2025, July 27).
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. (2019, February 22).
  • Nucleophilic Substitution (SN1, SN2) - Organic Chemistry Portal. (n.d.).
  • One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC. (n.d.).
  • NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. (n.d.).
  • 7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. (n.d.).
  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products - ijirset. (n.d.).
  • Phase Transfer Catalysis | Dalal Institute. (n.d.).
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. (n.d.).
  • 6.05.1. Protic vs Aprotic Solvents - Chemistry LibreTexts. (2019, June 5).
  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19).
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • Nucleophilicity and Solvent Effects - Chemistry LibreTexts. (2023, January 22).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Ullmann condensation - Wikipedia. (n.d.).
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv. (n.d.).
  • Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis - PMC. (2025, February 13).
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (2021, March 30).
  • 4.4: Nucleophilic substitution and elimination reactions - Chemistry LibreTexts. (2025, May 23).
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Nucleophilic Substitution Reaction - GeeksforGeeks. (2025, July 23).
  • A Minireview of Phase-Transfer Catalysis and Recent Trends - Biomedical Journal of. (2022, August 12).
  • Nucleophilic substitution - Wikipedia. (n.d.).
  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed. (2004, August 19).
  • ISOTOPE EFFECTS IN NUCLEOPHILIC AROMATIC SUBSTITUTION - MacSphere. (n.d.).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC. (n.d.).
  • One-Pot Double Suzuki Couplings of Dichloropyrimidines - ResearchGate. (2025, August 7).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25).
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (2022, December 2).
  • Identifying Where Substitution and Elimination Reactions Happen. (2023, January 18).
  • Solvents in Substitution Reactions - YouTube. (2012, June 24).
  • Application Notes and Protocols for Nucleophilic Substitution on 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine - Benchchem. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
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  • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. (n.d.).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024, December 20).
  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl - Rsc.org. (n.d.).
  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles - Pen & Prosperity. (2025, June 15).
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Method

one-pot synthesis of polysubstituted pyrimidines from diiodo precursors

Application Note & Protocol Topic: One-Pot Synthesis of Polysubstituted Pyrimidines from Diiodo Precursors Audience: Researchers, scientists, and drug development professionals. Harnessing Diiodopyrimidines for Efficient...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: One-Pot Synthesis of Polysubstituted Pyrimidines from Diiodo Precursors

Audience: Researchers, scientists, and drug development professionals.

Harnessing Diiodopyrimidines for Efficient One-Pot Synthesis of Polysubstituted Scaffolds via Sequential Cross-Coupling

Introduction

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and natural products.[1] Its prevalence is due to its ability to engage in various biological interactions and serve as a versatile scaffold for structural modification.[2] Polysubstituted pyrimidines, in particular, offer a three-dimensional array of functional groups that can be fine-tuned to optimize pharmacological properties such as potency, selectivity, and ADME profiles. However, the traditional synthesis of unsymmetrically substituted pyrimidines often involves multi-step sequences with protection, deprotection, and purification of intermediates, leading to lower overall yields and increased resource consumption.[3]

This guide details a powerful and efficient strategy that overcomes these limitations: a one-pot, sequential palladium-catalyzed cross-coupling of diiodopyrimidine precursors. By exploiting the differential reactivity of the carbon-iodine (C-I) bonds, this methodology allows for the controlled, regioselective introduction of two different substituents in a single reaction vessel, streamlining the synthesis of complex molecular architectures.

Core Concept: The Power of Regioselective Reactivity

The success of this one-pot strategy hinges on the inherent reactivity differences between the halogenated positions on the pyrimidine ring. In substrates like 2,4-dihalopyrimidines, the C4 position is generally more susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling than the C2 position.[4][5] This preferential reactivity is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient.

The C-I bond is particularly well-suited for this approach due to its high reactivity in the oxidative addition step of the palladium catalytic cycle, allowing for milder reaction conditions compared to C-Br or C-Cl bonds. This enables a two-stage, one-pot process:

  • First Coupling (C4-Selective): The initial cross-coupling reaction is performed under carefully controlled, mild conditions (e.g., lower temperature). The more reactive C4-I bond undergoes selective reaction with the first coupling partner, leaving the C2-I bond intact.

  • Second Coupling (C2-Functionalization): After the first reaction reaches completion, the second set of reagents (coupling partner, and sometimes a fresh batch of catalyst/ligand/base) is added directly to the same pot. The reaction conditions are then typically intensified (e.g., higher temperature) to drive the coupling at the less reactive C2-I position.

This sequential approach avoids the need for intermediate isolation and purification, significantly improving step economy and overall efficiency.[6][7]

The Palladium-Catalyzed Cross-Coupling Toolbox

A variety of palladium-catalyzed reactions can be employed in this sequential manner, providing access to a diverse range of C-C and C-N bonds. The fundamental mechanism for these reactions follows a similar catalytic cycle, illustrated below.

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}

General catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Key transformations for sequential coupling include:

  • Suzuki-Miyaura Coupling: Forms C-C bonds using organoboron reagents (boronic acids or esters). It is known for its mild conditions and tolerance of a wide range of functional groups.[8][9]

  • Sonogashira Coupling: Creates C-C bonds between aryl halides and terminal alkynes, introducing valuable sp-hybridized carbons. This reaction often uses a copper co-catalyst.[1][10]

  • Buchwald-Hartwig Amination: Forms C-N bonds, allowing for the introduction of primary or secondary amines. This is a crucial reaction in pharmaceutical synthesis.[11][12]

The modular nature of this approach allows for numerous combinations, such as a sequential Suzuki-Suzuki, Suzuki-Buchwald-Hartwig, or Sonogashira-Suzuki coupling, to rapidly generate libraries of diverse pyrimidine derivatives.[6][13]

digraph "One_Pot_Workflow" { graph [splines=true, overlap=false, nodesep=0.8, fontname="Arial", fontsize=12, bgcolor="transparent"]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Workflow for one-pot sequential Suzuki/Buchwald-Hartwig amination.

Application Protocol: One-Pot Sequential Suzuki-Miyaura and Buchwald-Hartwig Amination of 2,4-Diiodopyrimidine

This protocol describes a representative one-pot procedure for the synthesis of a 2-amino-4-aryl-pyrimidine derivative from 2,4-diiodopyrimidine.

Materials & Equipment
  • Starting Material: 2,4-Diiodopyrimidine

  • Reagents: Phenylboronic acid, Morpholine, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Xantphos, Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Equipment: Schlenk flask or reaction vial with a screw cap and septum, magnetic stirrer hotplate, argon/nitrogen line, syringes, TLC plates, standard glassware for workup and purification.

Experimental Procedure

Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques. Solvents and reagents should be anhydrous unless otherwise noted.

Step 1: C4-Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-diiodopyrimidine (1.0 mmol, 330 mg), phenylboronic acid (1.1 mmol, 134 mg), and sodium carbonate (2.5 mmol, 265 mg).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 4.5 mg) and PPh₃ (0.08 mmol, 21 mg) in 1 mL of anhydrous 1,4-dioxane. Add this catalyst solution to the Schlenk flask.

    • Causality Note: The use of a standard phosphine ligand like PPh₃ at a lower temperature favors the selective reaction at the more activated C4 position.

  • Solvent Addition & Degassing: Add 10 mL of anhydrous 1,4-dioxane to the flask. Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

  • First Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting diiodopyrimidine spot is consumed, and a new, less polar spot corresponding to the 2-iodo-4-phenylpyrimidine intermediate appears.

  • Cooling: Once the first step is complete, cool the reaction mixture to room temperature. Do not open the flask to air.

Step 2: C2-Selective Buchwald-Hartwig Amination

  • Reagent Addition: To the same reaction flask containing the crude intermediate, add cesium carbonate (3.0 mmol, 977 mg), Xantphos (0.04 mmol, 23 mg), and an additional portion of Pd(OAc)₂ (0.02 mmol, 4.5 mg).

    • Causality Note: A stronger base (Cs₂CO₃) and a bulky, electron-rich ligand (Xantphos) are required to facilitate the more challenging oxidative addition at the C2 position.

  • Nucleophile Addition: Add morpholine (1.5 mmol, 131 µL) via syringe.

  • Second Reaction: Reseal the flask and heat the mixture to 100-110 °C. Stir for 12-18 hours.

  • Monitoring: Monitor the second coupling by TLC or LC-MS until the 2-iodo-4-phenylpyrimidine intermediate is fully consumed.

Step 3: Workup and Purification

  • Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final 2-(morpholino)-4-phenylpyrimidine product.

Data Presentation: Representative Substrate Scope

The following table summarizes expected outcomes for a one-pot sequential Suzuki/Buchwald-Hartwig amination, demonstrating the versatility of the method.

EntryR¹-B(OH)₂ (Step 1)R²R³NH (Step 2)ProductExpected Yield (%)
1Phenylboronic acidMorpholine2-(Morpholino)-4-phenylpyrimidine75-85
24-Methoxyphenylboronic acidPiperidine4-(4-Methoxyphenyl)-2-(piperidin-1-yl)pyrimidine70-80
33-Thienylboronic acidBenzylamineN-Benzyl-4-(thiophen-3-yl)pyrimidin-2-amine65-75
44-Fluorophenylboronic acidDiethylamineN,N-Diethyl-4-(4-fluorophenyl)pyrimidin-2-amine72-82

Yields are estimated based on typical literature reports and may vary based on specific reaction conditions and scale.

Troubleshooting Guide
ProblemPotential CauseSuggested Solution
Low yield of Step 1 Inactive catalyst; insufficient base; low temperature.Use fresh catalyst and anhydrous solvent. Ensure base is finely powdered. Incrementally increase temperature to 80 °C.
Formation of di-coupled product in Step 1 Reaction temperature too high or time too long.Reduce temperature to 60-65 °C. Monitor carefully by TLC and stop the reaction as soon as starting material is consumed.
No reaction in Step 2 Catalyst deactivation; insufficient heating; poor ligand choice.Add a fresh portion of catalyst/ligand for the second step. Ensure the temperature reaches at least 100 °C. Xantphos is generally robust; consider other Buchwald-Hartwig ligands if necessary.
Recovery of mono-iodo intermediate Incomplete reaction in Step 2.Extend the reaction time. Increase the temperature to the solvent's reflux point. Ensure a sufficiently strong base (Cs₂CO₃ or K₃PO₄) is used.

References

  • Neufeldt, S. R. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett. Available at: [Link]

  • Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. Retrieved February 26, 2026, from [Link]

  • Jackson, O. D., Reyes, A., Stein, C. D., Larson, N. G., Andrews, C. T., & Neufeldt, S. R. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017–3022. Available at: [Link]

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • American Chemical Society. (n.d.). Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. Retrieved February 26, 2026, from [Link]

  • Jackson, O. D., et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. Available at: [Link]

  • Ullah, A., et al. (2023). A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. Request PDF on ResearchGate. Available at: [Link]

  • Di Mola, A., et al. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. Available at: [Link]

  • Timothy, T. (2025). Regioselective Thiolation of 2,4-Dihalopyrimidines. Synfacts. Available at: [Link]

  • Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Available at: [Link]

  • Large, J. M., et al. (2006). Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines. The ICR Publications Repository. Available at: [Link]

  • Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Neufeldt, S. R., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Available at: [Link]

  • Chen, Y., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. PubMed. Available at: [Link]

  • Al-Tel, T. H. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available at: [Link]

  • Handy, S. T., & Zhang, Y. (2006). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]

  • Sharma, A., & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]

  • Wang, X., et al. (2008). Palladium-Catalyzed One-Pot Synthesis of 2-Alkyl-2-arylcyanoacetates. Organic Chemistry Portal. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2023). Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. PMC. Available at: [Link]

  • Absalon, C., & Rosingana, M. (2015). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. MDPI. Available at: [Link]

  • Ali, M., et al. (2012). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. PMC. Available at: [Link]

  • Di Mola, A., et al. (2025). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2021). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available at: [Link]

  • Kasiviswanadharaju, P. (2013). One-Pot Sequential C–N Coupling and Cross Dehydrogenative Couplings: Synthesis of Novel Azole Fused Imidazo[1,2-A]pyridines. Amanote Research. Available at: [Link]

  • Daugulis, O., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Available at: [Link]

Sources

Application

Application Notes and Protocols for C-H Activation Methods Involving 4,6-diiodo-2-methylpyrimidin-5-amine

Introduction: The Strategic Value of Functionalized Pyrimidines and the Rise of C-H Activation The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core structure of numerous th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Pyrimidines and the Rise of C-H Activation

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The ability to precisely functionalize the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile. Traditionally, this has been achieved through classical cross-coupling reactions, which often require pre-functionalized starting materials. However, the field of C-H activation has emerged as a powerful and atom-economical strategy for the direct formation of carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-activation.

This guide provides a comprehensive overview of potential C-H activation methodologies involving the highly functionalized building block, 4,6-diiodo-2-methylpyrimidin-5-amine. The presence of two iodine atoms, a directing amino group, and an available C-H bond presents a unique chemical landscape for selective transformations. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic endeavors.

Synthesis of the Core Scaffold: 4,6-diiodo-2-methylpyrimidin-5-amine

A reliable synthesis of the starting material is paramount. While a direct, one-step synthesis of 4,6-diiodo-2-methylpyrimidin-5-amine is not readily found in the literature, a plausible multi-step route can be proposed based on established transformations of pyrimidine derivatives.

Protocol 1: Synthesis of 4,6-diiodo-2-methylpyrimidin-5-amine

This protocol outlines a potential pathway starting from the commercially available 2-amino-4,6-dihydroxypyrimidine.

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

The initial step involves the condensation of acetamidinium chloride with diethyl malonate.[1]

  • Reaction: Acetamidinium chloride + Diethyl malonate → 4,6-dihydroxy-2-methylpyrimidine

  • Reagents and Conditions: Sodium ethoxide in absolute ethanol or sodium methoxide in methanol, reflux.[1]

  • Work-up: Acidification with hydrochloric acid to precipitate the product.[1]

Step 2: Iodination of 4,6-dihydroxy-2-methylpyrimidine

Direct iodination of the dihydroxypyrimidine is the next crucial transformation.

  • Reaction: 4,6-dihydroxy-2-methylpyrimidine → 4,6-diiodo-2-methylpyrimidine

  • Reagents and Conditions: A suitable iodinating agent such as N-iodosuccinimide (NIS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The reaction may require heating.

  • Rationale: The electron-rich nature of the dihydroxypyrimidine ring should facilitate electrophilic iodination at the 4 and 6 positions.

Step 3: Nitration of 4,6-diiodo-2-methylpyrimidine

Introduction of a nitro group at the 5-position, which can be subsequently reduced to the desired amine.

  • Reaction: 4,6-diiodo-2-methylpyrimidine → 4,6-diiodo-2-methyl-5-nitropyrimidine

  • Reagents and Conditions: A mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (e.g., 0-25 °C).

  • Rationale: The pyrimidine ring is activated towards nitration, and the 5-position is the most likely site for electrophilic attack.

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the 5-amino functionality.

  • Reaction: 4,6-diiodo-2-methyl-5-nitropyrimidine → 4,6-diiodo-2-methylpyrimidin-5-amine

  • Reagents and Conditions: Common reducing agents such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂, Pd/C) in a suitable solvent like ethanol or ethyl acetate.

  • Rationale: These are standard and efficient methods for the reduction of aromatic nitro groups.

Palladium-Catalyzed C-H Arylation: Navigating Chemoselectivity

The primary challenge in the C-H activation of 4,6-diiodo-2-methylpyrimidin-5-amine is the potential for competitive C-I bond activation, as aryl iodides are highly reactive in traditional palladium-catalyzed cross-coupling reactions. Achieving chemoselective C-H arylation requires careful selection of reaction conditions to favor the C-H activation pathway. The amino group at the C5 position is expected to act as an ortho-directing group, favoring functionalization of the C-H bond at the C6 position, if it were not for the presence of the iodo group. Given the substitution pattern, the only available C-H bond for activation is not present. This implies that for C-H activation to occur, one of the iodo groups would first need to be removed or the core structure would need to be different.

Assuming a hypothetical related substrate with a C-H bond at position 6, for example, 4-iodo-2-methylpyrimidin-5-amine, the following protocol could be envisioned:

Protocol 2: Proposed Palladium-Catalyzed ortho-C-H Arylation

This protocol is designed to favor C-H activation over C-I coupling through the use of specific ligands and reaction conditions that promote a concerted metalation-deprotonation (CMD) mechanism for C-H activation.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Add 4-iodo-2-methylpyrimidin-5-amine, aryl halide, Pd(OAc)₂, ligand, and base to a reaction vessel Solvent Add degassed solvent Start->Solvent Atmosphere Purge with inert gas (Ar or N₂) Solvent->Atmosphere Heat Heat to specified temperature and stir for the designated time Atmosphere->Heat Cool Cool to room temperature Heat->Cool Filter Filter off solids Cool->Filter Extract Extract with organic solvent Filter->Extract Purify Purify by column chromatography Extract->Purify

Caption: General workflow for the proposed Pd-catalyzed C-H arylation.

Reagents and Conditions:

ComponentRecommendationRationale
Palladium Catalyst Pd(OAc)₂ (5-10 mol%)A common and effective palladium(II) precursor for C-H activation.
Ligand Mono-protected amino acid (MPAA) ligands (e.g., Ac-Gly-OH) or bulky phosphine ligands (e.g., P(o-tolyl)₃)MPAA ligands are known to promote the CMD pathway, potentially favoring C-H activation. Bulky phosphines can sometimes suppress oxidative addition to the C-I bond.
Arylating Agent Aryl iodides or bromides (1.2-2.0 equiv.)Aryl iodides are more reactive but also more prone to C-I coupling. Aryl bromides might offer better selectivity.
Base K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.)Carbonate bases are commonly used in C-H activation and can influence the reaction outcome.
Solvent Dioxane, Toluene, or DMAPolar aprotic solvents are generally effective for this type of transformation.
Temperature 80-120 °CThe optimal temperature will need to be determined empirically to balance the rates of C-H activation and C-I coupling.

Mechanistic Considerations:

G Substrate 4-iodo-2-methylpyrimidin-5-amine Pd(II) Catalyst Intermediate_A Coordination Complex Substrate:f1->Intermediate_A:f0 Coordination Intermediate_B Palladacycle via CMD Intermediate_A:f0->Intermediate_B:f0 C-H Activation (CMD) Intermediate_C Oxidative Addition of Ar-X Intermediate_B:f0->Intermediate_C:f0 Aryl Halide Intermediate_D Pd(IV) Intermediate Intermediate_C:f0->Intermediate_D:f0 Oxidation Product ortho-Arylated Product Intermediate_D:f0->Product:f0 Reductive Elimination Catalyst_Regen Pd(II) Catalyst Regeneration Product:f0->Catalyst_Regen:f0 Catalyst_Regen:f0->Substrate:f1

Caption: Proposed mechanism for Pd-catalyzed ortho-C-H arylation.

Rhodium-Catalyzed C-H Alkenylation

Rhodium catalysts, particularly those in the +3 oxidation state, have proven to be highly effective for the C-H alkenylation of various heterocycles. The amino group in our target molecule can serve as a directing group to facilitate this transformation. Again, the presence of iodo-substituents presents a chemoselectivity challenge.

Protocol 3: Proposed Rhodium(III)-Catalyzed C-H Alkenylation

This protocol is based on the well-established use of [Cp*RhCl₂]₂ as a catalyst for C-H activation, often in the presence of a silver salt to generate a more reactive cationic rhodium species.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Add pyrimidine substrate, alkene, [Cp*RhCl₂]₂, AgSbF₆, and additive to a reaction vessel Solvent Add degassed solvent Start->Solvent Heat Heat to specified temperature and stir Solvent->Heat Cool Cool to room temperature Heat->Cool Filter Filter through Celite Cool->Filter Extract Extract with organic solvent Filter->Extract Purify Purify by column chromatography Extract->Purify

Caption: General workflow for the proposed Rh(III)-catalyzed C-H alkenylation.

Reagents and Conditions:

ComponentRecommendationRationale
Rhodium Catalyst [Cp*RhCl₂]₂ (2.5-5 mol%)A robust and widely used catalyst for Rh(III)-catalyzed C-H activation.
Oxidant/Additive AgSbF₆ (10-20 mol%)Acts as a halide scavenger to generate a more electrophilic and catalytically active cationic rhodium species.
Alkene Acrylates, styrenes, or other activated alkenes (1.5-3.0 equiv.)The choice of alkene will determine the nature of the introduced functional group.
Additive Cu(OAc)₂ (1.0-2.0 equiv.)Often used as an oxidant in these reactions to regenerate the active Rh(III) catalyst.
Solvent t-AmylOH, DCE, or DMFThe choice of solvent can significantly impact the reaction efficiency and selectivity.
Temperature 100-140 °CHigher temperatures are often required for rhodium-catalyzed C-H activation.

Mechanistic Considerations:

G Catalyst_Precursor [CpRhCl₂]₂ Active_Catalyst [CpRh(III)]⁺ Catalyst_Precursor:f0->Active_Catalyst:f0 AgSbF₆ Coordination Coordination to Substrate Active_Catalyst:f0->Coordination:f0 C-H_Activation Rhodacycle Formation Coordination:f0->C-H_Activation:f0 Alkene_Insertion Migratory Insertion C-H_Activation:f0->Alkene_Insertion:f0 Alkene Beta-Hydride_Elimination β-Hydride Elimination Alkene_Insertion:f0->Beta-Hydride_Elimination:f0 Product Alkenylated Product Beta-Hydride_Elimination:f0->Product:f0 Catalyst_Regen Rh(III) Regeneration Product:f0->Catalyst_Regen:f0 Oxidant (e.g., Cu(OAc)₂) Catalyst_Regen:f0->Active_Catalyst:f0

Caption: Proposed mechanism for Rh(III)-catalyzed C-H alkenylation.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful tool for introducing a versatile boronic ester functionality, which can then be used in a wide array of subsequent cross-coupling reactions. This method is often characterized by its high functional group tolerance and sterically controlled regioselectivity.

Protocol 4: Proposed Iridium-Catalyzed C-H Borylation

This protocol utilizes a common iridium catalyst system for the borylation of heteroarenes. The directing effect of the amino group and the steric hindrance from the iodine atoms and the methyl group will likely influence the regioselectivity of the borylation.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Add pyrimidine substrate, B₂pin₂, [Ir(cod)OMe]₂, and ligand to a reaction vessel under inert atmosphere Solvent Add dry, degassed solvent Start->Solvent Heat Heat to specified temperature and stir Solvent->Heat Cool Cool to room temperature Heat->Cool Evaporate Remove solvent in vacuo Cool->Evaporate Purify Purify by column chromatography Evaporate->Purify

Caption: General workflow for the proposed Ir-catalyzed C-H borylation.

Reagents and Conditions:

ComponentRecommendationRationale
Iridium Catalyst [Ir(cod)OMe]₂ (1.5-3 mol%)A common and effective iridium precursor for C-H borylation.
Ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3-6 mol%)This ligand is widely used in iridium-catalyzed borylation and often provides high reactivity and selectivity.
Boron Source Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv.)The standard boron reagent for these transformations.
Solvent Cyclohexane, Tetrahydrofuran (THF), or HeptaneNon-polar or weakly coordinating solvents are typically used.
Temperature 80-100 °CMilder conditions compared to some other C-H activation reactions are often sufficient.

Mechanistic Considerations:

G Active_Catalyst [Ir(dtbpy)(Bpin)₃] Oxidative_Addition Oxidative Addition to C-H bond Active_Catalyst:f0->Oxidative_Addition:f0 Substrate Ir(V)_Intermediate Ir(V) Intermediate Oxidative_Addition:f0->Ir(V)_Intermediate:f0 Reductive_Elimination Reductive Elimination Ir(V)_Intermediate:f0->Reductive_Elimination:f0 Product Borylated Product Reductive_Elimination:f0->Product:f0 Catalyst_Regen Catalyst Regeneration Product:f0->Catalyst_Regen:f0 Catalyst_Regen:f0->Active_Catalyst:f0 B₂pin₂

Caption: Proposed mechanism for Ir-catalyzed C-H borylation.

Conclusion and Future Outlook

The application of C-H activation methodologies to a complex and highly functionalized substrate like 4,6-diiodo-2-methylpyrimidin-5-amine opens up new avenues for the rapid diversification of this important scaffold. The protocols outlined in this guide provide a solid foundation for researchers to explore these transformations. It is crucial to emphasize that the proposed conditions are starting points, and empirical optimization will be necessary to achieve the desired outcomes, particularly in navigating the chemoselectivity between C-H and C-I bond activation. Future work in this area could focus on the development of novel catalytic systems with enhanced selectivity and the application of these methods in the synthesis of novel bioactive molecules.

References

  • Partridge, B. M., & Hartwig, J. F. (2013). Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation. Organic Letters, 15(1), 140–143. [Link]

  • Dongbang, S., Confair, D. N., & Ellman, J. A. (2021). Rhodium-Catalyzed C–H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines that Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles. Accounts of Chemical Research, 54(7), 1766–1778. [Link]

  • Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., Maxwell, A. C., Shukla, L., Roberts, B., Blakemore, D. C., Lin, Z., Marder, T. B., & Steel, P. G. (2014). Sterically controlled iodination of arenes via iridium-catalyzed C-H borylation. Organic & Biomolecular Chemistry, 12(37), 7318–7327. [Link]

  • Ishiyama, T., & Miyaura, N. (2006). Iridium-catalyzed borylation of arenes and heteroarenes via C-H activation. Pure and Applied Chemistry, 78(7), 1369–1375. [Link]

  • Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. Illinois Chemistry. [Link]

  • A general rhodium-catalyzed regioselective C–H functionalization: accessing heteroarylated and alkenylated arenes. (n.d.). Royal Society of Chemistry. [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Alkyl C–H Bond Activation. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • Gandeepan, P., & Ackermann, L. (2018). Palladium-Catalyzed Chemoselective Activation of sp3 vs sp2 C–H Bonds: Oxidative Coupling To Form Quaternary Centers. Accounts of Chemical Research, 51(8), 1944–1955. [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. (n.d.). Royal Society of Chemistry. [Link]

  • Rhodium-Catalyzed Arene Alkenylation: Selectivity and Reaction Mechanism as a Function of In Situ Oxidant Identity. (n.d.). National Institutes of Health. [Link]

  • Palladium-catalysed C–H arylation of benzophospholes with aryl halides. (n.d.). Royal Society of Chemistry. [Link]

  • The ortho effect in directed C–H activation. (n.d.). Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Weak Chelation-Assisted Site-Selective C-H Arylation of N-Aryl Pyridones via 2-fold C-H Activation. (n.d.). National Institutes of Health. [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (n.d.). Royal Society of Chemistry. [Link]

  • Pd-catalyzed chemoselective Catellani ortho-arylation of iodopyrroles: rapid total synthesis of rhazinal. (n.d.). National Institutes of Health. [Link]

  • Why are halogens ortho- para- directors?. (2018, March 5). Master Organic Chemistry. [Link]

  • Why are halogens ortho para directing even though deactivating?. (2013, October 16). Chemistry Stack Exchange. [Link]

  • Why Are Halogens Ortho Para Directors yet Deactivators?. (2023, July 31). Chemistry Steps. [Link]

  • C−X Bond Activation by Palladium: Steric Shielding versus Steric Attraction. (n.d.). ResearchGate. [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (n.d.). MDPI. [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). National Institutes of Health. [Link]

  • unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). (n.d.). [Link]

  • Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. (n.d.).
  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. (n.d.).
  • Novel synthesis of substituted 4-amino-pyrimidines. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of Suzuki coupling with sterically hindered pyrimidines

Status: Operational | Ticket ID: PYR-ST-001 | Tier: L3 Advanced Support Diagnostic Triage: Why is your reaction failing? Welcome to the technical support center for difficult cross-couplings.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: PYR-ST-001 | Tier: L3 Advanced Support

Diagnostic Triage: Why is your reaction failing?

Welcome to the technical support center for difficult cross-couplings. You are likely here because your standard Suzuki protocol (Pd(PPh₃)₄ or Pd(dppf)Cl₂ + Na₂CO₃) resulted in <20% yield or a black suspension.

Coupling sterically hindered pyrimidines presents a "Double Whammy" of failure modes. Before applying a fix, you must identify which side of the equation is breaking:

Failure Mode A: The "Steric Wall" (Kinetic Failure)
  • Symptoms: High recovery of starting material (SM), catalyst remains in solution (orange/red) but no product forms.

  • Root Cause: The bulky substituents (e.g., ortho-methyl, ortho-chloro) prevent the transmetallation step or slow down oxidative addition . Standard phosphines (PPh₃) are too small to force the reductive elimination of the crowded product.

  • The Fix: Switch to Bulky, Electron-Rich Ligands (Buchwald G4 or PEPPSI) .

Failure Mode B: The "Proton Trap" (Chemical Instability)
  • Symptoms: Full consumption of the boronic acid, formation of de-boronated arene (H-Ar), but the pyrimidine halide remains untouched.

  • Root Cause: Protodeboronation .[1][2][3] Pyrimidyl and pyridyl boronic acids (especially at the 2-position) are notoriously unstable.[2][3] They form zwitterionic intermediates that fragment rapidly in the presence of water/base before they can transmetallate.

  • The Fix: Switch to MIDA Boronates or Anhydrous Conditions .

Decision Matrix & Workflow

Use this logic flow to select the correct protocol for your specific substrates.

SuzukiOptimization Start START: Analyze Substrates Q1 Is the Pyrimidine the BORONATE or the HALIDE? Start->Q1 Halide Pyrimidine = HALIDE (Electrophile) Q1->Halide Boronate Pyrimidine = BORONATE (Nucleophile) Q1->Boronate Q2 Is the Halide Sterically Hindered? (e.g., 4-subst-2-Cl-pyrimidine) Halide->Q2 Q3 Is the Boronate at the 2-position? Boronate->Q3 Sol_Standard Standard Protocol (Pd-dppf) Q2->Sol_Standard No (Unsubstituted) Sol_Buchwald PROTOCOL A: Pd-G4-XPhos or Pd-PEPPSI-IPent Q2->Sol_Buchwald Yes (Ortho-subst) Q3->Sol_Standard No (5-position) Sol_MIDA PROTOCOL B: MIDA Boronate Slow Release Q3->Sol_MIDA Yes (2-position)

Figure 1: Decision tree for selecting the optimal catalytic system based on substrate electronics and sterics.

Technical Solutions (The "Fixes")

Solution A: Overcoming Steric Hindrance (The "Crowbar" Method)

Target: Hindered Pyrimidine Halides + Aryl Boronic Acids. Mechanism: To couple hindered substrates, you need a ligand that is exceptionally bulky (to force reductive elimination) and electron-rich (to speed up oxidative addition into the electron-deficient pyrimidine C-Cl bond).

Recommended Catalyst Systems:

ComponentRecommendationWhy?
Precatalyst XPhos Pd G4 The "G4" precatalyst contains a pre-formed Pd(0)-Ligand complex. It activates immediately even at low temperatures, preventing Pd-black formation which is common with hindered substrates [1].
Alternative Pd-PEPPSI-IPent A "throw-away" ligand (3-chloropyridine) stabilizes the Pd-NHC complex. The "IPent" (Isopentyl) wings are massive, creating a flexible steric pocket that accommodates hindered pyrimidines better than standard IPr ligands [2].
Base K₃PO₄ (3.0 equiv) Anhydrous, mild base. Strong enough to activate the boronic acid, but less likely to cause side reactions than tBuOK.
Solvent THF or Dioxane Ethereal solvents coordinate weakly to Pd, stabilizing the active species without inhibiting the reaction.
Solution B: Stabilizing Unstable Nucleophiles (The "Slow Release" Method)

Target: Pyrimidine Boronic Acids (especially 2-pyridyl/2-pyrimidyl). Mechanism: 2-Heteroaryl boronic acids suffer from rapid protodeboronation via a zwitterionic pathway. By using MIDA (N-methyliminodiacetic acid) boronates , the boron atom is sp3-hybridized and protected. It does not transmetallate or decompose until it is slowly hydrolyzed in situ, keeping the concentration of the free boronic acid low ("Slow Release") [3].[2]

Experimental Protocols

Protocol A: The "Buchwald G4" Method for Hindered Halides

Use this for: 4-substituted-2-chloropyrimidines + ortho-substituted aryl boronates.

  • Setup: Equip a reaction vial with a magnetic stir bar.

  • Charge Solids: Add XPhos Pd G4 (2.0 mol%) and Aryl Boronic Acid (1.5 equiv).

    • Note: If the boronic acid is expensive, you can drop to 1.2 equiv, but 1.5 is safer for hindered couplings.

  • Add Electrophile: Add the Hindered Pyrimidine Chloride (1.0 equiv).

  • Base Solution: Add 0.5 M K₃PO₄ (aqueous) (3.0 equiv) and 1,4-Dioxane (to reach 0.1 M concentration relative to halide).

    • Critical: The ratio of Dioxane:Water should be roughly 4:1 to 10:1.

  • Reaction: Seal the vial and heat to 80 °C for 2-4 hours.

    • Checkpoint: The solution should turn dark brown/amber but remain clear. If it turns clear/colorless, the catalyst has died (precipitated Pd black).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Protocol B: The "MIDA Slow-Release" Method for Unstable Boronates

Use this for: Aryl Chlorides + 2-Pyrimidyl MIDA Boronates.

  • Setup: Use a vial with a high-quality septum.

  • Charge Solids: Add 2-Pyrimidyl MIDA Boronate (1.5 equiv), Aryl Chloride (1.0 equiv), and XPhos Pd G4 (2-4 mol%).

    • Why XPhos? Even with MIDA, you still need a good catalyst for the coupling.

  • Solvent System: Add 1,4-Dioxane and K₃PO₄ (3.0 M aqueous) in a 5:1 ratio.

    • Mechanism:[1][3][4][5][6] The water/base slowly hydrolyzes the MIDA protecting group, releasing the active boronic acid at the same rate it is consumed by the catalyst.

  • Reaction: Heat to 60-80 °C .

    • Note: Do not exceed 100 °C, or the hydrolysis rate may exceed the coupling rate, leading to protodeboronation.

Troubleshooting & FAQs

Q: My reaction turns black immediately upon heating and yields <10%.

  • Diagnosis: "Pd Black" precipitation. Your catalyst is decomposing before it can enter the cycle.

  • Fix:

    • Ensure you are using degassed solvents . Oxygen kills the active monomeric Pd(0).

    • Switch from Pd(OAc)₂/Ligand mixtures to a Precatalyst (G3 or G4) . This guarantees the correct Pd:Ligand ratio.

    • If using a Pyrimidine Chloride, the oxidative addition is slow. Increase the temperature to 100 °C but use Pd-PEPPSI-IPent , which is thermally more robust than phosphine catalysts.

Q: I see 100% conversion of the boronic acid, but my pyrimidine halide is untouched.

  • Diagnosis: Protodeboronation.[1][2][3][4] The boronic acid lost its boron group and became a simple arene.

  • Fix:

    • Check the pH.[1] Lower the base strength (switch from KOH to K₃PO₄ or K₂CO₃).

    • Use Protocol B (MIDA Boronates). This is the definitive cure for this issue.

    • If MIDA is unavailable, use anhydrous conditions (Dioxane/Toluene + Cs₂CO₃) to prevent hydrolysis-driven decomposition.

Q: Can I use Pd(PPh₃)₄ if I just add more of it?

  • Answer: No. For sterically hindered pyrimidines, Pd(PPh₃)₄ is chemically incompetent. The PPh₃ ligand is too small (cone angle ~145°) to force the reductive elimination of bulky groups, and it is not electron-rich enough to oxidatively add into deactivated chloropyrimidines. You are wasting palladium.

References

  • Buchwald Ligands for Hindered Substrates

    • Title: Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates.[7]

    • Source:J. Org.[4][6][8][9] Chem. 2013, 78, 10, 5051–5060.

    • URL:[Link]

  • PEPPSI Catalysts (Pd-NHC)

    • Title: Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides... (Demonstrates steric flexibility of IPent ligands).
    • Source:J. Org.[4][6][8][9] Chem. 2018, 83, 15, 7825–7835.

    • URL:[Link][8]

  • MIDA Boronates (Protodeboronation Solution)

    • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[10]

    • Source:J. Am. Chem. Soc.[6] 2009, 131, 20, 6961–6963.

    • URL:[Link]

  • Protodeboronation Mechanism

    • Title: Protodeboronation of Heteroaromatic, Vinyl and Cyclopropyl Boronic Acids.[1]

    • Source:J. Am. Chem. Soc.[6] 2016, 138, 25, 8019–8030.

    • URL:[Link]

Sources

Optimization

solubility issues of 4,6-diiodo-2-methylpyrimidin-5-amine in DMSO vs DMF

Topic: Solubility & Stability Optimization in DMSO vs. DMF Document ID: TSC-SOL-PYR-046 | Version: 2.1 | Status: Active[1][2] Executive Summary: The "Solubility" Trap Researchers working with 4,6-diiodo-2-methylpyrimidin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization in DMSO vs. DMF

Document ID: TSC-SOL-PYR-046 | Version: 2.1 | Status: Active[1][2]

Executive Summary: The "Solubility" Trap

Researchers working with 4,6-diiodo-2-methylpyrimidin-5-amine (DIMPA) often encounter a deceptive problem: the compound appears to dissolve initially but precipitates or degrades over time.[1][2]

This is not a simple solubility limit issue; it is a stability-solubility paradox . The electron-deficient pyrimidine core, combined with two labile carbon-iodine (C-I) bonds, makes this compound highly reactive toward the solvents themselves under specific conditions.[1][2][3]

  • The Core Issue: The C4 and C6 positions are vinylogous acid halides.[2] In polar aprotic solvents (DMSO/DMF) containing trace water, these positions are susceptible to nucleophilic attack (hydrolysis), leading to precipitation of the insoluble hydroxy-pyrimidine byproduct.[2][3]

  • The Solvent Choice:

    • DMSO offers higher thermodynamic solubility but promotes oxidative deiodination (yellowing).[2][3]

    • DMF offers faster dissolution kinetics but is prone to hydrolysis if not strictly anhydrous.[2]

Technical Analysis: DMSO vs. DMF

The following matrix compares the physicochemical interactions of DIMPA with both solvents.

Solubility & Stability Matrix
FeatureDMSO (Dimethyl Sulfoxide) DMF (Dimethylformamide)
Thermodynamic Solubility High. The high dielectric constant (

) stabilizes the polarizable iodine atoms effectively.[1][2][3]
Moderate-High. Good solubility, but slightly lower capacity than DMSO for this specific lattice.[1][2][3]
Dissolution Kinetics Slow. High viscosity (1.99 cP) creates a stagnant solvation shell, requiring sonication.[3]Fast. Lower viscosity (0.92 cP) allows rapid solvent penetration into the crystal lattice.
Chemical Stability Risk Oxidative Deiodination. DMSO can act as a mild oxidant (Swern-like activity), converting liberated

to

, turning the solution brown/yellow.[1][2][3]
Hydrolysis. DMF decomposes to dimethylamine and formic acid over time; dimethylamine can nucleophilically attack the C-I bond.
Hygroscopicity Severe. Rapidly absorbs atmospheric water, which acts as an antisolvent or nucleophile.[2][3]Moderate. Absorbs water, but slower than DMSO.[2][3]
Recommended Use Long-term storage of stock solutions (frozen, anhydrous).[2][3]Immediate use in reactions (S_NAr, couplings).

Diagnostic Decision Tree

Use this workflow to select the correct solvent system for your specific application.

SolventSelection Start Start: Define Application App_Storage Stock Solution / Storage Start->App_Storage App_Reaction Immediate Reaction Start->App_Reaction DMSO_Check Is DMSO Anhydrous? App_Storage->DMSO_Check Reaction_Type Reaction Type? App_Reaction->Reaction_Type DMSO_Dry Use DMSO (Dry) Store at -20°C DMSO_Check->DMSO_Dry Yes (<50 ppm H2O) DMSO_Wet STOP: High Risk of Hydrolysis/Precipitation DMSO_Check->DMSO_Wet No DMF_SNAr Nucleophilic Sub. (SNAr) Use DMF Reaction_Type->DMF_SNAr SNAr / Amination DMF_Pd Pd-Catalyzed Coupling Use Degassed DMF/DMSO Reaction_Type->DMF_Pd Suzuki / Sonogashira

Figure 1: Decision logic for solvent selection based on experimental intent.

Troubleshooting Guide (FAQ Format)

Issue 1: "The solution turned yellow/brown after 24 hours."

Diagnosis: Iodine Liberation.[2] In DMSO, trace amounts of acid (from hydrolysis) or light exposure can catalyze the oxidation of iodide ions (


) to molecular iodine (

).[2][3]

is brown in polar solvents.[2] Corrective Action:
  • Add a Scavenger: If compatible with your downstream application, add a trace amount of copper metal or sodium thiosulfate to the stock solution.

  • Inert Atmosphere: Always purge the headspace with Argon.[2] Oxygen accelerates this decomposition.[2]

  • Switch Solvent: If the yellowing interferes with colorimetric assays, switch to DMAc (Dimethylacetamide) , which is often more stable than DMF and less oxidizing than DMSO.[3]

Issue 2: "I dissolved it, but a white solid crashed out later."

Diagnosis: Hydrolysis-Induced Precipitation.[1][2] You likely formed 4-hydroxy-6-iodo-2-methylpyrimidin-5-amine (or the di-hydroxy species).[1][2] The C-I bond is susceptible to attack by water. The resulting hydroxy-pyrimidine is significantly less soluble in organic solvents than the iodo-precursor.[1][2] Corrective Action:

  • Check Water Content: Ensure DMSO/DMF water content is <50 ppm.[2]

  • Avoid Heating: Do not heat above 40°C to dissolve.[2] Heat accelerates the hydrolysis of the C-I bond exponentially.[2]

Issue 3: "It clumps at the bottom and won't dissolve despite sonication."

Diagnosis: Solvent Shell Saturation. When you add solvent to the powder, the viscous DMSO forms a saturated layer around the crystal aggregates, preventing fresh solvent from reaching the core.[2][3] Corrective Action:

  • The "Vortex-Add" Protocol:

    • Weigh the powder into the vial.[2]

    • Add only 10% of the final volume of solvent.[2]

    • Vortex at high speed to create a "slurry" (breaking up aggregates).[2]

    • Add the remaining 90% solvent.[2]

    • Sonicate for 5-10 minutes at ambient temperature.

Standard Operating Procedure (SOP): Dissolution

Objective: Prepare a stable 50 mM stock solution.

Materials:

  • Compound: 4,6-diiodo-2-methylpyrimidin-5-amine (MW ≈ 360.92 g/mol )[1][2][3]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich Sure/Seal™ or equivalent)[1][2][3]

  • Gas: Argon balloon

Protocol:

  • Calculate: For 1 mL of 50 mM solution, weigh 18.05 mg of compound.

  • Purge: Flush the empty vial with Argon for 10 seconds.

  • Weigh: Quickly weigh the solid into the vial.

  • Solvate: Add 100 µL of DMSO. Vortex for 30 seconds until a uniform slurry forms.[2]

  • Dilute: Add the remaining 900 µL of DMSO.

  • Sonicate: Sonicate in a water bath (25°C) for 5 minutes. Do not allow the water bath to heat up.[2]

  • Inspect: Hold against a light. The solution should be clear and colorless to pale yellow.[2]

  • Store: Aliquot into small volumes (to avoid freeze-thaw cycles), seal under Argon, and store at -20°C.

References

  • Solvent Properties & Reactivity

    • Gaylord Chemical Company.[2] "Dimethyl Sulfoxide (DMSO) Physical Properties." Gaylord Chemical Literature.

  • Reactivity of Halopyrimidines

    • March, J.[2][3] "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[3] Wiley-Interscience.[1][2] (Referencing Nucleophilic Aromatic Substitution on Heterocycles).

    • Gershon, H., et al.[3] "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols."[1][2] Monatshefte für Chemie, 2003.[2][3] (Demonstrates hydrolysis of heteroaromatic halides in DMSO/DMF).

    • [3]

  • Iodine-DMSO Interactions

    • Li, Z., et al.[3] "I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation." RSC Advances, 2014.[2][3] (Details the oxidative capacity of DMSO/Iodine systems).

Sources

Troubleshooting

Technical Support Center: A Guide to Separating Regioisomers of 4,6-Functionalized Pyrimidines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for one of the more persistent challenges in medicinal chemistry: the separation and identification of regioisomers of 4,6-functionalized pyrimidines. The subtle structural differences between these isomers often lead to nearly identical physical properties, making their separation a significant bottleneck. This document is structured to provide not just protocols, but the underlying scientific reasoning to empower you to solve even the most challenging separation problems.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why is separating my 4- and 6-pyrimidine regioisomers so difficult, and why do they co-elute on my silica gel TLC?

Answer: The difficulty stems from the high degree of physicochemical similarity between the 4- and 6-substituted regioisomers. Unless the functional groups introduced at these positions are drastically different in terms of polarity, size, or hydrogen bonding capability, the isomers will exhibit very similar solubility and affinity for stationary phases.

On normal-phase silica gel, separation is primarily driven by polar interactions (hydrogen bonding, dipole-dipole). The pyrimidine core itself is polar, and its nitrogen atoms can act as hydrogen bond acceptors, interacting strongly with the acidic silanol groups (Si-OH) on the silica surface.[1] If the functional groups at the 4- and 6-positions do not sufficiently differentiate the overall polarity and steric environment around these interaction points, the isomers will migrate at nearly the same rate, resulting in co-elution or identical Rf values on a Thin-Layer Chromatography (TLC) plate.

Q2: I'm seeing significant peak tailing with my pyrimidine isomers on silica gel. What causes this and how can I fix it?

Answer: Peak tailing in this context is almost always caused by strong, non-ideal interactions between the basic nitrogen atoms of the pyrimidine ring and the acidic silanol groups on the silica surface. This is a common issue with nitrogen-containing heterocycles.[1] This interaction is so strong that it can slow the desorption of the molecule from the stationary phase, leading to a "tail" on the backside of the chromatographic peak.

Solutions to Mitigate Peak Tailing:

  • Mobile Phase Modification: The most common solution is to add a small amount of a competitive base to your mobile phase. This additive will preferentially bind to the active silanol sites, preventing your pyrimidine from interacting too strongly.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Ethyl Acetate/Hexanes). This is highly effective but can be difficult to remove under vacuum.

    • Ammonia: Using a solution of 7N ammonia in methanol as a polar modifier (e.g., 1-5% in Dichloromethane) can also effectively mask the acidic sites.

  • Use of Deactivated Silica: Consider using a deactivated or "base-washed" silica gel for your column chromatography, although this is a less common approach than mobile phase modification.

Q3: Normal-phase chromatography isn't working. What should be my next step?

Answer: When normal-phase chromatography fails to provide adequate separation, the best course of action is to switch to a chromatographic mode that relies on a different separation mechanism. This introduces "orthogonality" to your separation strategy.

Recommended Next Steps:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This should be your primary alternative.[2][3] Separation is based on hydrophobicity. Even minor differences in the position of a functional group can alter the molecule's overall hydrophobic character and its interaction with the C18 stationary phase. A typical mobile phase involves a gradient of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid (0.1%) or trifluoroacetic acid (0.1%) to improve peak shape.[1][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for polar compounds that are poorly retained in reverse-phase.[5][6] It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic mobile phase. The separation mechanism involves partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. This can provide a unique selectivity for polar isomers.

Q4: I have achieved baseline separation with analytical HPLC, but how do I choose the right method for scaling up to preparative purification?

Answer: Transitioning from analytical to preparative scale requires careful consideration of solvent usage, loading capacity, and ease of product recovery.

  • Prioritize Volatile Mobile Phases: Choose a method that uses volatile solvents and additives. For example, a method using acetonitrile/water with 0.1% formic acid is preferable to one using non-volatile buffers like phosphate, which will require an additional desalting step after purification.

  • Perform a Loading Study: Before committing to a large-scale run, perform a loading study on your analytical column. Gradually increase the injection volume of your dissolved crude mixture until you see a loss of resolution between the isomer peaks. This will help you determine the maximum loading capacity for that specific stationary and mobile phase combination.

  • Geometric Scaling: Use the loading study results to scale up to a larger preparative column. The increase in loading capacity is proportional to the square of the ratio of the column diameters. For example, moving from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column gives you a scaling factor of (21.2 / 4.6)² ≈ 21.

Q5: Are there advanced or alternative chromatographic techniques for particularly stubborn isomer pairs?

Answer: Yes. When standard HPLC techniques are insufficient, more specialized methods can provide the necessary resolution.

  • Supercritical Fluid Chromatography (SFC): SFC is an extremely powerful technique for separating isomers, including chiral and achiral regioisomers.[7][8] It uses supercritical CO₂ as the primary mobile phase, often with a small amount of an organic modifier like methanol.[9] The low viscosity and high diffusivity of the supercritical mobile phase lead to very high efficiency and fast separations.[10][11] SFC is often considered a form of normal-phase chromatography but can provide unique selectivity that is different from both normal and reverse-phase LC.

  • Mixed-Mode Chromatography: This approach uses stationary phases that have both reverse-phase (e.g., C18) and ion-exchange (e.g., SAX or SCX) characteristics.[12] This allows for simultaneous separation based on both hydrophobicity and ionic interactions, which can be highly effective for pyrimidine derivatives that can be protonated.

Frequently Asked Questions (FAQs)
Q1: How can I definitively confirm the identity of my separated 4- and 6-isomers?

Answer: Unambiguous structural confirmation is critical. While chromatography separates the compounds, it does not identify them. Spectroscopic methods are essential for this.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing regioisomers in solution.[13][14][15]

    • ¹H NMR: The chemical shifts of the remaining protons on the pyrimidine ring (typically at the C2 and C5 positions) will be different due to the different electronic environments created by the adjacent substituents.

    • 2D NMR (COSY, HSQC, HMBC): For absolute proof, 2D NMR is required. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive. It shows correlations between protons and carbons that are 2-3 bonds away. By observing the correlation from the C5-proton to the carbons of the substituents at C4 and C6, you can definitively map the connectivity and assign the structure.[16][17]

  • Single-Crystal X-Ray Crystallography: This is the "gold standard" for structural elucidation. If you can grow a suitable crystal of one or both of your isomers, X-ray diffraction will provide an unambiguous 3D structure, confirming the exact placement of each atom and substituent.[18][19][20][21]

Q2: Can I use derivatization to help separate my regioisomers?

Answer: Yes, derivatization can be a very effective strategy. The goal is to chemically modify a functional group on your isomers to create new compounds with more distinct physical properties.

  • Principle: By reacting a functional group (e.g., an amine, alcohol, or carboxylic acid) on the pyrimidine substituent with a suitable reagent, you can significantly alter the polarity or hydrophobicity of the molecule. For example, reacting an amine with an acylating agent can change its chromatographic behavior.[22]

  • Strategic Advantage: If one regioisomer reacts faster or more readily than the other due to steric hindrance, you can sometimes achieve a partial reaction, making the separation of the derivatized isomer from the unreacted one much easier than separating the original pair.[23]

Q3: Is it possible to predict which isomer will elute first in reverse-phase HPLC?

Answer: Prediction can be challenging but is often possible by evaluating the overall hydrophobicity of the isomers. In reverse-phase chromatography, less polar (more hydrophobic) compounds are retained longer and elute later.

  • Analyze Substituents: Consider the nature of the functional groups at the 4- and 6-positions. A group that is more shielded or has a more nonpolar character may increase the overall hydrophobicity of that isomer.

  • Consider Dipole Moment: Sometimes, the regioisomer with the larger overall molecular dipole moment will be slightly more "polar" and elute earlier.

  • Empirical Analysis: While theoretical prediction is helpful, the most reliable method is empirical. Once you have separated the isomers and identified them definitively using NMR, you will have established the elution order for that specific compound class on your chromatographic system.

Protocols & Methodologies
Protocol 1: Step-by-Step Guide to Method Development for Reverse-Phase HPLC Separation
  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and re-equilibrate for 5 minutes.

  • Sample Preparation: Dissolve a small amount of your crude isomer mixture in a suitable solvent (e.g., Methanol or DMSO) to a concentration of ~1 mg/mL.

  • Analysis & Optimization:

    • Inject the sample and observe the chromatogram.

    • If the peaks elute too quickly, make the gradient shallower (e.g., 5% to 95% B over 30 minutes).

    • If the peaks are broad, ensure the sample is fully dissolved and consider trying 0.1% TFA instead of formic acid.

    • Once separation is observed, you can optimize the gradient around the elution time of your isomers to maximize resolution for preparative scale-up.

Protocol 2: General Workflow for Isomer Structure Elucidation by NMR
  • Sample Preparation: Prepare a clean, dry NMR tube for each isolated isomer. Dissolve ~5-10 mg of each pure isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire 1D Spectra:

    • Run a standard ¹H NMR experiment.

    • Run a standard ¹³C{¹H} (proton-decoupled) NMR experiment.

  • Analyze 1D Spectra: Compare the aromatic regions of the ¹H spectra. Note any differences in chemical shifts for the C2-H and C5-H singlets. Count the number of distinct signals in the ¹³C spectrum to confirm the purity and symmetry of each isomer.

  • Acquire 2D Spectra (if needed): If the 1D spectra are not sufficient for unambiguous assignment, proceed with 2D experiments.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. Set up the experiment to observe correlations over 2-3 bonds (typically an nJCH of 8-10 Hz).

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, which helps in assigning the carbon spectrum.

  • Structure Assignment: Create a table of HMBC correlations. For the 4-substituted isomer, you expect to see a ³J correlation from the C5-H to the carbon atom of the substituent at C4. For the 6-substituted isomer, this correlation will be absent. By systematically mapping these long-range correlations, you can definitively assign the correct structure to each isolated fraction.

Data & Workflow Visualizations
Tables for Quick Reference

Table 1: Comparison of Chromatographic Techniques for Pyrimidine Isomer Separation

TechniqueStationary PhaseMobile PhaseSeparation PrincipleBest For...
Normal Phase (NP) Silica Gel, AluminaNon-polar (Hexane, DCM) + Polar modifier (EtOAc, MeOH)Polarity, Hydrogen BondingIsomers with significant polarity differences.
Reverse Phase (RP) C18, C8, PhenylPolar (Water, ACN, MeOH)HydrophobicityThe go-to technique when NP fails; highly versatile.[2][4]
HILIC Bare Silica, Amide, CyanoHigh Organic (>80% ACN) + Aqueous bufferHydrophilicity, PartitioningHighly polar isomers not retained in RP.[5]
SFC Various (NP & Chiral)Supercritical CO₂ + Modifier (MeOH)Polarity, Steric interactionsStubborn isomer pairs; offers unique selectivity and speed.[7][8]

Table 2: Characteristic NMR Correlations for Identifying 4- vs. 6-Substituted Pyrimidines (Assuming a generic pyrimidine with substituents R¹ at position 4 or 6, and R² at the other position)

ProtonExpected Key HMBC (³J) Correlation to Substituent CarbonsUsefulness for Assignment
C2-H C4, C6Confirms pyrimidine core but does not distinguish isomers directly.
C5-H C4, C6Crucial for identification. The presence of a correlation from C5-H to the ipso-carbon of the R¹ group confirms it is at C4. The absence of this correlation (and presence of one to R²) implies R¹ is at C6.
Process Diagrams

G cluster_start Start: Isomer Mixture cluster_sep Separation Strategy cluster_purify Purification cluster_end Outcome start Crude Product (4- & 6-Isomers) tlc Develop TLC Method (Normal Phase) start->tlc Attempt First hplc_dev Develop HPLC Method (Reverse Phase) tlc->hplc_dev Co-elution or Poor Resolution column Silica Gel Column tlc->column Good Separation (ΔRf > 0.1) sfc_dev Advanced Method Dev (SFC/HILIC) hplc_dev->sfc_dev Still Poor Resolution prep_hplc Preparative HPLC hplc_dev->prep_hplc Good Separation prep_sfc Preparative SFC sfc_dev->prep_sfc success Pure Isomers column->success prep_hplc->success prep_sfc->success

Caption: Workflow for Troubleshooting Isomer Separation.

G cluster_start Starting Point cluster_nmr NMR Analysis cluster_decision Decision & Confirmation cluster_end Result start Isolated Fractions (Isomer 1, Isomer 2) nmr_1d Acquire 1D NMR (¹H, ¹³C) start->nmr_1d assign Assign Structures based on HMBC Correlations nmr_1d->assign Compare Spectra nmr_2d Acquire 2D NMR (HMBC, HSQC) nmr_2d->assign Re-evaluate assign->nmr_2d Ambiguous xray Grow Crystals for X-Ray Crystallography assign->xray Requires Absolute Proof or NMR is Inconclusive final_id Unambiguous Isomer Identification assign->final_id Sufficient Data absolute Absolute Structure Confirmation xray->absolute

Caption: Logic for Spectroscopic Isomer Identification.

References
  • M. S. Mirsky, "Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory," Journal of Chromatography A, vol. 445, no. 1, pp. 59-70, 1988.

  • SIELC Technologies, "Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column." [Online]. Available: [Link]

  • J. E. Ciardi and E. P. Anderson, "Separation of purine and pyrimidine derivatives by thin-layer chromatography," Analytical Biochemistry, vol. 22, no. 3, pp. 398-408, 1968.

  • W. T. Kok, U. A. T. Brinkman, and R. W. Frei, "Fast separation of pyrimidine derivatives by capillary electrochromatography on ion-exchange/reversed-phase mixed-mode stationary phases," Journal of Chromatography A, vol. 911, no. 2, pp. 277-83, 2001.

  • SIELC Technologies, "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column." [Online]. Available: [Link]

  • T. Ohkura et al., "X-ray Crystal Structures and ab Initio Calculations on the Photochemically Formed Dewar Isomers of the 4(3H)-Pyrimidinone Derivatives," The Journal of Organic Chemistry, vol. 66, no. 1, pp. 163-170, 2001.

  • Wikipedia, "Supercritical fluid chromatography." [Online]. Available: [Link]

  • Oxford Instruments, "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." [Online]. Available: [Link]

  • G. Cirrincione et al., "1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system," Magnetic Resonance in Chemistry, vol. 28, no. 10, pp. 853-858, 1990.

  • Oxford Instruments, "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." [Online]. Available: [Link]

  • S. Kumar and P. S. Variyar, "The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis," Journal of Chromatographic Science, vol. 60, no. 5, pp. 465-474, 2022.

  • Y. Ma et al., "Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS," Journal of Chromatography B, vol. 893-894, pp. 104-11, 2012.

  • A. M. M. E. G. E. El-gemeie et al., "Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction," Asian Journal of Chemistry, vol. 27, no. 12, pp. 4611-4614, 2015.

  • Teledyne LABS, "What is Supercritical Fluid Chromatography (SFC) Chromatography?" [Online]. Available: [Link]

  • A. R. Rovira, A. Fin, and Y. Tor, "X-ray crystal structures of isothiazolo[3,4-d]pyrimidine analogs," ResearchGate, 2018. [Online]. Available: [Link]

  • Agilent Technologies, "SUPERCRITICAL FLUID CHROMATOGRAPHY," 2001. [Online]. Available: [Link]

  • Reddit, "How to separate these regioisomers? : r/OrganicChemistry," 2024. [Online]. Available: [Link]

  • Phenomenex, "Supercritical Fluid Chromatography (SFC) Columns." [Online]. Available: [Link]

  • C. D. J. van der Aalst et al., "1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine," STAR Protocols, vol. 3, no. 1, p. 101138, 2022.

  • Chromatography Forum, "Derivatization technique for both purines and pyrimidines," 2005. [Online]. Available: [Link]

  • G. G. Gethings et al., "Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography," Journal of Chromatography A, vol. 1218, no. 49, pp. 8898-8905, 2011.

  • T. Sauer et al., "Process for the separation of pyrimidine derivatives from aqueous solutions," U.S. Patent 6001838A, Dec. 14, 1999.

  • MAC-MOD Analytical, "Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations." [Online]. Available: [Link]

  • Wikipedia, "X-ray crystallography." [Online]. Available: [Link]

  • M. Greenwood, "X-ray Crystallography for Molecular Structure Determination," AZoLifeSciences, Nov. 09, 2023. [Online]. Available: [Link]

  • Creative Biostructure, "How NMR Helps Identify Isomers in Organic Chemistry?" [Online]. Available: [Link]

  • A. Al-Harrasi et al., "A regiospecific synthesis of both positional isomers of 4,6-disubstituted 2-dicyanomethylene-1, 2-dihydropyridin-3-carbonitriles," Molecules, vol. 15, no. 11, pp. 8558-8566, 2010.

  • A. Kumar et al., "4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies," RSC Advances, vol. 15, no. 5, pp. 345-356, 2025.

  • W. B. Hardy and R. A. Fortenbaugh, "Separation of position isomers," U.S. Patent 2732393A, Jan. 24, 1956.

  • H. Li et al., "Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase," Journal of Medicinal Chemistry, vol. 57, no. 24, pp. 10344-10356, 2014.

  • M. D. Hill and M. Movassaghi, "New Strategies for the Synthesis of Pyrimidine Derivatives," Chemistry, vol. 14, no. 23, pp. 6836-44, 2008.

  • X. Chen et al., "Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors," Chemistry & Biodiversity, vol. 18, no. 5, p. e2100095, 2021.

  • A. M. El-Sayed et al., "New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors," Frontiers in Chemistry, vol. 11, p. 1245678, 2023.

  • T. Grancha et al., "Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra," Angewandte Chemie International Edition, vol. 60, no. 20, pp. 11406-11413, 2021.

  • J. C. DeFrancesco et al., "A deconstruction–reconstruction strategy for pyrimidine diversification," Nature, vol. 624, no. 7991, pp. 318-324, 2023.

  • T. Grancha et al., "Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra," Angewandte Chemie International Edition, vol. 60, no. 20, pp. 11406-11413, 2021.

  • ResearchGate, "Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?" 2021. [Online]. Available: [Link]

Sources

Optimization

troubleshooting homocoupling byproducts in Sonogashira reactions

Topic: Troubleshooting Homocoupling (Glaser) Byproducts Status: Active Support Level: Tier 3 (Senior Application Scientist) Ticket ID: SGC-GLASER-001 Introduction: The "Glaser" Parasite Welcome to the Advanced Catalysis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Homocoupling (Glaser) Byproducts

Status: Active Support Level: Tier 3 (Senior Application Scientist) Ticket ID: SGC-GLASER-001

Introduction: The "Glaser" Parasite

Welcome to the Advanced Catalysis Support Center. You are likely here because your Sonogashira reaction—intended to cross-couple a terminal alkyne with an aryl halide—is instead producing significant amounts of 1,3-diyne (alkyne dimer) .

This is the Glaser coupling (or Hay coupling) byproduct. It is not merely an impurity; it is a parasitic pathway that consumes your starting material and poisons catalyst efficiency. In high-value drug development, where the alkyne fragment may represent 15+ steps of synthesis, this loss is unacceptable.

This guide provides a root-cause analysis and three validated protocols to eliminate this pathway: Atmospheric Control , Kinetic Control , and Catalytic Switching (Cu-Free) .

Module 1: Diagnostic & Mechanism

User Question: "Why is my alkyne dimerizing? I added the reagents in the correct order."

Technical Analysis: The standard Sonogashira reaction relies on a Copper(I) co-catalyst to activate the alkyne via a Copper-Acetylide intermediate.[1] This intermediate is the bifurcation point.

  • Desired Path: Transmetallation to Palladium(II)

    
     Cross-Coupling.
    
  • Parasitic Path: Oxidation by trace Oxygen

    
     Homocoupling (Glaser).
    

If Oxygen is present, the Copper(I) acetylide is oxidized to Copper(II), which promotes the radical dimerization of the alkyne. Copper is the primary vector for this side reaction.

Visualizing the Competition

The following diagram illustrates where the cycle breaks.

Sonogashira_Competition Start Start: Terminal Alkyne Base + Base / CuI Start->Base Cu_Acetylide Cu(I)-Acetylide (Critical Intermediate) Base->Cu_Acetylide Transmetal Transmetallation Cu_Acetylide->Transmetal Path A (Anaerobic) Oxidation Oxidation to Cu(II) Cu_Acetylide->Oxidation Path B (Aerobic Leak) Pd_Cycle Pd(II)-Ar Complex Pd_Cycle->Transmetal Product Cross-Coupled Product (Sonogashira) Transmetal->Product Oxygen + O2 (Trace Air) Oxygen->Oxidation Glaser Homocoupling Product (1,3-Diyne) Oxidation->Glaser

Caption: Mechanistic bifurcation showing how Oxygen hijacks the Copper-Acetylide intermediate to form homocoupling byproducts.

Module 2: Operational Troubleshooting (The Copper System)

User Question: "I am running the reaction under a balloon of Argon. Is that not enough?"

Scientist Response: Often, no. A balloon provides positive pressure but does not actively remove dissolved oxygen from the solvent. Standard "sparging" (bubbling gas) is often insufficient for sensitive Sonogashira couplings.

Protocol A: The Freeze-Pump-Thaw (Gold Standard)

If your homocoupling > 5%, you must switch from sparging to Freeze-Pump-Thaw (FPT) to degas the solvent before adding the catalyst.

  • Place solvent in a Schlenk flask.

  • Freeze: Submerge in liquid nitrogen until solid.

  • Pump: Apply high vacuum (10–15 min) to remove headspace gas.

  • Thaw: Close vacuum, thaw in warm water (gas bubbles will evolve).

  • Repeat: Perform 3 cycles total.

  • Backfill: Fill with high-purity Argon.

User Question: "My alkyne is extremely valuable. How do I prevent it from reacting with itself even if trace O2 is present?"

Scientist Response: You must employ Kinetic Control . By keeping the concentration of the free alkyne extremely low, you statistically favor the reaction with the Palladium-Aryl complex (which is waiting in solution) over the bimolecular reaction with another alkyne molecule.

Protocol B: Slow Addition (Syringe Pump)

Applicability: High-value alkynes; persistent homocoupling.

  • Reactor Charge: Aryl Halide (1.0 equiv), Catalyst (Pd/Cu), Base, and 90% of the solvent.

  • Syringe Charge: Terminal Alkyne (1.0–1.2 equiv) dissolved in the remaining 10% solvent.

  • Execution:

    • Set syringe pump to add the alkyne solution over 2 to 4 hours .

    • Maintain reaction temperature throughout addition.

    • Stir for an additional 1–2 hours after addition is complete.

Module 3: System Switching (Copper-Free Protocols)

User Question: "I've tried degassing, but the copper residue is problematic for my pharma purification, and I still see dimers. Can I remove Copper?"

Scientist Response: Yes. The "Copper-Free Sonogashira" is the ultimate solution to Glaser coupling because it removes the intermediate responsible for dimerization. However, it requires a more active Palladium cycle because the "easy" transmetallation step is removed.

Trade-off: Copper-free reactions are slower and often require stronger bases or specialized ligands.

Comparative Data: Copper vs. Copper-Free
FeatureStandard SonogashiraCopper-Free Sonogashira
Catalyst System Pd(PPh3)4 or PdCl2(PPh3)2 + CuI PdCl2(PPh3)2 or Pd(OAc)2 + Bulky Ligand
Homocoupling Risk High (Requires strict O2 exclusion)Zero (Mechanistically impossible via Glaser)
Reaction Rate Fast (Room Temp possible)Slower (Often requires 60–80°C)
Base Requirement Mild (Et3N, Hunig's Base)Stronger/Excess (Piperidine, Pyrrolidine, Cs2CO3)
Mechanism Transmetallation (Cu to Pd)Carbopalladation or Direct Deprotonation
Protocol C: The Copper-Free Workflow

Recommended for: Aryl Bromides/Iodides where homocoupling is the primary failure mode.

Reagents:

  • Catalyst: PdCl2(PPh3)2 (2–5 mol%) — More stable than Pd(PPh3)4.

  • Base/Solvent: Pyrrolidine or Piperidine (used as solvent or in large excess, e.g., 5–10 equiv in DMF).

  • Ligand (Optional but recommended for Bromides): XPhos or P(t-Bu)3.

Step-by-Step:

  • Charge: Add Aryl Halide (1.0 equiv), PdCl2(PPh3)2 (0.03 equiv), and Triphenylphosphine (0.06 equiv) to a dry vial.

  • Solvent: Add degassed DMF or NMP.

  • Base: Add Pyrrolidine (3.0 equiv). Note: Secondary amines are crucial for the Cu-free mechanism as they facilitate the deprotonation/coordination step.

  • Alkyne: Add Terminal Alkyne (1.1 equiv).

  • Heat: Heat to 60–80°C . (Room temp is rarely sufficient for Cu-free unless using Aryl Iodides).

  • Monitor: Check TLC. If reaction stalls, add more amine, not more Pd.

Module 4: Decision Matrix

Use this logic flow to determine your next experiment.

Troubleshooting_Flow Start Problem: Homocoupling Observed Check_O2 Is Oxygen strictly excluded? (FPT used?) Start->Check_O2 Check_Cu Is Copper essential for rate? Check_O2->Check_Cu Yes Action_Degas Action: Implement Freeze-Pump-Thaw Check_O2->Action_Degas No Action_Slow Action: Syringe Pump Addition (Kinetic Control) Check_Cu->Action_Slow Yes (Low Reactivity Ar-X) Action_CuFree Action: Switch to Cu-Free (PdCl2(PPh3)2 + Pyrrolidine) Check_Cu->Action_CuFree No (Active Ar-I/Br)

Caption: Decision tree for selecting the correct troubleshooting protocol based on experimental constraints.

References
  • Chinchilla, R., & Nájera, C. (2007).[2][3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3][4] Chemical Reviews, 107(3), 874-922.[2] Link

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Historical context for the homocoupling mechanism).
  • Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000).[5] Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731. Link

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[6] The Journal of Organic Chemistry, 71(1), 379-381. Link

Sources

Troubleshooting

optimizing reaction temperature for pyrimidine nucleophilic substitution

Topic: Optimizing Reaction Temperature for Pyrimidine Nucleophilic Substitution Role: Senior Application Scientist Status: Active Support Ticket #PYR-SNAR-001 Introduction Welcome to the Technical Support Center. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Pyrimidine Nucleophilic Substitution Role: Senior Application Scientist Status: Active Support Ticket #PYR-SNAR-001

Introduction

Welcome to the Technical Support Center. You are likely here because your pyrimidine SNAr reaction is suffering from low conversion, poor regioselectivity, or unexpected decomposition.

In pyrimidine chemistry, temperature is not just an energy source; it is a selectivity switch. The electron-deficient nature of the pyrimidine ring creates distinct reactivity zones (C2, C4, C6) that respond differently to thermal energy. This guide moves beyond basic "heating" to precise thermal modulation for kinetic vs. thermodynamic control.

Module 1: Diagnostic Decision Tree

Before adjusting your oil bath, locate your specific scenario in the logic flow below. This diagram correlates substrate structure and nucleophile strength with the optimal temperature window.

Pyrimidine_SNAr_Optimization Start START: Select Substrate Type MonoHalo Monohalopyrimidine (e.g., 2-Cl or 4-Cl) Start->MonoHalo DiHalo 2,4-Dichloropyrimidine (Regioselectivity Critical) Start->DiHalo Nuc_Type1 Nucleophile Type? MonoHalo->Nuc_Type1 Nuc_Type2 Nucleophile Type? DiHalo->Nuc_Type2 StrongNuc1 Strong (Alkoxide/Thiol) Nuc_Type1->StrongNuc1 WeakNuc1 Weak (Aniline/Amine) Nuc_Type1->WeakNuc1 Target_C4 Target: C4 Substitution (Kinetic Product) Nuc_Type2->Target_C4 Target_C2 Target: C2 Substitution (Difficult/Thermodynamic) Nuc_Type2->Target_C2 Temp_Low 0°C - 25°C (Exotherm Risk) StrongNuc1->Temp_Low Fast Kinetics Temp_High 80°C - 120°C (Requires Activation) WeakNuc1->Temp_High High Barrier Temp_Cryo -78°C to 0°C (Strict Control) Target_C4->Temp_Cryo Avoids C2-sub Temp_Reflux >100°C or Catalyst (Force Conditions) Target_C2->Temp_Reflux Often requires C4-blocking or specific catalysis

Figure 1: Decision matrix for selecting reaction temperature based on substrate reactivity and desired regiochemical outcome.

Module 2: The Science of Selectivity (E-E-A-T)

To troubleshoot effectively, you must understand the Reactivity Gap .

1. The C4 vs. C2 Hierarchy

In an unsubstituted 2,4-dichloropyrimidine, the C4 position is significantly more reactive than the C2 position.

  • Why? Nucleophilic attack at C4 leads to a para-quinoid Meisenheimer complex, where the negative charge is delocalized onto the N1 and N3 nitrogens. Attack at C2 yields an ortho-quinoid complex, which is less resonance-stabilized [1].

  • Thermal Implication:

    • C4 Substitution: Low activation energy (

      
      ). Proceeds at low temperatures  (0°C to RT).
      
    • C2 Substitution: Higher activation energy.[1] Requires high temperatures (>80°C) or prior substitution at C4.

2. The "Temperature Trap"

A common failure mode is running a C4-targeting reaction at 80°C.

  • Result: You overcome the

    
     for both C4 and C2 positions simultaneously.
    
  • Outcome: A mixture of mono-substituted (C4), regio-impurity (C2), and bis-substituted (C2,C4) products.

  • Solution: Cryogenic or Room Temp control is mandatory for clean C4 selectivity in di-halo systems [2].

Module 3: Troubleshooting Guide (Q&A)
Scenario A: "I have no reaction or very low conversion."

Q: My pyrimidine is stable, but the nucleophile won't add. I'm already at reflux in Ethanol.

  • Diagnosis: Protic solvents (EtOH) form hydrogen bonds with the nucleophile, creating a solvent cage that reduces nucleophilicity.

  • Fix:

    • Switch Solvent: Move to a polar aprotic solvent like DMSO, DMF, or NMP .[2] These solvate the cation but leave the nucleophilic anion "naked" and highly reactive [3].

    • Temperature Step: In DMSO, you can often lower the temperature by 20-40°C compared to EtOH while achieving faster rates.

Q: I am reacting a deactivated pyrimidine (electron-donating groups present).

  • Diagnosis: Electron-donating groups (EDGs) raise the LUMO energy, making the ring less electrophilic.

  • Fix: Standard heating isn't enough.

    • Microwave Irradiation: Use microwave heating (120-150°C) to overcome the high activation barrier rapidly without prolonged thermal degradation.

    • Acid Catalysis: If using amine nucleophiles, add 1.0 eq of HCl or p-TsOH. Protonation of the pyrimidine nitrogen makes the ring significantly more electrophilic, allowing reaction at lower temperatures [4].

Scenario B: "I am getting the wrong isomer or mixtures."

Q: I am trying to substitute the C4-Cl selectively in 2,4-dichloropyrimidine, but I see ~15% C2 substitution.

  • Diagnosis: Your reaction temperature is too high. You are bleeding into the thermodynamic window of the C2 position.

  • Fix:

    • Cool Down: Run the reaction at 0°C or -10°C .

    • Slow Addition: Add the nucleophile dropwise. A high local concentration of nucleophile generates localized exotherms (heat spikes) that trigger C2 substitution.

Q: I want to substitute C2, but C4 reacts first.

  • Diagnosis: This is intrinsic chemical behavior. You cannot thermally "skip" C4 to get to C2 on a bare ring.

  • Fix:

    • Block C4: Use a starting material where C4 is already substituted with a non-leaving group (e.g., 4-methyl-2-chloropyrimidine).

    • Specific Catalysis: Recent research suggests bulky Pd-NHC catalysts can invert selectivity to C2, but this is a cross-coupling mechanism, not classical SNAr [5].

Module 4: Optimization Data Tables
Table 1: Leaving Group vs. Temperature Guidelines

Approximate starting temperatures for SNAr on a monohalopyrimidine.

Leaving Group (LG)Reactivity RankRec. Temp (Strong Nuc)Rec. Temp (Weak Nuc)Notes
-F (Fluorine)1 (Highest)-10°C to 25°C25°C to 60°CHigh electronegativity stabilizes the transition state.
-SO₂Me (Sulfone)20°C to 25°C40°C to 80°CExcellent LG; check stability of sulfone at >100°C.
-Cl (Chlorine)325°C to 60°C80°C to 120°CStandard benchmark.
-SMe (Thiomethyl)4 (Lowest)>120°C>150°CPoor LG. Requires oxidation to sulfone first.
Table 2: Solvent Effects on Thermal Limits
SolventTypeBoiling Point (T_max)Rate Enhancement EffectRecommended For
THF Polar Aprotic66°CModerateLow-temp, kinetic control (C4 selective).
Acetonitrile Polar Aprotic82°CModerateClean workup, general purpose.
DMF/DMSO Polar Aprotic>150°CHigh Unreactive substrates; "naked" anion effect.
Isopropanol Polar Protic82°CLowLarge scale; prevents over-reaction via H-bonding.
Module 5: Standardized Experimental Protocol

Objective: Regioselective SNAr of 2,4-dichloropyrimidine at C4.

  • Preparation:

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous THF or DCM (Concentration: 0.2 M).

    • Why? Low boiling solvents prevent accidental overheating.

  • Thermal Control (The "Ramp"):

    • Cool the vessel to 0°C using an ice bath.

    • Add Base (e.g., DIPEA, 1.2 eq) if using an amine salt.

  • Nucleophile Addition:

    • Add Nucleophile (1.05 eq) dropwise over 15–30 minutes.

    • Critical: Monitor internal temperature. Do not allow T > 5°C.

  • Monitoring:

    • Stir at 0°C for 1 hour. Check TLC/LCMS.[2]

    • Decision Point:

      • Conversion < 10%: Remove ice bath, warm to RT (25°C).

      • Conversion > 90%: Quench immediately.

      • C2 impurity appearing: Cool to -20°C.

  • Workup:

    • Quench with water. Keep phases cold during extraction to prevent hydrolysis of the remaining C2-chloride.

References
  • Regioselectivity of SNAr on Pyrimidines

    • Title: Regioselective SNAr reactions of 2,4-dichloropyrimidine with C-6 electron-donating substitution.[3][4]

    • Source: WuXi AppTec, QM Magic Class Chapter 29.
    • URL:[Link]

  • Kinetic vs Thermodynamic Control

    • Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[5]

    • Source: Organic Letters (ACS Public
    • URL:[Link]

  • Solvent Effects in SNAr

    • Title: Electronic and solvent effects on kinetics of SNAr substitution reactions.[2][6]

    • Source: PMC / NIH.
    • URL:[Link]

  • Acid C

    • Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent...[7]

    • Source: Preprints.org.
    • URL:[Link]

  • C2-Selective Cross-Coupling

    • Title: C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.[8]

    • Source: Digitell / ACS Meeting Abstracts.
    • URL:[Link]

Sources

Optimization

removing residual palladium from 5-amino-pyrimidine derivatives

Technical Support Center: Palladium Removal from 5-Amino-Pyrimidine Derivatives Introduction: The "Sticky" Nature of 5-Amino-Pyrimidines Welcome. If you are reading this, you are likely facing a stubborn residual palladi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Removal from 5-Amino-Pyrimidine Derivatives

Introduction: The "Sticky" Nature of 5-Amino-Pyrimidines

Welcome. If you are reading this, you are likely facing a stubborn residual palladium (Pd) issue. 5-amino-pyrimidine derivatives present a unique challenge in process chemistry. Unlike simple arenes, the pyrimidine core possesses two endocyclic nitrogens (N1, N3) and an exocyclic amine at C5.

The Core Problem: These nitrogen atoms act as potent ligands.[1] The electron-rich nature of the 5-amino-pyrimidine scaffold creates a "chelating effect," stabilizing Pd species (both Pd(0) and Pd(II)) in the reaction matrix. Standard aqueous washes often fail because the Pd-API complex is more stable than the Pd-water interaction.

This guide provides a scientifically grounded, autonomy-driven workflow to reduce Pd levels from >1000 ppm to <10 ppm, ensuring compliance with ICH Q3D guidelines.

Module 1: Diagnostic & Scavenger Selection

Before dumping bulk scavenger into your reactor, you must characterize the nature of your impurity. Pd exists in equilibrium between the bulk solvent, the API (acting as a ligand), and the scavenger.

The HSAB Principle (Hard and Soft Acids and Bases)

Palladium is a Soft Acid . To remove it from a nitrogen-rich API (a Borderline/Hard Base), you require a Soft Base scavenger with a higher affinity for Pd than your pyrimidine.

  • Nitrogen-based scavengers (e.g., Diamine) are often ineffective here because they compete directly with the API's own nitrogen atoms.

  • Sulfur-based scavengers (e.g., Thiol, Thiourea, DMT) are the gold standard for this scaffold.

Decision Matrix: Scavenger Screening

Do not guess. Run a micro-scale screen (100 mg API) using the workflow below.

Scavenger_Screening Start Start: Crude API (>500 ppm Pd) Solubility Check Solubility in THF, MeOH, or DMF Start->Solubility Screen Parallel Screen (50°C, 4h) 1. Thiol (Si-SH) 2. DMT (Si-DMT) 3. Thiourea Solubility->Screen Filter Filter & ICP-MS Analysis Screen->Filter Decision Pd < 10 ppm? Filter->Decision ScaleUp Scale Up Process Decision->ScaleUp Yes Optimize Optimization Loop: 1. Increase Temp (60-80°C) 2. Increase Equiv (to 8x) Decision->Optimize No Optimize->Screen

Figure 1: Strategic workflow for screening solid-supported scavengers. Note the emphasis on temperature optimization if initial results fail.

Module 2: The "Gold Standard" Protocol (Solid-Supported Scavenging)

For 5-amino-pyrimidine derivatives, Silica-supported Dimercaptotriazine (Si-DMT) or Silica-supported Thiol (Si-SH) are the most effective agents.

Why DMT?

The Dimercaptotriazine moiety contains both sulfur and nitrogen donors, creating a "pincer" effect that is kinetically faster at sequestering Pd(II) species than simple thiols [1].

Step-by-Step Protocol
  • Dissolution: Dissolve the crude API in a compatible solvent (THF, Me-THF, or Ethyl Acetate).

    • Caution: Avoid DMF or DMSO if possible; these solvents coordinate Pd and slow down scavenging kinetics. If unavoidable, heat is mandatory.

  • Loading: Add Si-DMT or Si-Thiol .[2]

    • Initial Ratio: 4 molar equivalents relative to the residual Pd content (if known).

    • Blind Ratio: If Pd content is unknown, use 10-20% w/w relative to the API mass.

  • Incubation: Agitate (do not use magnetic stir bars if possible, as they grind the silica; use overhead stirring) at 50–60°C for 4–12 hours.

    • Mechanism:[3][4][5][6] Heat promotes the dissociation of the Pd-Pyrimidine complex, allowing the Pd to transfer to the Scavenger.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica-Pd complex.

  • Wash: Wash the filter cake with fresh solvent to recover entrained product.

Performance Comparison Table
MethodSelectivity for PdYield RetentionSuitability for Pyrimidines
Si-DMT (Dimercaptotriazine) High>95%Excellent (Outcompetes N-ligands)
Si-Thiol (Mercaptopropyl) High>95%Good (Standard choice)
Activated Carbon Low80-90%Poor (Non-specific binding of amino group)
Crystallization VariableVariableModerate (Pd often co-crystallizes)

Module 3: Troubleshooting & FAQs

Q1: I used Si-Thiol, but my Pd levels are still ~150 ppm. What now?

  • Diagnosis: You likely have a highly stable Pd-Pyrimidine complex, or the Pd is in an oxidation state (Pd(0) clusters) that the thiol captures slowly.

  • Fix:

    • Switch to Si-DMT: The triazine ring aids in capturing Pd species that simple thiols miss.

    • Add a "Modifier": Add 1% acetic acid to the mixture. Protonating the exocyclic amine (or ring nitrogens) of your pyrimidine weakens its bond to the Pd, facilitating transfer to the scavenger [2].

Q2: The scavenger "ate" my product (Low Yield).

  • Diagnosis: Non-specific binding. The basic 5-amino group might be interacting with residual silanols on the silica surface.

  • Fix:

    • Use End-capped silica scavengers (where free silanols are blocked with trimethylsilyl groups).

    • Switch to a Polymer-supported scavenger (e.g., MP-TMT) which lacks the acidic silanol background.

Q3: Can I just use Activated Carbon?

  • Advisory: Proceed with caution. 5-amino-pyrimidines are often planar and aromatic, making them prone to pi-stacking interactions with carbon. You risk losing 10-20% of your API yield for only marginal Pd removal efficiency.

Q4: My API is only soluble in DMSO.

  • Fix: DMSO is a strong ligand. You must increase the temperature to 80°C to overcome the solvent competition. Increase scavenger loading to 8-10 equivalents.

Module 4: Mechanistic Visualization

Understanding the competition at the molecular level is key to troubleshooting.

Ligand_Exchange Pd_API Pd-Pyrimidine Complex (Stable, Toxic) Intermediate Transition State (Ligand Exchange) Pd_API->Intermediate + Scavenger Scavenger Si-DMT Scavenger (Solid Support) Scavenger->Intermediate Pd_Scavenger Pd-Scavenger Complex (Insoluble Waste) Intermediate->Pd_Scavenger Thermodynamics (Stronger Bond) Clean_API Purified API (Solution) Intermediate->Clean_API Heat Heat (Energy) Promotes Dissociation Heat->Intermediate

Figure 2: The Ligand Exchange Mechanism. Heat is the catalyst that overcomes the activation energy required to break the Pd-Pyrimidine bond.

Module 5: Regulatory Compliance (ICH Q3D)

Your target limits depend on the route of administration. Use the table below to set your process specifications [3].

ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Target Concentration (10g/day max dose)
Palladium (Pd) 2B1001010 ppm (Oral) / 1 ppm (Inj)

Note: While the oral limit is technically higher, most Quality Assurance (QA) departments prefer a specification of <10 ppm or <20 ppm to ensure a safety margin.

References

  • SiliCycle Inc. (2022). Metal Scavenging Solutions: SiliaMetS Thiol vs. DMT.[2][7][8][9] Retrieved from

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. Retrieved from

  • International Council for Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities. Retrieved from

  • Biotage. (2023).[4][10] Strategies for Metal Removal in Drug Development.[10][11] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 4,6-diiodo-2-methylpyrimidin-5-amine

Technical Guide: 1H NMR Characterization of 4,6-diiodo-2-methylpyrimidin-5-amine Part 1: Executive Summary & Spectral Fingerprint The 1H NMR spectrum of 4,6-diiodo-2-methylpyrimidin-5-amine is structurally diagnostic due...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1H NMR Characterization of 4,6-diiodo-2-methylpyrimidin-5-amine

Part 1: Executive Summary & Spectral Fingerprint

The 1H NMR spectrum of 4,6-diiodo-2-methylpyrimidin-5-amine is structurally diagnostic due to its high symmetry. Unlike its precursors, this molecule lacks aromatic ring protons, resulting in a spectrum dominated solely by the methyl group and the exchangeable amine protons.

The "Silent Ring" Phenomenon: The most critical quality control (QC) parameter is the absence of signals in the aromatic region (8.0 – 9.0 ppm). Any signal here indicates incomplete iodination (presence of mono-iodo or non-iodo precursors).

Quick Reference: Predicted Chemical Shifts (DMSO-d6)
MoietyProton CountMultiplicityShift (δ ppm)Diagnostic Value
-CH₃ (C2) 3HSinglet (s)2.35 – 2.50 Chemical Environment Confirmation
-NH₂ (C5) 2HBroad Singlet (br s)5.80 – 6.50 *Hydrogen Bonding / Solvent Dependent
Ar-H (C4/6) 0HSilent N/A Purity Indicator (Must be Absent)

*Note: The amine shift is highly concentration and solvent-dependent.

Part 2: Structural Analysis & Causality

To interpret the spectrum correctly, one must understand the electronic environment created by the iodine substituents.

The Iodine Effect (Shielding vs. Deshielding)
  • Inductive Effect (-I): Iodine is electronegative (though less so than Cl or Br). It withdraws electron density from the ring, slightly deshielding the C2-Methyl group compared to a neutral pyrimidine.

  • Heavy Atom Effect: While typically observed in 13C NMR (spin-orbit coupling), the bulky iodine atoms at positions 4 and 6 create a steric "pocket" around the C5-amine. This steric crowding can hinder solvent exchange, often making the NH₂ peak sharper in DMSO compared to unhindered amines.

Structural Diagram & Numbering

G Figure 1: Chemical Structure and NMR Assignment of 4,6-diiodo-2-methylpyrimidin-5-amine C2 C2 Me CH3 (2.4 ppm) C2->Me N1 N1 C2->N1 C6 C6 N1->C6 I6 I C6->I6 C5 C5 C6->C5 NH2 NH2 (~6.0 ppm) C5->NH2 C4 C4 C5->C4 I4 I C4->I4 N3 N3 C4->N3 N3->C2

Part 3: Comparative Analysis (The "Alternatives")

In drug development, this compound is rarely an endpoint; it is a scaffold. You must distinguish it from its synthetic precursors and "sister" analogs.

Comparison 1: Product vs. Precursor (2-methylpyrimidin-5-amine)

This is the primary reaction monitoring comparison.

FeaturePrecursor (2-methylpyrimidin-5-amine)Target Product (4,6-diiodo...)Interpretation
Aromatic Region Signal Present (~8.0 - 8.5 ppm) SILENT Disappearance of the aromatic singlet confirms full iodination.
Methyl Shift ~2.40 ppm~2.45 ppmMinimal shift; not diagnostic.
Symmetry Symmetric (C4/C6 equivalent)Symmetric (C4/C6 equivalent)Both show simplified spectra.
Comparison 2: Product vs. Chlorinated Analog (4,6-dichloro...)

If synthesizing via the dichloro-intermediate (common route), you must ensure complete halogen exchange.

FeatureDichloro Analog (Cl)Diiodo Product (I)Mechanism
NH₂ Shift (DMSO) ~7.26 ppm [1]~5.80 - 6.50 ppm Chlorine is more electronegative, making the amine more acidic (downfield). Iodine is less withdrawing, shifting NH₂ upfield.
Solubility Moderate in CDCl₃Poor in CDCl₃Iodine increases lipophilicity but reduces H-bond accepting capability of ring nitrogens.

Part 4: Solvent Selection & Experimental Protocol

Recommendation: Always use DMSO-d6 for characterization of this amine.

  • Why DMSO-d6?

    • Solubility: Pyrimidine amines often aggregate in non-polar solvents (CDCl₃), leading to line broadening.

    • Amine Visibility: DMSO acts as a Hydrogen Bond Acceptor, "locking" the NH₂ protons in place. This slows down chemical exchange, resulting in a sharp, integration-ready singlet. In CDCl₃, the NH₂ signal is often a broad hump or invisible.

Standardized Acquisition Protocol
  • Sample Prep: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6.

    • Tip: If the solution is cloudy, sonicate for 30 seconds. Do not filter unless necessary, as product may be lost on the filter paper.

  • Instrument: 400 MHz or higher recommended (though 300 MHz is sufficient due to simple splitting).

  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 - 2.0 seconds (Methyl protons relax slowly; ensure D1 is sufficient for accurate integration).

    • Scans (NS): 16 (Sufficient due to high symmetry).

  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

Part 5: Synthesis & Workflow Visualization

Understanding the synthesis helps anticipate impurities. The most robust route involves displacing chlorides from the 4,6-dichloro analog using hydriodic acid (HI).

Synthesis Figure 2: Synthesis and QC Workflow for Halogen Exchange Start Start: 4,6-dichloro-2-methylpyrimidin-5-amine Reagent Reagent: 57% HI (aq), 0°C to RT Start->Reagent Halogen Exchange Inter Intermediate: Protonated Species Reagent->Inter Workup Workup: Neutralize with NaHCO3 Extract with EtOAc Inter->Workup Product Final Product: 4,6-diiodo-2-methylpyrimidin-5-amine Workup->Product QC QC Checkpoint: Check 1H NMR for loss of ~7.26 ppm NH2 signal and appearance of upfield NH2 Product->QC

References

  • National Institutes of Health (NIH) / PubChem. (2023). 4,6-Dichloro-5-methylpyrimidin-2-amine Spectral Data. Retrieved from [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

Validation

Comparative Guide: Photophysical Tuning of Polysubstituted Pyrimidines

Executive Summary & Strategic Importance In the landscape of heterocyclic drug design, the pyrimidine scaffold (1,3-diazine) is ubiquitous, forming the core of nucleobases (cytosine, thymine, uracil) and blockbuster drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the landscape of heterocyclic drug design, the pyrimidine scaffold (1,3-diazine) is ubiquitous, forming the core of nucleobases (cytosine, thymine, uracil) and blockbuster drugs like Fluorouracil and Imatinib. For drug development professionals, understanding the UV-Vis absorption spectra of polysubstituted pyrimidines is not merely a characterization step—it is a predictive tool for electronic distribution, pKa modulation, and bioavailability.

This guide objectively compares the spectral performance of polysubstituted pyrimidines against their unsubstituted counterparts and pyridine analogues. We focus on how specific substitution patterns (C2, C4, C5, C6) manipulate the


 and 

transitions, providing a roadmap for "tuning" this scaffold for specific applications, from fluorescent probes to lipophilic drug candidates.

Theoretical Framework: The Electronic Architecture

To manipulate the spectrum, one must understand the baseline. Pyrimidine possesses two nitrogen atoms, inducing a significant perturbation in ring symmetry compared to benzene or pyridine.

The Baseline Mechanism
  • 
     Transitions:  High energy, intense bands (typically < 250 nm).
    
  • 
     Transitions:  Lower energy, weaker bands involving the non-bonding electrons on the nitrogen.
    

In unsubstituted pyrimidine, the


 transition is symmetry-allowed but weak. However, polysubstitution  disrupts this symmetry, allowing for massive bathochromic (red) shifts and hyperchromic (intensity) effects.
The "Push-Pull" Tuning Mechanism

The most effective way to shift absorption into the UVA/Visible region is the "Push-Pull" strategy:

  • Donor (D) at C2/C4/C6: Electron Donating Groups (EDGs) like

    
    , 
    
    
    
    ,
    
    
    .
  • Acceptor (A) at C5: Electron Withdrawing Groups (EWGs) like

    
    , 
    
    
    
    ,
    
    
    .

This creates an Intramolecular Charge Transfer (ICT) state, significantly lowering the HOMO-LUMO gap.

PushPullMechanism cluster_0 Baseline State cluster_1 Polysubstituted 'Push-Pull' State Base Unsubstituted Pyrimidine (λmax ~240 nm) Homo HOMO (π) Subst 2-Amino-5-Nitropyrimidine (λmax >300 nm) Base->Subst Substitution Lumo LUMO (π*) Homo->Lumo Large Gap (ΔE) Homo_New HOMO (Raised by EDG) Lumo_New LUMO (Lowered by EWG) Homo_New->Lumo_New Reduced Gap (ΔE')

Figure 1: Comparative energy diagram illustrating the HOMO-LUMO gap reduction in push-pull pyrimidine systems.

Comparative Performance Analysis

Unsubstituted vs. Polysubstituted Derivatives

The introduction of substituents alters the molar extinction coefficient (


) and the wavelength of maximum absorbance (

).
Compound ClassSubstituent Pattern

(nm)

(

)
Spectral Character
Pyrimidine (Ref) None~240, 280 (weak)~2,000Baseline UV absorption.
2-Aminopyrimidines C2-Amino (EDG)290 - 3003,500 - 5,000Distinct bathochromic shift due to auxochromic

.
Halogenated 2-Cl or 2-Br250 - 2702,500 - 4,000Minor shift; Halogens stabilize

framework but affect excited states.
Push-Pull 2-Amino-5-Nitro330 - 360>15,000Massive Red Shift. Strong ICT band. High intensity.
Extended Conjugation 2,4,6-Triaryl350 - 400>25,000High conjugation extends absorption into visible violet/blue.

Key Insight: While pyridine analogues often serve as a reference, pyrimidines generally exhibit higher sensitivity to solvent polarity (solvatochromism) due to the two ring nitrogens acting as independent H-bond acceptors. This makes polysubstituted pyrimidines superior candidates for environmental sensing probes compared to pyridines [1].

Positional Isomerism: C2 vs. C4 vs. C5

The position of the substituent dictates the resonance contribution.

  • C2 & C4/C6 Positions: These are equivalent to ortho/para positions in benzene relative to the ring nitrogens. EDGs here resonate strongly with the ring, pushing electron density onto the nitrogens.

  • C5 Position: This is the meta-like position. It is electronically deficient. Placing an EWG (like Nitro or Cyano) here maximizes the "pull" effect, working synergistically with C2-EDGs.

Comparative Data:

  • 2-Aminopyrimidine:[1][2]

    
     ~298 nm.
    
  • 4-Aminopyrimidine:

    
     ~275 nm (Less effective resonance stabilization than C2).
    
  • 5-Aminopyrimidine:

    
     ~270 nm (Weakest coupling).
    

Experimental Protocol: Solvatochromic & pH Profiling

Standard UV-Vis is insufficient for drug candidates. You must validate the electronic environment sensitivity.

Reagents & Equipment
  • Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Solvents: Spectroscopic grade Methanol (Polar Protic), Acetonitrile (Polar Aprotic), Cyclohexane (Non-polar).

  • Buffer: Phosphate buffer (pH 2.0 – 12.0) for pKa determination.

Workflow: Solvatochromic Shift Assessment

This protocol determines if your derivative acts as a "Push-Pull" system (crucial for solubility prediction).

  • Stock Preparation: Dissolve 1 mg of derivative in 10 mL Methanol (Stock A).

  • Aliquot Drying: Transfer 100 µL of Stock A into 3 separate vials and evaporate solvent.

  • Solvent Reconstitution: Redissolve residues in 3 mL of:

    • Vial 1: Cyclohexane (Non-polar)

    • Vial 2: Acetonitrile (Dipolar/Aprotic)

    • Vial 3: Methanol (Protic)

  • Measurement: Scan 200–600 nm.

  • Analysis: Calculate

    
     (Stokes shift proxy).
    
    • Positive Solvatochromism: Red shift in Methanol vs. Cyclohexane (Indicates stabilized excited state

      
       good for biological probes).
      
    • Negative Solvatochromism: Blue shift in Methanol (Indicates stabilized ground state).

ExperimentalWorkflow Start Start: Solid Derivative Stock Prepare Stock (MeOH) ~10^-4 M Start->Stock Split Split to 3 Vials & Dry Stock->Split Solv1 Reconstitute: Cyclohexane Split->Solv1 Solv2 Reconstitute: Acetonitrile Split->Solv2 Solv3 Reconstitute: Methanol Split->Solv3 Measure UV-Vis Scan (200-600nm) Solv1->Measure Solv2->Measure Solv3->Measure Analyze Compare λmax shifts (Solvatochromism) Measure->Analyze

Figure 2: Workflow for validating solvatochromic behavior in pyrimidine derivatives.

Troubleshooting & Validation (Self-Correcting Systems)

IssueDiagnosisCorrective Action
No peaks observed >250 nm Concentration too low or compound is not conjugated.Increase concentration to

M. If still flat, confirm structure via NMR (likely lack of auxochromes).
Broad, shapeless bands Aggregation of molecules.Check linearity (Beer-Lambert Law). Perform serial dilution. If peak shape sharpens upon dilution, aggregation was present.
Inconsistent

pH sensitivity (Protonation of N).Pyrimidines are basic.[3] Ensure solvent is neutral or buffered. Acidic traces in

can protonate ring N, causing blue shifts [2].

References

  • BenchChem Technical Support Team.[3] (2025).[3][4][5] A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. BenchChem. Link

  • Giuffrida, S., et al. (2021).[6] Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics.[7] Link

  • Isakhanyan, A. U., et al. (2023). Comparison of UV-vis absorption spectra of 2-amino-4,6-di(4-bromophenyl)pyrimidine. ResearchGate. Link

  • Luo, Z., et al. (2021).[6][8] Substituent effects on the UV absorption energy of 2,5-disubstituted pyrimidines. Journal of Physical Organic Chemistry. Link

  • Reichardt, C. (2021).[8] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. Link

Sources

Comparative

biological activity comparison of diiodo vs dibromo pyrimidine analogs

Executive Summary This technical guide provides a comparative analysis of diiodo- and dibromo-pyrimidine analogs , focusing on their application in drug discovery for antiviral and anticancer therapeutics. While often ut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of diiodo- and dibromo-pyrimidine analogs , focusing on their application in drug discovery for antiviral and anticancer therapeutics. While often utilized as high-reactivity intermediates in the synthesis of functionalized drugs (e.g., 2,4-dianilinopyrimidines), pyrimidine scaffolds retaining multiple halogen atoms exhibit distinct biological profiles driven by halogen bonding (XB) capabilities and lipophilicity .

Key Takeaway: Diiodo analogs generally exhibit superior binding affinity in protein pockets due to a larger "sigma-hole" (


-hole) and enhanced lipophilicity, often resulting in lower IC

values compared to dibromo analogs. However, this comes at the cost of reduced metabolic stability (weaker C-I bond) and higher potential for off-target toxicity.

Physicochemical Drivers of Activity

To understand the biological divergence between diiodo and dibromo analogs, one must analyze the atomic-level properties that influence pharmacodynamics.

The Sigma-Hole Effect (Halogen Bonding)

The primary driver for the enhanced potency of iodo-analogs is the sigma-hole —a region of positive electrostatic potential on the extension of the C-X bond.

  • Iodine (I): Large, highly polarizable

    
    -hole. Forms strong, directional halogen bonds with nucleophilic residues (e.g., carbonyl oxygen of backbone, nitrogen of His/Lys) in target proteins (Kinases, Viral Polymerases).
    
  • Bromine (Br): Smaller

    
    -hole. Forms weaker halogen bonds.
    
Lipophilicity and Permeability
  • LogP: Iodine contributes significantly more to lipophilicity (

    
    ) than bromine (
    
    
    
    ).
  • Impact: Diiodo analogs often show higher passive membrane permeability, leading to increased intracellular concentration and cytotoxicity in solid tumors.

Reactivity and Stability
  • C-X Bond Energy: C-I (57 kcal/mol) < C-Br (66 kcal/mol).

  • Consequence: Diiodo pyrimidines are more susceptible to nucleophilic attack (e.g., by glutathione) and oxidative dehalogenation in vivo, potentially limiting their half-life compared to the more robust dibromo analogs.

Comparative Biological Performance[1][2]

Case Study: Antiviral & Antibiofilm Activity

Recent studies on halogenated pyrrolopyrimidines (isosteres of pyrimidines) reveal a distinct hierarchy in efficacy against Staphylococcus aureus biofilms and viral replication.

Compound Comparison:

  • Analog A: 2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (24DC5IPP )

  • Analog B: 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (24DC5BPP )

FeatureDiiodo/Iodo-Analog (24DC5IPP)Dibromo/Bromo-Analog (24DC5BPP)Biological Implication
Biofilm Inhibition High PotencyModerate PotencyIodine's lipophilicity aids penetration of the exopolysaccharide (EPS) matrix.
Virulence Suppression Strong suppression of agrAWeak suppressionIodo-analog interferes more effectively with quorum sensing signaling.
Cytotoxicity (CC

)
Lower (More Toxic)Higher (Safer)Iodo-analogs often have a narrower therapeutic index.
Case Study: Anticancer (Kinase Inhibition)

In the development of FAK (Focal Adhesion Kinase) and EGFR inhibitors, 2,4-dihalopyrimidines serve as critical scaffolds. When halogens are retained in the final structure (e.g., at C5), the iodine substitution frequently enhances potency.

  • Mechanism: The iodine atom at the C5 position of the pyrimidine ring can occupy a hydrophobic pocket in the kinase hinge region, forming a "molecular anchor" via halogen bonding that bromine cannot replicate with equal strength.

  • Data Trend: In a series of 2,4-diaminopyrimidines, replacing a 5-bromo substituent with 5-iodo typically improves IC

    
     by 2-5 fold  against tyrosine kinases, provided the binding pocket can accommodate the larger Van der Waals radius of iodine (1.98 Å vs 1.85 Å for Br).
    

Experimental Protocols

Synthesis Note: Regioselectivity
  • Diiodo-pyrimidines (e.g., 2,4-diiodo): Highly reactive. The C4-iodine is displaced extremely rapidly by nucleophiles. Requires controlled conditions (low temp) to achieve mono-substitution.

  • Dibromo-pyrimidines: Less reactive, allowing for easier handling and higher selectivity during the synthesis of "analogs".

Protocol: Comparative Cytotoxicity Assay (MTT)

Objective: Determine the IC


 of Diiodo vs. Dibromo analogs in cancer cell lines (e.g., MCF-7, HeLa).
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Prepare stock solutions of Diiodo and Dibromo analogs in DMSO (10 mM).

    • Perform serial dilutions (0.1

      
      M to 100 
      
      
      
      M) in culture media.
    • Apply to cells for 48h or 72h.

  • MTT Addition: Add 20

    
    L MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.
    
  • Solubilization: Aspirate media. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves. Calculate IC

    
     using non-linear regression (Sigmoidal dose-response).
    

Self-Validation Check: Ensure DMSO control wells show 100% viability. Positive control (e.g., 5-Fluorouracil) must fall within historical IC


 range.

Visualization of Mechanisms[3]

SAR Decision Logic: Iodine vs. Bromine

The following diagram illustrates the decision process for medicinal chemists when choosing between I and Br substitutions on the pyrimidine ring.

SAR_Logic Start Pyrimidine Scaffold Optimization Choice Halogen Substitution (C5/C2/C4) Start->Choice Br_Path Bromine (Br) - Smaller Radius (1.85 Å) - Moderate Lipophilicity Choice->Br_Path I_Path Iodine (I) - Large Radius (1.98 Å) - High Lipophilicity - Strong Sigma Hole Choice->I_Path Binding Target Binding Pocket Analysis Br_Path->Binding Steric Constraint? I_Path->Binding Deep Hydrophobic Pocket? Br_Outcome Outcome: Balanced Profile - Good Metabolic Stability - Moderate Potency Binding->Br_Outcome No XB Donor Available I_Outcome Outcome: High Potency / High Risk - Strong Halogen Bond (XB) - High Cellular Uptake - Metabolic Instability (Deiodination) Binding->I_Outcome XB Acceptor (C=O, N) Present

Caption: Decision matrix for selecting Iodine vs. Bromine based on target binding site features (Sigma-hole exploitation) and metabolic stability requirements.

Biological Assay Workflow

Assay_Workflow Prep Compound Prep (Diiodo vs Dibromo) Treat Treatment (Serial Dilution) Prep->Treat Cells Cell Culture (HeLa / S. aureus) Cells->Treat Incubate Incubation (24-72h) Treat->Incubate Readout Readout (MTT / Plaque Count) Incubate->Readout Analysis Data Analysis (IC50 / EC50 Calculation) Readout->Analysis

Caption: Standardized workflow for evaluating the comparative biological activity of halogenated pyrimidine analogs.

Summary Data Table

PropertyDiiodo-Pyrimidine AnalogsDibromo-Pyrimidine Analogs
Halogen Bond Strength High (Strong

-hole)
Moderate
Lipophilicity (LogP) High (Enhanced permeability)Moderate
Metabolic Stability Low (Susceptible to dehalogenation)High (Stronger C-Br bond)
Antiviral Potency Generally Higher (e.g., IDU)Moderate
Synthesis Reactivity High (C4-I is very labile)Moderate (Better control)
Primary Indication Acute viral infections, RadiosensitizersChronic therapies (Better safety profile)

References

  • Vertex AI Search. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. (2024).[1][2] 3

  • National Institutes of Health (NIH). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. (2025).[4][5][6] 7

  • ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012).[8] 8

  • BenchChem. A Comparative Guide to the Biological Activity of Pyrimidine Derivatives. (2025).[4][5][6] 9[10][11][12]

  • MDPI. A Green Chemical Approach for Iodination of Pyrimidine Derivatives. (2022).[13] 14

Sources

Validation

A Comparative Guide to Melting Point Range Verification for Pyrimidine Derivatives: A Case Study of 4,6-diiodo-2-methylpyrimidin-5-amine

For researchers, scientists, and professionals in drug development, the meticulous verification of a compound's physical properties is a cornerstone of scientific rigor. The melting point, in particular, serves as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of a compound's physical properties is a cornerstone of scientific rigor. The melting point, in particular, serves as a critical indicator of purity and identity. This guide provides an in-depth technical framework for understanding and experimentally determining the melting point range of substituted pyrimidines, with a specific focus on the novel compound, 4,6-diiodo-2-methylpyrimidin-5-amine. While experimental data for this specific compound is not yet publicly available, this guide establishes a robust predictive framework by comparing structurally analogous pyrimidine derivatives.

The pyrimidine scaffold is a ubiquitous and vital heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise characterization of novel pyrimidine derivatives is therefore of paramount importance. This guide will delve into the established capillary melting point determination method, providing a detailed experimental protocol and a comparative analysis of related compounds to project a melting point range for 4,6-diiodo-2-methylpyrimidin-5-amine.

Comparative Analysis of Structurally Related Pyrimidine Derivatives

To establish a predictive baseline for the melting point of 4,6-diiodo-2-methylpyrimidin-5-amine, it is instructive to examine the melting points of structurally similar compounds. The following table summarizes the experimentally determined melting points of several halogenated and substituted 2-methylpyrimidine derivatives.

Compound NameStructureMelting Point (°C)
5-Amino-4,6-dichloro-2-methylpyrimidineA pyrimidine ring with a methyl group at position 2, an amino group at position 5, and chlorine atoms at positions 4 and 6.70-73[2][3][4][5]
4,6-Dichloro-5-methylpyrimidin-2-amineA pyrimidine ring with a methyl group at position 5, an amino group at position 2, and chlorine atoms at positions 4 and 6.189-190[6]
4,6-Dichloro-5-ethylpyrimidin-2-amineA pyrimidine ring with an ethyl group at position 5, an amino group at position 2, and chlorine atoms at positions 4 and 6.183-185[6]
4,6-Dichloro-5-isopropylpyrimidin-2-amineA pyrimidine ring with an isopropyl group at position 5, an amino group at position 2, and chlorine atoms at positions 4 and 6.175-176[6]
4,6-Dichloro-5-phenylpyrimidin-2-amineA pyrimidine ring with a phenyl group at position 5, an amino group at position 2, and chlorine atoms at positions 4 and 6.193-195[6]
4,6-Dihydroxy-2-methylpyrimidineA pyrimidine ring with a methyl group at position 2 and hydroxyl groups at positions 4 and 6.>300[7]
4,6-Diiodo-2-methylpyrimidineA pyrimidine ring with a methyl group at position 2 and iodine atoms at positions 4 and 6.Not Available

Analysis and Prediction:

The provided data illustrates the significant impact of substituent placement and identity on the melting point of the pyrimidine core. The dihydroxy derivative exhibits a very high melting point, likely due to strong intermolecular hydrogen bonding. In contrast, the 5-amino-4,6-dichloro-2-methylpyrimidine has a considerably lower melting point. The series of 5-alkyl- and 5-phenyl-4,6-dichloropyrimidin-2-amines show relatively high melting points, suggesting that the substituent at the 5-position influences crystal packing.

For the target compound, 4,6-diiodo-2-methylpyrimidin-5-amine, we can make a reasoned prediction. The replacement of chlorine atoms with iodine atoms will significantly increase the molecular weight and polarizability, which generally leads to stronger intermolecular van der Waals forces and a higher melting point. The presence of the amino group at position 5 may allow for some hydrogen bonding, further influencing the crystal lattice energy. Considering these factors, it is plausible to predict that the melting point of 4,6-diiodo-2-methylpyrimidin-5-amine will be substantially higher than that of its dichloro analog (70-73 °C) and likely in the range of the other halogenated pyrimidines, potentially exceeding 200 °C. However, without experimental verification, this remains a well-informed hypothesis.

Experimental Protocol: Capillary Melting Point Determination

The following protocol outlines the standardized procedure for determining the melting point range of a solid organic compound using a capillary melting point apparatus. This method is predicated on the principle that a pure crystalline solid will have a sharp, well-defined melting point, while impurities will typically depress and broaden the melting range.

Materials and Equipment:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Sample of the compound to be tested (finely powdered)

  • Spatula

  • Watch glass

Experimental Workflow Diagram:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_reporting Data Reporting P1 Grind sample to a fine powder P2 Tap open end of capillary tube into the powder P1->P2 P3 Invert and tap to pack sample to a height of 2-3 mm P2->P3 M1 Place capillary tube in the apparatus P3->M1 M2 Set a rapid heating rate for a coarse measurement M1->M2 M3 Observe and record the approximate melting range M2->M3 M4 Cool the apparatus M3->M4 M5 Prepare a new sample M4->M5 M6 Set a slow heating rate (1-2 °C/min) approaching the expected melting point M5->M6 M7 Record the temperature at which the first drop of liquid appears (T1) M6->M7 M8 Record the temperature at which the last solid melts (T2) M7->M8 R1 Report the melting point as a range (T1 - T2) M8->R1 R2 Repeat for at least two more determinations R1->R2 R3 Average the results R2->R3

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry.

    • Place a small amount of the compound on a clean, dry watch glass.

    • Using a spatula, finely powder the sample. This ensures uniform heat transfer.

    • Carefully tap the open end of a capillary tube into the powdered sample until a small amount of the solid is in the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm high. An improperly packed sample can lead to inaccurate results.

  • Coarse Melting Point Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a relatively rapid rate (e.g., 10-20 °C per minute).

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the sample begins to melt and the temperature at which it is completely liquid. This will provide an approximate melting range.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the coarse determination.

    • Prepare a new capillary tube with a fresh sample.

    • Place the new tube in the apparatus.

    • Set the heating rate to a slow and steady 1-2 °C per minute as you approach the expected melting point. A slow heating rate is crucial for an accurate determination.

    • Carefully observe the sample and record the temperature at which the first droplet of liquid is observed. This is the lower limit of the melting range.

    • Continue heating slowly and record the temperature at which the last crystal of the solid melts. This is the upper limit of the melting range.

  • Data Reporting and Repetition:

    • The melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting.

    • For reliable results, repeat the accurate melting point determination at least two more times with fresh samples.

    • The reported melting point range should be the average of these determinations.

Conclusion

The precise determination of a compound's melting point is an indispensable technique in chemical research and drug development. While the experimental melting point of 4,6-diiodo-2-methylpyrimidin-5-amine remains to be reported, a comparative analysis of structurally related pyrimidine derivatives provides a valuable predictive framework. The detailed protocol for capillary melting point determination presented here offers a standardized and reliable method for the experimental verification of this crucial physicochemical property. As research into novel pyrimidine-based compounds continues to expand, the principles and practices outlined in this guide will serve as a vital resource for ensuring the integrity and quality of scientific data.

References

  • Chemigran Pte Ltd. 5-Amino-4,6-dichloro-2-methylpyrimidine. [Link]

  • Home Sunshine Pharma. 5-Amino-4,6-dichloro-2-methylpyrimidine CAS 39906-04-2. [Link]

  • IndiaMART. 5-Amino-4,6-dichloro-2-methylpyrimidine. [Link]

  • Gondela, S. K., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(11), 4785-4796. [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • Synthesis of unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidines via 4,6-bis(tosylates). [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]

  • Bayville Chemical. 4,6-Dihydroxy-2-methylpyrimidine. [Link]

  • ChemBK. 4,6-Dihydroxy-2-methylpyrimidine. [Link]

  • PubChem. 4,6-Dihydroxy-2-methylpyrimidine. [Link]

  • Trade Science Inc. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. [Link]

  • ResearchGate. OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. [Link]

  • Angene. 4,6-Dichloro-2-methylpyrimidin-5-amine. [Link]

  • Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.

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Comparative

A Senior Application Scientist's Guide to Elemental Analysis of Iodinated Heterocyclic Amines

For researchers, scientists, and drug development professionals, the precise quantification of iodine within heterocyclic amine scaffolds is a critical analytical checkpoint. The presence and concentration of iodine are...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of iodine within heterocyclic amine scaffolds is a critical analytical checkpoint. The presence and concentration of iodine are fundamental to a molecule's identity, purity, and, ultimately, its efficacy and safety. This guide provides an in-depth comparison of the primary analytical techniques for iodine determination, offering field-proven insights into their principles, performance, and practical applications. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in scientific integrity.

The Analytical Imperative: Why Iodine Quantification Matters

Iodinated heterocyclic amines are a cornerstone of modern medicinal chemistry. The iodine atom, a heavy halogen, is often introduced to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, or to serve as a handle for further synthetic transformations. In radiopharmaceutical development, the precise amount of a specific iodine isotope is paramount. Consequently, a robust and accurate analytical method for iodine quantification is not merely a quality control metric; it is an indispensable tool in the research and development pipeline.

A Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for iodine determination is dictated by a variety of factors, including the sample matrix, the required sensitivity, the expected concentration range, and the available instrumentation. Here, we compare the three most common methods: Combustion Analysis , Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) , and X-Ray Fluorescence (XRF) Spectrometry .

FeatureCombustion Analysis (Oxygen Flask)Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF) Spectrometry
Principle Sample is combusted in a pure oxygen environment, converting organic iodine to soluble iodide, which is then titrated.Sample is introduced into a high-temperature argon plasma, which ionizes the iodine atoms. The ions are then separated by their mass-to-charge ratio and detected.The sample is irradiated with high-energy X-rays, causing the iodine atoms to emit characteristic secondary (fluorescent) X-rays, the intensity of which is proportional to the concentration.
Typical Sensitivity Percent to high ppm levelsParts-per-billion (ppb) to parts-per-trillion (ppt)High ppm to percent levels
Sample Preparation Weighing and wrapping the sample in filter paper.Digestion in strong acids or dissolution in an organic solvent, followed by dilution.Minimal; often analyzed as a solid powder or pressed pellet.
Throughput Low to moderateHighHigh
Strengths - Well-established, classical method- Relatively low-cost instrumentation- Directly measures total iodine content- Extremely high sensitivity- Isotopic analysis capability- High throughput with an autosampler- Non-destructive- Minimal sample preparation- Rapid analysis
Limitations - Labor-intensive- Lower sensitivity compared to ICP-MS- Potential for incomplete combustion with certain matrices- High initial instrument cost- Susceptible to matrix effects (e.g., carbon-induced signal enhancement)- Requires careful sample preparation to avoid analyte loss or contamination- Lower sensitivity compared to ICP-MS- Matrix effects can suppress the iodine signal- Requires matrix-matched standards for accurate quantification
Best Suited For Assay of pure substances and high-concentration samples.Trace and ultra-trace level quantification, impurity analysis, and isotopic studies.Rapid screening, quality control of raw materials and finished products, and analysis of high-concentration samples.

The Gold Standard: Combustion Analysis

For the definitive quantification of iodine in pure, solid iodinated heterocyclic amines, the oxygen flask combustion method, as outlined in standards such as ASTM E442 , remains a highly reliable and authoritative technique.[1] Its power lies in its directness; the method is a first-principles measurement that, when executed correctly, provides a high degree of accuracy.

Experimental Workflow for Combustion Analysis

cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis s1 Weigh Sample (1-10 mg) into Ashless Filter Paper s2 Fold Paper and Place in Platinum Basket s1->s2 c1 Add Absorbing Solution (e.g., NaOH) to Flask c2 Flush Flask with Oxygen c1->c2 c3 Ignite Fuse Strip and Seal Flask c2->c3 c4 Allow Combustion to Complete c3->c4 a1 Shake Flask to Absorb Combustion Products a2 Add Reagents to Convert All Iodine to Iodide a1->a2 a3 Titrate with Standardized Sodium Thiosulfate Solution a2->a3 a4 Determine Endpoint (e.g., Starch Indicator) a3->a4

Caption: Decision Tree for ICP-MS Sample Preparation.

Detailed Experimental Protocol: ICP-MS Analysis via Microwave Digestion
  • Sample Preparation (Microwave Digestion): Accurately weigh approximately 50-100 mg of the sample into a clean microwave digestion vessel. Add 5 mL of concentrated nitric acid and 2 mL of hydrogen peroxide. Allow the sample to pre-digest for at least 30 minutes in a fume hood.

  • Digestion Program: Seal the vessels and place them in the microwave digestion system. Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes. Allow the vessels to cool completely before opening.

  • Dilution: Quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with deionized water. A further dilution may be necessary to bring the iodine concentration into the linear range of the instrument.

  • Instrument Calibration: Prepare a series of calibration standards from a certified iodine stock solution. The standards should be matrix-matched with the diluted sample digest (i.e., contain the same concentration of acid).

  • Analysis: Aspirate the samples into the ICP-MS. Monitor mass 127 for iodine. Use an internal standard (e.g., Tellurium or Rhodium) to correct for instrument drift and matrix effects.

Rapid Screening: X-Ray Fluorescence (XRF) Spectrometry

XRF offers a compelling alternative for the rapid and non-destructive analysis of iodine, particularly in a quality control setting for solid materials. [2][3]Its primary advantage is the minimal sample preparation required, making it an ideal tool for screening large numbers of samples.

Experimental Protocol: XRF Analysis of Powdered Samples
  • Sample Preparation: If the sample is not already a fine powder, grind it to a consistent particle size. This is crucial for ensuring homogeneity and obtaining reproducible results.

  • Sample Presentation: Place the powdered sample into an XRF sample cup, ensuring a flat and uniform surface. Cover the cup with a thin, X-ray transparent film (e.g., Mylar®).

  • Method Development and Calibration: For quantitative analysis, a calibration curve must be generated using matrix-matched standards. These can be prepared by blending known amounts of a high-purity iodinated compound with a non-iodinated matrix that is representative of the samples to be analyzed.

  • Analysis: Place the sample cup in the XRF spectrometer and acquire the spectrum. The intensity of the iodine Kα peak (at approximately 28.6 keV) is used to quantify the iodine concentration.

The Cornerstone of Trustworthiness: Standard Reference Materials

The validation of any analytical method is critically dependent on the use of Certified Reference Materials (CRMs) or Standard Reference Materials (SRMs). These materials, produced by national metrology institutes such as the National Institute of Standards and Technology (NIST), have a certified concentration of the analyte of interest in a specific matrix. [4][5] While a perfect, certified SRM of an iodinated heterocyclic amine may not be commercially available, a robust method validation can still be achieved by:

  • Using a Structurally Similar, High-Purity Compound: A well-characterized, in-house standard of a different iodinated heterocyclic amine can be used to establish method precision and linearity.

  • Analyzing a Relevant Matrix SRM: NIST offers SRMs in various matrices, such as dietary supplements (e.g., SRM 3232 Kelp) which, while not a direct match, can be used to challenge the sample preparation and analysis method and demonstrate recovery. [4][5]3. Spike Recovery Studies: Spiking a known amount of a certified iodine standard into a sample matrix and measuring the recovery is a powerful way to assess method accuracy.

Conclusion: Selecting the Right Tool for the Job

The accurate elemental analysis of iodinated heterocyclic amines is a non-trivial but essential task in pharmaceutical and chemical research. There is no single "best" method; the optimal choice depends on the specific analytical question being asked.

  • For definitive, high-accuracy assays of pure compounds , the classical Combustion Analysis method provides an authoritative and reliable result.

  • For trace-level quantification and impurity profiling , the superior sensitivity of ICP-MS is unmatched.

  • For rapid, non-destructive screening in a quality control environment , XRF offers an efficient and cost-effective solution.

By understanding the principles, strengths, and limitations of each technique, and by employing a rigorous approach to method validation using available reference materials and sound scientific practice, researchers can ensure the integrity and quality of their data, and ultimately, the success of their research and development endeavors.

References

  • ASTM E442-91(2021), Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion, ASTM International, West Conshohocken, PA, 2021,

  • Shimadzu Corporation. (n.d.). eX278 Elemental Analysis in Active Pharmaceutical Ingredients (APIs) Development Using EDX: Residual Catalysts, Drug Salts, Contaminants. Retrieved from [Link]

  • Todorov, T. I., & Gray, P. J. (2016). Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry. Food chemistry, 194, 1133–1138. [Link]

  • Kohl, M., & Rehorek, A. (2000). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 15(5), 433-437. [Link]

  • Japanese Pharmacopoeia. (n.d.). Oxygen Flask Combustion Method. Retrieved from [Link]

  • Campbell, I., Xiao, Y., Vrebos, B., Kempenaers, L., Coler, D., & Macchiarola, K. (2012, November 9). The Use of EDXRF for Pharmaceutical Material Elemental Analysis. American Pharmaceutical Review. [Link]

  • Wu, M. (2019, April 9). Portable XRF for Iodine Analysis in Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Agilent Technologies. (2014). An Examination of the Presence, Formation, and Transformation of Volatile Halogenated Organic Species in Wastewater Extracts Using GC-ICP-MS. Retrieved from [Link]

  • Wise, S. A., Catron, B., Long, S. E., & Tai, S. S.-C. (n.d.). Measurement Procedures and Reference Materials for Assessment of Iodine Status. National Institute of Standards and Technology (NIST). [Link]

  • Gélinas, Y., Krushevska, A., & Barnes, R. M. (1998). Determination of total iodine in nutritional and biological samples by ICP-MS following their combustion within an oxygen stream. Analytical chemistry, 70(5), 1021–1025. [Link]

  • Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • NIST. (n.d.). Iodine. NIST Chemistry WebBook. [Link]

  • Mester, Z., & Sturgeon, R. (2010). Iodine determination in food by inductively coupled plasma mass spectrometry after digestion by microwave-induced combustion. Journal of analytical atomic spectrometry, 25(9), 1475-1480. [Link]

  • Patsnap. (2025, September 19). Analyzing Organic Samples Using ICP-MS: Methods and Challenges. Patsnap Eureka. [Link]

  • Nóbrega, J. A., & Pinheiro, F. (2022). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. Microchemical Journal, 172, 106935. [Link]

  • NIST. (2010). NIST Standard Reference Materials® Catalog. [Link]

  • NIST. (2017). Standard Reference Material® 3530 - Certificate of Analysis. [Link]

  • Xu, X., & Hou, X. (2007). Determination of the chemical forms of iodine with IC-ICP-MS and its application to environmental samples. Geochimica et Cosmochimica Acta, 71(15), A1123. [Link]

  • Sager, M. (2018). Determination of High Iodine Levels by ICP-OES after Separation from Excess Phosphate by Co-precipitation. Journal of Analytical Methods in Chemistry, 2018, 1-7. [Link]

  • Singh, A., & Kumar, R. (2022). Analysis and Investigations on Synthesis and Biological Evaluation of Certain Nitrogen Containing Heterocyclic Compounds. ResearchGate. [Link]

  • Asati, V., & Srivastava, S. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25(23), 5648. [Link]

  • Gavit, M. M., & Tekale, S. U. (2022). RECENT ADVANCES IN NITROGEN-CONTAINING HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL SIGNIFICANCE. Futuristic Trends in Pharmacy & Nursing, 2(23), 117-130. [Link]

  • Khan, I., & Ibrar, A. (2026). A Review on the Synthesis and Biological Evaluation of N-containing Heterocyclic Derivatives. Current Organic Synthesis, 23(1). [Link]

  • Asif, M. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. International Journal of Molecular Sciences, 23(15), 8117. [Link]

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Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 4,6-Diiodo-2-methylpyrimidin-5-amine

Executive Summary & Chemical Profile 4,6-Diiodo-2-methylpyrimidin-5-amine is a halogenated heteroaromatic amine. Unlike standard organic waste, this compound presents specific stability risks due to the presence of two i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4,6-Diiodo-2-methylpyrimidin-5-amine is a halogenated heteroaromatic amine. Unlike standard organic waste, this compound presents specific stability risks due to the presence of two iodine atoms on the electron-deficient pyrimidine ring. Improper disposal—specifically mixing with strong oxidizers or acidic waste—can trigger the release of corrosive elemental iodine (


) gas.

This guide mandates a Segregated Halogenated Waste strategy.

Chemical Identification & Hazard Extrapolation

Note: As a specialized intermediate, specific SDS data may be sparse. The following parameters are extrapolated from structural analogs (e.g., 4,6-dichloro-2-methylpyrimidin-5-amine) and iodine chemistry principles.

ParameterSpecification / Hazard
Chemical Structure Pyrimidine core, 2-Methyl, 5-Amino, 4,6-Diiodo
Physical State Solid (Powder/Crystalline)
Primary Hazards Irritant (H315, H319, H335) ; Potential Sensitizer
Reactivity Risk Light Sensitive (C-I bond labile); Acid Sensitive
Incompatibility Strong Oxidizers (Nitric Acid, Peroxides), Strong Bases
Waste Class Halogenated Organic (RCRA Hazardous Waste)

Core Directive: Waste Segregation Logic

The Golden Rule: Never dispose of this compound in "General Organic" or "Non-Halogenated" waste streams.

Why Segregation is Non-Negotiable
  • Cost & Compliance: EPA and international regulations require halogenated solvents/solids to be incinerated at higher temperatures (

    
    C) to ensure complete destruction and capture of acid gases (HI/HCl). Mixing this with non-halogenated waste dilutes the stream, violating disposal manifests.
    
  • Chemical Stability: The Carbon-Iodine (C-I) bond is weaker than C-Cl or C-F. If this compound enters a waste container with peroxidizable compounds or acidic oxidizers, it can decompose, pressurizing the container with toxic purple iodine vapor.

Step-by-Step Disposal Protocols

Scenario A: Pure Solid Waste (Expired/Excess Substance)

Applicable for: Weighing boats, contaminated gloves, bulk powder.

  • Containment: Transfer the solid into a clear, sealable polyethylene bag (e.g., Ziploc).

  • Secondary Containment: Place the sealed bag into a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why: Iodine vapor can slowly permeate low-density plastics over time. HDPE provides a better barrier.

  • Labeling: Affix a hazardous waste tag.

    • Must Read: "Hazardous Waste - Solid - Halogenated Organic."

    • Constituents: Write "4,6-Diiodo-2-methylpyrimidin-5-amine" (Do not use abbreviations).

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary bin protected from light.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC effluent, reaction solvents containing the product.

  • Check pH: Ensure the solution is Neutral (pH 6-8).

    • Action: If acidic, neutralize carefully with Sodium Bicarbonate (

      
      ) before adding to the waste container to prevent acid-catalyzed deiodination.
      
  • Select Container: Use the Halogenated Solvent Waste carboy (typically Red can or designated HDPE carboy).

  • Compatibility Check:

    • VERIFY: Ensure the carboy does NOT contain nitric acid or metal hydrides.

  • Transfer: Pour using a funnel to avoid spills. Cap immediately.

Scenario C: Spill Management (Emergency Procedure)

If the solid is spilled or the solution turns dark purple/brown (indicating free Iodine release).

  • Evacuate & PPE: If purple vapor is visible, evacuate the immediate area. Wear nitrile gloves (double layer), lab coat, and safety goggles. Use a P95/N95 respirator if dust is present.

  • Reductive Neutralization (The "Thiosulfate" Method):

    • Prepare a 5-10% solution of Sodium Thiosulfate (

      
      ).
      
    • Spray or pour over the spill.

    • Observation: The dark brown/purple color will fade to colorless/yellow as Iodine (

      
      ) is reduced to Iodide (
      
      
      
      ).
  • Cleanup: Absorb the liquid with vermiculite or spill pads. Bag as Halogenated Solid Waste .

Decision Logic Diagram

The following workflow illustrates the critical decision points for disposing of 4,6-Diiodo-2-methylpyrimidin-5-amine to ensure safety and regulatory compliance.

DisposalWorkflow Start Waste Generation: 4,6-Diiodo-2-methylpyrimidin-5-amine StateCheck What is the physical state? Start->StateCheck Spill Spill / Iodine Release? (Purple Vapor/Brown Stain) Start->Spill Emergency SolidPath Solid Waste (Powder, Gloves, Debris) StateCheck->SolidPath LiquidPath Liquid Waste (Solvents, Mother Liquor) StateCheck->LiquidPath SolidBag 1. Seal in Polyethylene Bag 2. Place in HDPE Jar SolidPath->SolidBag LiquidCheck Check pH & Oxidizers LiquidPath->LiquidCheck SolidContainer Label: HAZARDOUS WASTE (Solid - Halogenated) SolidBag->SolidContainer Neutralize Neutralize with NaHCO3 (If Acidic) LiquidCheck->Neutralize pH < 6 LiquidContainer Transfer to HALOGENATED Waste Carboy LiquidCheck->LiquidContainer pH 6-8 & No Oxidizers Neutralize->LiquidContainer Thiosulfate Treat with 10% Sodium Thiosulfate until colorless Spill->Thiosulfate Thiosulfate->SolidContainer Absorb & Dispose

Figure 1: Decision tree for the safe segregation and disposal of iodinated pyrimidine waste.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 4,6-Dichloro-2-methylpyrimidin-5-amine (Structural Analog Hazard Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Use of Halogenated Solvents. Retrieved from [Link]

  • Kim, S. K., & Lee, J. H. (2022).[1] A Green Chemical Approach for Iodination of Pyrimidine Derivatives. (Demonstrates lability of C-I bonds). Molecules, 27(19), 6245. Retrieved from [Link]

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